presqualene diphosphate
Description
Properties
CAS No. |
29849-75-0 |
|---|---|
Molecular Formula |
C30H52O7P2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1 |
InChI Key |
ATZKAUGGNMSCCY-VYCBRMPGSA-N |
SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C |
physical_description |
Solid |
Synonyms |
presqualene diphosphate presqualene pyrophosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Presqualene Diphosphate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the presqualene diphosphate (B83284) (PSPP) biosynthesis pathway, a critical juncture in the intricate network of isoprenoid metabolism. As the committed step in sterol biosynthesis, the enzyme squalene (B77637) synthase (SQS), which catalyzes the formation of PSPP and its subsequent conversion to squalene, represents a key regulatory node and a significant target for therapeutic intervention, particularly in the context of hypercholesterolemia. This document details the enzymatic reaction, kinetic parameters, and regulatory mechanisms governing this pathway. Furthermore, it offers detailed experimental protocols for the expression, purification, and activity assessment of squalene synthase, alongside analytical methods for the quantification of key metabolites. The logical and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the core concepts.
Introduction to the Isoprenoid Biosynthesis Pathway
Isoprenoids, also known as terpenoids, are a vast and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. In eukaryotes, archaea, and some bacteria, the biosynthesis of these essential molecules proceeds via the mevalonate (B85504) (MVA) pathway, which begins with acetyl-CoA.[1] An alternative route, the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway, is utilized by most bacteria, green algae, and in the plastids of higher plants.[2][3] Both pathways converge on the production of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Subsequent head-to-tail condensation of these C5 units leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). FPP serves as a crucial branch-point intermediate, directing carbon flux towards the synthesis of various vital molecules, including sterols, dolichols, and ubiquinone.[4] The synthesis of presqualene diphosphate from FPP marks the first committed step towards sterol biosynthesis.[5]
The Core Reaction: Farnesyl Diphosphate to Squalene
The central enzyme in the formation of this compound and its conversion to squalene is farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, more commonly known as squalene synthase (SQS) or farnesyl-diphosphate farnesyltransferase (FDFT1).[4][6] SQS is a bifunctional enzyme localized to the membrane of the endoplasmic reticulum.[4] It catalyzes a two-step reductive dimerization of two molecules of FPP to form one molecule of squalene, a C30 isoprenoid.[4][7] This reaction consumes one molecule of NADPH as a reducing agent.[4]
The overall reaction can be summarized as:
2 FPP + NADPH + H⁺ → Squalene + 2 PPi + NADP⁺[8]
This process occurs in two distinct half-reactions that take place within a large central channel of the enzyme:[9]
-
Condensation: Two molecules of FPP condense in a head-to-head fashion to form the stable cyclopropylcarbinyl diphosphate intermediate, this compound (PSPP). This step involves the release of one molecule of pyrophosphate (PPi). In the absence of NADPH, PSPP can accumulate.[8][9]
-
Rearrangement and Reduction: PSPP undergoes a series of carbocation rearrangements, followed by a reduction utilizing NADPH as a hydride donor, to yield the final product, squalene.[4][9] This second half-reaction is thought to occur in a more enclosed pocket of the enzyme to protect the reactive intermediates.[9]
The formation of squalene is the first committed step in the biosynthesis of all sterols, including cholesterol in mammals.[4][10]
Quantitative Data
Enzyme Kinetics of Squalene Synthase
The kinetic parameters of squalene synthase have been determined for the enzyme from various species. These values provide insight into the enzyme's affinity for its substrate (FPP) and its catalytic efficiency.
| Species | Enzyme Source | Km for FPP (µM) | kcat (s⁻¹) | Reference |
| Saccharomyces cerevisiae | Recombinant (soluble truncated) | 40 | 3.3 | [11] |
| Trypanosoma cruzi | Recombinant (truncated) | 1.05 (for FPP) | 1.29 (for NADPH) | [12] |
Note: The kcat values for Trypanosoma cruzi were reported for FPP and NADPH separately.
Inhibition of Squalene Synthase
Squalene synthase is a major target for cholesterol-lowering drugs. A number of potent inhibitors have been identified, with their inhibitory constants (Ki) determined.
| Inhibitor | Ki (nM) | Target Organism/Enzyme Source | Reference |
| Zaragozic acid A | < 1.6 (competitive) | Not specified | [10] |
| 3-(biphenyl-4-yl) quinuclidine (B89598) (BPQ) | 12 (apparent) | Not specified | [10] |
| 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (BPQ-OH) | 15 (apparent) | Not specified | [10] |
Experimental Protocols
Expression and Purification of Recombinant Squalene Synthase
This protocol describes the expression of a soluble, truncated form of squalene synthase in E. coli and its subsequent purification, adapted from methodologies described for yeast SQS.[11]
4.1.1. Gene Truncation and Cloning
-
The gene encoding squalene synthase is modified by polymerase chain reaction (PCR) to remove the C-terminal hydrophobic domain, which anchors the native enzyme to the endoplasmic reticulum membrane.[11]
-
The amplified open reading frame for the truncated protein is then cloned into a suitable bacterial expression vector (e.g., pET series).
4.1.2. Protein Expression
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
-
Harvest the cells by centrifugation.
4.1.3. Purification
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (B142953) (DTT), protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The soluble recombinant squalene synthase can be purified using a two-step chromatography process:[11]
-
Hydroxyapatite (B223615) Chromatography: Load the clarified lysate onto a hydroxyapatite column equilibrated with a low phosphate buffer. Elute the bound protein using a linear gradient of increasing phosphate concentration.
-
Phenyl-Superose Chromatography: Pool the fractions containing SQS activity, adjust the salt concentration (e.g., with ammonium (B1175870) sulfate), and load onto a phenyl-Superose column. Elute the protein with a decreasing salt gradient.
-
-
Assess the purity of the final protein preparation by SDS-PAGE. The purified truncated squalene synthase is typically monomeric.[11]
Squalene Synthase Activity Assays
4.2.1. Radiometric Assay
This method, adapted from Amin et al. (1992) as described in a later study, directly measures the incorporation of a radiolabeled substrate into the product.[13]
-
Reaction Mixture: Prepare a 1 ml reaction mixture in a glass screw-cap tube containing:
-
50 mM phosphate buffer, pH 7.4
-
10 mM MgCl₂
-
0.5 mM NADPH
-
12 µg of microsomal protein preparation (or purified enzyme)
-
The compound to be tested or vehicle (e.g., DMSO)
-
-
Pre-incubation: Equilibrate the reaction mixture for 10 minutes at 37°C.
-
Initiation: Start the reaction by adding 50 nM [³H]-FPP (specific activity ~0.045 Ci/mmol).
-
Incubation: Incubate for a further 10 minutes at 37°C.
-
Termination: Stop the reaction by adding 1 ml of 15% KOH in ethanol.
-
Saponification: Incubate the tubes at 65°C for 30 minutes.
-
Extraction: Add 5 ml of petroleum ether and shake for 10 minutes.
-
Phase Separation: Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.
-
Quantification: Transfer 1.5 ml of the upper organic phase to a scintillation vial, add 3 ml of scintillation fluid, and measure the radioactivity using a liquid scintillation analyzer.
4.2.2. Spectrophotometric (Fluorescent) Assay
This high-throughput amenable assay monitors the consumption of NADPH, which is stoichiometric with the formation of squalene.[2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Farnesyl diphosphate (FPP)
-
NADPH
-
Squalene synthase (purified or as a microsomal preparation)
-
Magnesium ions (as a cofactor)
-
The compound being tested for inhibitory or promotional activity (optional)
-
-
Measurement: Monitor the decrease in NADPH concentration over time by measuring the decrease in fluorescence. NADPH fluoresces when excited by UV light, while NADP⁺ does not.
-
Excitation wavelength: ~340 nm
-
Emission wavelength: ~460 nm
-
-
Data Analysis: The rate of decrease in fluorescence is directly proportional to the squalene synthase activity.
Quantification of Squalene and Pathway Intermediates
4.3.1. Squalene Quantification by Gas Chromatography (GC)
GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a standard method for the quantitative analysis of squalene.[4][5]
-
Sample Preparation:
-
Extract lipids from the sample using an appropriate organic solvent (e.g., hexane (B92381) or a mixture of acetone (B3395972) and petroleum ether).[4][14]
-
For complex matrices like olive oil, a preliminary purification step such as solid-phase extraction (SPE) on a silica (B1680970) cartridge may be necessary.[15]
-
-
Internal Standard: Add a known amount of an internal standard, such as squalane, to the extract for accurate quantification.[5]
-
GC Analysis:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., TRB-5).[15]
-
Use a temperature program to separate the components.
-
Detect and quantify the squalene peak relative to the internal standard.
-
4.3.2. Isoprenoid Intermediate Analysis by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for the direct detection and quantification of phosphorylated isoprenoid intermediates like FPP.[1]
-
Sample Preparation:
-
Homogenize cells or tissues and extract the metabolites.
-
-
Chromatographic Separation:
-
Separate the isoprenoid intermediates using UPLC with a suitable column and mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
Detect and quantify the specific intermediates using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This technique provides high specificity and sensitivity.
-
Mandatory Visualizations
Signaling Pathways
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflows
Caption: Experimental workflows for squalene synthase activity assays.
Logical Relationships
Caption: Logical relationships in the regulation of squalene synthase.
References
- 1. Inhibition of the isoprenoid biosynthesis pathway; detection of intermediates by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 3. Cloning, expression and purification of squalene synthase from Candida tropicalis in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. customs.go.jp [customs.go.jp]
- 6. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. Production of Squalene in Bacillus subtilis by Squalene Synthase Screening and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analytical determination of isoprenoid intermediates from the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Squalene Synthase Activity Assay. [bio-protocol.org]
- 14. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Discovery of Presqualene Diphosphate: A Cornerstone in Sterol Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of squalene (B77637), a C30 isoprenoid, represents a critical juncture in the intricate roadmap of cellular metabolism. It is the first committed step in the pathway leading to the synthesis of all sterols, including cholesterol in animals and ergosterol (B1671047) in fungi. For decades, the precise mechanism by which two C15 farnesyl diphosphate (B83284) (FPP) molecules undergo a "head-to-head" condensation to form the symmetrical squalene molecule was a subject of intense scientific inquiry. The complexity of this transformation, catalyzed by the enzyme squalene synthase (SQS), strongly suggested the existence of a stable intermediate.[1] This guide delves into the pivotal discovery and characterization of this intermediate, presqualene diphosphate (PSPP), a finding that illuminated a novel enzymatic mechanism and provided a new focal point for therapeutic intervention.
The Quest for an Intermediate: A Logical Unraveling
The journey to identify PSPP was driven by mechanistic necessity. Early studies of squalene biosynthesis using microsomal squalene synthetase revealed a complex process that could not be explained by a single, direct condensation-reduction reaction.[1] This led researchers to hypothesize the existence of one or more intermediates.
A breakthrough came when experiments were conducted under conditions of reduced pyridine (B92270) nucleotide (NADPH) starvation.[2] In the absence of this essential cofactor for the final reductive step, a novel, pyrophosphorylated C30 compound accumulated. This compound was isolated and subsequently identified as the key intermediate.[3][4] Crucially, later work demonstrated that this intermediate was not an artifact of NADPH deprivation but was also formed in the presence of NADPH in intact rat liver and yeast microsomal systems, confirming its role as a true precursor in the pathway.[2] The time course of its synthesis and subsequent conversion to squalene firmly established a precursor-product relationship.[2]
The Squalene Synthase Reaction: A Two-Act Play
The discovery of PSPP established that squalene synthase (SQS, EC 2.5.1.21), an enzyme localized to the endoplasmic reticulum membrane, is a bifunctional catalyst that performs two distinct chemical transformations.[5][6]
-
Condensation: The first half-reaction involves the head-to-head condensation of two molecules of FPP to form the stable cyclopropylcarbinyl intermediate, this compound. This step does not require NADPH.[7][8]
-
Rearrangement and Reduction: The second half-reaction involves a complex, NADPH-dependent rearrangement of PSPP, followed by a reduction to yield squalene.[5][8]
Kinetic and isotope-trapping studies have shown that under normal catalytic conditions, the PSPP intermediate is channeled directly from the first active site to the second without dissociating from the enzyme.[9]
Mechanistic Insights from Structural and Isotopic Studies
The structure of PSPP was elucidated by the pioneering work of Rilling, Poulter, and Epstein, who identified it as a C30-substituted cyclopropylcarbinyl pyrophosphate.[1][3][10] Further mechanistic studies, particularly by C. Dale Poulter's group, provided profound insights into the rearrangement step. By incubating recombinant squalene synthase with FPP and an unreactive analogue of NADPH, they were able to trap key reaction byproducts.[11] The isolation and characterization of a cyclopropylcarbinyl alcohol, named rillingol, provided strong evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl cationic rearrangement mechanism during the conversion of PSPP to squalene.[11]
Data Presentation: Kinetic Parameters
The efficiency of squalene synthase has been characterized in various organisms. The kinetic parameters, including the Michaelis constant (Km) for the substrates FPP and NADPH, and the catalytic rate (kcat), provide quantitative measures of the enzyme's activity. These values are crucial for comparative studies and for the development of enzyme inhibitors.
| Organism/Source | Substrate | Km (μM) | Vmax (nmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Reference(s) |
| Trypanosoma cruzi (recombinant, truncated) | FPP | 5.25 | 1428.56 | 1.05 | [12] |
| NADPH | 23.34 | 1853.24 | 1.29 | [12] | |
| Thermosynechococcus elongatus (recombinant) | FPP | 0.97 ± 0.10 | N/A | 1.74 ± 0.04 | [13] |
| Human (recombinant) | FPP | 0.49 ± 0.04 | N/A | 0.23 ± 0.01 | [14] |
| NADPH | 15.3 ± 1.1 | N/A | 0.25 ± 0.01 | [14] | |
| Yeast (S. cerevisiae) (recombinant) | FPP | 0.44 ± 0.04 | N/A | 0.58 ± 0.02 | [14] |
| NADPH | 24.0 ± 2.0 | N/A | 0.60 ± 0.02 | [14] |
N/A: Not available in the cited abstract.
Experimental Protocols
The characterization of squalene synthase and the discovery of PSPP were enabled by robust biochemical assays. Below are detailed methodologies for key experimental procedures.
Protocol 1: Radiometric Squalene Synthase Activity Assay
This protocol is a classic method used to measure SQS activity by quantifying the incorporation of a radiolabeled substrate into a lipid-soluble product.
Materials:
-
Enzyme source: Purified recombinant SQS or liver microsomes.[15]
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 10 mM MgCl₂.[15]
-
Cofactor: 0.5 mM NADPH.[15]
-
Substrate: [³H]-Farnesyl Diphosphate ([³H]-FPP), e.g., 50 nM at 0.045 Ci/mmol.[15]
-
Stop Solution: 1 M KOH in 90% ethanol.
-
Extraction Solvent: Petroleum ether or n-hexane.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a glass screw-cap tube, combine 12 µg of human liver microsomes (or an appropriate amount of recombinant enzyme) with the assay buffer and 0.5 mM NADPH. If testing inhibitors, add the compound or vehicle (e.g., DMSO) at this stage. The total volume is typically 1 mL.[15]
-
Pre-incubation: Equilibrate the tubes at 37°C for 10 minutes.[15]
-
Initiation: Start the reaction by adding 50 nM [³H]-FPP and incubate for a further 10 minutes at 37°C.[15]
-
Termination and Saponification: Stop the reaction by adding 1 mL of 15% KOH in ethanol. This step also serves to saponify lipids. Incubate at 65°C for 30 minutes.[8][15]
-
Extraction: After cooling, add 5 mL of petroleum ether and shake vigorously for 10 minutes to extract the non-saponifiable lipids, including the [³H]-squalene product.[15]
-
Phase Separation: Freeze the aqueous phase (e.g., in a dry ice/acetone bath) and decant the upper organic phase into a clean tube.
-
Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation analyzer.[15]
Protocol 2: Spectrophotometric/Fluorometric SQS Activity Assay
This continuous assay measures SQS activity by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm or a decrease in fluorescence (Excitation ~340 nm, Emission ~460 nm).[6][16]
Materials:
-
Enzyme source: Purified recombinant SQS.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.[16]
-
Cofactor: NADPH (initial concentration typically 50-100 μM).
-
Substrate: Farnesyl Diphosphate (FPP).
-
UV-transparent 96-well plate or cuvette.
-
Spectrophotometer or fluorometer capable of kinetic measurements.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, SQS enzyme solution, and the test compound (inhibitor) or vehicle control.[16]
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[16]
-
Initiation: Start the reaction by adding a solution containing both FPP and NADPH.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm or the decrease in NADPH fluorescence over time (e.g., readings every 30 seconds for 15-30 minutes).[16]
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic trace. Enzyme activity is proportional to the rate of NADPH consumption (ΔAbsorbance/min or ΔFluorescence/min).[6]
Conclusion and Implications for Drug Development
The discovery of this compound was more than the identification of a missing link; it was a fundamental advance in our understanding of isoprenoid biosynthesis. It revealed a complex and elegant two-step catalytic mechanism housed within a single enzyme, squalene synthase. This enzyme's position as the first committed step in sterol biosynthesis makes it an attractive target for therapeutic intervention.[17] By inhibiting SQS, the entire downstream pathway is blocked, reducing the production of cholesterol and other sterols. This strategy is of significant interest for developing cholesterol-lowering drugs (as an alternative to statins, which target HMG-CoA reductase) as well as antifungal and antiparasitic agents, as many of these organisms rely on unique sterols essential for their survival. The detailed knowledge of the PSPP intermediate and the SQS reaction mechanism continues to guide the rational design of potent and specific inhibitors for use in medicine and agriculture.
References
- 1. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of squalene biosynthesis. The structure of presqualene pyrophosphate. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 6. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Expression of WsSQS and WsSQS2 in Tobacco Divergently Regulates Terpenoid Metabolism and Enhances Squalene Accumulation | MDPI [mdpi.com]
- 9. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of squalene biosynthesis. Presqualene pyrophosphate, stereochemistry and a mechanism for its conversion to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Squalene Synthase Activity Assay. [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) (PSDP) is a pivotal, short-lived intermediate in the biosynthesis of sterols and hopanoids. Formed via the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), this C30 cyclopropylcarbinyl diphosphate represents the first committed step in the pathway leading to squalene (B77637) and, subsequently, to a vast array of essential molecules such as cholesterol. The unique stereochemical arrangement of PSDP is critical for the precise enzymatic rearrangement and reduction to squalene, catalyzed by squalene synthase. This guide provides a comprehensive overview of the stereochemistry of PSDP, including its absolute configuration, the stereochemical course of its biosynthesis, and the experimental methodologies employed in its characterization.
Core Concepts: The Stereochemistry of Presqualene Diphosphate
The stereochemical integrity of this compound is fundamental to its biological function. Early and elegant studies, primarily by the research groups of Rilling and Poulter, established the absolute configuration of naturally occurring PSDP.
Absolute Configuration
This compound is an optically active molecule possessing three contiguous chiral centers on its cyclopropane (B1198618) ring. The absolute configuration of these stereocenters has been unequivocally determined to be (1R, 2R, 3R).[1] This specific arrangement is crucial for the subsequent enzymatic steps, ensuring the correct folding and cyclization cascade that ultimately yields squalene.
Biosynthetic Pathway and Stereochemical Course
The formation of PSDP is catalyzed by squalene synthase (also known as farnesyl-diphosphate farnesyltransferase), a key enzyme in the isoprenoid pathway. The reaction proceeds through a fascinating and stereochemically controlled mechanism. In the absence of the reducing cofactor NADPH, squalene synthase catalyzes the condensation of two molecules of FPP to form PSDP, which then accumulates.[2]
The overall transformation involves the following key stereochemical events:
-
Condensation of Two Farnesyl Diphosphate Molecules: The reaction is initiated by the ionization of one molecule of FPP to form an allylic carbocation. This is followed by an attack from the double bond of a second FPP molecule.
-
Formation of the Cyclopropane Ring: A subsequent intramolecular rearrangement and cyclization lead to the formation of the characteristic cyclopropylcarbinyl structure of PSDP. This process is highly stereospecific, resulting in the exclusive formation of the (1R, 2R, 3R) isomer.
-
Reductive Rearrangement to Squalene: In the presence of NADPH, PSDP undergoes a complex rearrangement involving cyclopropylcarbinyl-cyclopropylcarbinyl cation intermediates, ultimately leading to the formation of squalene with a defined stereochemistry at the newly formed single bond.[3]
Data Presentation
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Saccharomyces cerevisiae (recombinant, truncated) | FPP | 40 | 3.3 | [4] |
| Trypanosoma cruzi (recombinant, truncated) | FPP | 5.25 | 1.05 | |
| Trypanosoma cruzi (recombinant, truncated) | NADPH | 23.34 | 1.29 |
Experimental Protocols
The elucidation of the stereochemistry of this compound has relied on a combination of enzymatic synthesis, chemical degradation, and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).
Expression and Purification of Recombinant Squalene Synthase
The enzymatic synthesis of PSDP requires a purified and active squalene synthase. Recombinant expression systems are commonly employed to produce sufficient quantities of the enzyme.
Objective: To produce soluble and active squalene synthase.
Materials:
-
Expression vector containing the squalene synthase gene (e.g., pET vector)
-
Escherichia coli expression host (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Transform the expression vector into the E. coli host strain.
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged squalene synthase with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for proper protein folding.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Enzymatic Synthesis of this compound
With purified squalene synthase, PSDP can be synthesized from FPP.
Objective: To synthesize this compound enzymatically.
Materials:
-
Purified recombinant squalene synthase
-
Farnesyl diphosphate (FPP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., methanol (B129727) or ethanol)
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Set up the enzymatic reaction in a suitable volume of reaction buffer.
-
Add FPP to the desired final concentration.
-
Initiate the reaction by adding the purified squalene synthase. Crucially, omit NADPH from the reaction mixture to allow for the accumulation of PSDP. [2]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Quench the reaction by adding a volume of cold organic solvent like methanol.
-
Purify the PSDP from the reaction mixture using a C18 SPE cartridge.
-
Wash the cartridge to remove salts and unreacted FPP.
-
Elute the PSDP with a suitable solvent system, such as a gradient of ammonium acetate in water/methanol.
-
Analyze the fractions for the presence of PSDP using techniques like thin-layer chromatography (TLC) or mass spectrometry.
Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
The determination of the absolute and relative stereochemistry of PSDP has been a significant achievement, relying heavily on NMR spectroscopy of PSDP itself or its derivatives (like presqualene alcohol).
Objective: To determine the stereochemical configuration of the cyclopropane ring of PSDP.
Materials:
-
Purified this compound (or presqualene alcohol)
-
Deuterated NMR solvent (e.g., D2O or CD3OD)
-
High-field NMR spectrometer
Procedure:
-
Dissolve the purified PSDP sample in the appropriate deuterated solvent.
-
Acquire a standard one-dimensional 1H NMR spectrum to identify the proton signals of the cyclopropane ring.
-
Acquire a 13C NMR spectrum to identify the carbon signals.
-
Perform two-dimensional NMR experiments to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify the protons on the cyclopropane ring and their immediate neighbors.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For PSDP, specific NOE cross-peaks between the protons on the cyclopropane ring and the adjacent methylene (B1212753) groups of the farnesyl chains would be used to deduce their relative stereochemistry. For instance, the observation of NOEs between specific protons would indicate that they are on the same face of the cyclopropane ring.
-
-
Interpretation: The pattern of coupling constants (J-values) and the presence or absence of specific NOE cross-peaks are carefully analyzed to determine the relative stereochemistry of the three chiral centers. The absolute configuration was ultimately established through a combination of these NMR studies on deuterated analogs and chemical degradation studies.[5]
Visualizations
Signaling Pathway: Cholesterol Biosynthesis
The formation of this compound is a critical juncture in the cholesterol biosynthesis pathway.
Caption: Cholesterol Biosynthesis Pathway Highlighting PSDP Formation.
Experimental Workflow: Stereochemical Determination of PSDP
This diagram outlines the logical flow of experiments to determine the stereochemistry of this compound.
Caption: Experimental Workflow for PSDP Stereochemical Elucidation.
Conclusion
The stereochemistry of this compound is a testament to the precision of biological catalysis. The (1R, 2R, 3R) absolute configuration is a direct consequence of the highly evolved active site of squalene synthase, which orchestrates a complex condensation and cyclization reaction. Understanding the stereochemical intricacies of PSDP is not only of fundamental biochemical importance but also holds significant implications for the design of novel inhibitors of squalene synthase, which are of interest as potential cholesterol-lowering drugs and as antimicrobial agents. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating and crucial biosynthetic intermediate.
References
- 1. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of squalene biosynthesis. Presqualene pyrophosphate, stereochemistry and a mechanism for its conversion to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Presqualene Diphosphate Synthase Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of presqualene diphosphate (B83284) synthase, more commonly known as squalene (B77637) synthase (SQS). SQS is a critical enzyme in the isoprenoid biosynthetic pathway and represents a key therapeutic target for managing hypercholesterolemia and other diseases.[1][2] This document details the enzyme's catalytic action, presents quantitative kinetic data, and outlines detailed experimental protocols for its study.
Introduction to Squalene Synthase
Squalene synthase (EC 2.5.1.21) is an endoplasmic reticulum-associated enzyme that catalyzes the first committed step in sterol biosynthesis.[1] It facilitates the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][3] This process is a reductive dimerization that occurs in two distinct steps, with presqualene diphosphate (PSPP) as a stable intermediate.[1][3][4] The reaction is dependent on the presence of NADPH as a reductant and a divalent metal ion, typically Mg2+, as a cofactor.[3][5]
The overall reaction catalyzed by SQS is as follows:
2 FPP + NADPH + H+ → Squalene + NADP+ + 2 PPi
Due to its pivotal role in cholesterol biosynthesis, SQS is a significant target for drug development.[1]
The Catalytic Mechanism of Squalene Synthase
The conversion of FPP to squalene by SQS is a two-part process that occurs within a large central channel of the enzyme.[3][6][7] The first half-reaction takes place at the cytosolic opening of this channel, while the second half-reaction occurs in a deep, hydrophobic pocket.[6][7]
First Half-Reaction: Formation of this compound (PSPP)
The initial step involves the condensation of two FPP molecules to form the cyclopropylcarbinyl intermediate, this compound (PSPP).[3][4]
Step-by-step mechanism:
-
Pyrophosphate Elimination: One molecule of FPP binds to the active site, and its pyrophosphate group is eliminated. This process is facilitated by a conserved tyrosine residue (Tyr-171 in the human enzyme) acting as a general base.[3]
-
Electrophilic Attack: The resulting farnesyl carbocation is then attacked by the second FPP molecule.[3]
-
Deprotonation and Ring Formation: The same tyrosine residue (Tyr-171) acts as a base to deprotonate the intermediate, leading to the formation of the stable cyclopropyl (B3062369) ring of PSPP.[3]
In the absence of NADPH, PSPP can accumulate as it is a stable intermediate.[3]
Second Half-Reaction: Conversion of PSPP to Squalene
The second phase of the reaction involves the rearrangement and reduction of PSPP to form squalene. This process is dependent on the presence of NADPH.[3]
Step-by-step mechanism:
-
Heterolysis and Rearrangement: The pyrophosphate group of PSPP is cleaved, and the molecule undergoes a series of rearrangements, including 1,2-sigmatropic shifts, to form cyclobutyl and then a second cyclopropyl intermediate.[3]
-
Hydride Transfer: A hydride ion is transferred from NADPH to one of the cyclopropyl intermediates.[3]
-
Ring Cleavage and Squalene Formation: The transfer of the hydride leads to the cleavage of the cyclopropyl group, resulting in the formation of the linear hydrocarbon squalene.[3]
Under normal catalytic conditions, PSPP does not dissociate from the enzyme during the synthesis of squalene.[4] High concentrations of FPP have been shown to inhibit the formation of squalene but not PSPP.[3]
Structural Insights
The crystal structure of human squalene synthase reveals a single domain composed primarily of α-helices.[1] A large central channel houses the active sites for both half-reactions.[6][7] This channel is lined with conserved aspartate and arginine residues crucial for FPP binding.[6][7] One end of the channel is exposed to the solvent, while the other forms a secluded hydrophobic pocket where the second half-reaction is believed to occur.[6][7]
Caption: Conceptual flow of substrates and products through the active site of Squalene Synthase.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of squalene synthase have been determined for the enzyme from various organisms. A summary of these parameters is presented below.
| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| Trypanosoma cruzi | FPP | 5.25 | 1428.56 | 1.05 | |
| Trypanosoma cruzi | NADPH | 23.34 | 1853.24 | 1.29 | |
| Saccharomyces cerevisiae | FPP | 40 | - | 3.3 | [8] |
| Botryococcus braunii (LOS) | GGPP | 70 | - | 0.0114 | [9] |
| Botryococcus braunii (LOS) | FPP | 130 | - | 0.0205 | [9] |
| Botryococcus braunii (LOS) | PPP | 110 | - | 0.00116 | [9] |
Note: The values for Botryococcus braunii are for the lycopaoctaene synthase (LOS), a squalene synthase-like enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study squalene synthase.
Expression and Purification of Recombinant Squalene Synthase
A common method for producing soluble and active SQS for in vitro studies involves the expression of a truncated form of the enzyme in Escherichia coli. The C-terminal hydrophobic domain, which anchors the enzyme to the endoplasmic reticulum, is typically removed to improve solubility.
Protocol:
-
Gene Truncation and Cloning: The gene encoding SQS is modified by PCR to remove the C-terminal transmembrane domain. The truncated gene is then cloned into an appropriate E. coli expression vector, often with an N-terminal His-tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with an appropriate inducer (e.g., IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance the production of soluble protein.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
-
Purification:
-
Immobilized Metal Affinity Chromatography (IMAC): The clarified cell lysate is loaded onto a Ni-NTA or other suitable IMAC resin. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged SQS is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (SEC): For further purification and to ensure the protein is in a monomeric state, the eluted fractions from IMAC can be subjected to SEC using a column calibrated with molecular weight standards.
-
Caption: General workflow for the expression and purification of recombinant squalene synthase.
Squalene Synthase Activity Assay
The activity of SQS can be measured using various methods, including radiochemical and spectrophotometric assays.
Radiochemical Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), NADPH, and the purified SQS enzyme.
-
Initiation: Start the reaction by adding the radiolabeled substrate, [³H]FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) and a carrier (e.g., squalene). The lipids, including the newly synthesized [³H]squalene, are then extracted with an organic solvent (e.g., hexane (B92381) or petroleum ether).
-
Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting. The amount of product formed is calculated based on the specific activity of the [³H]FPP.
Spectrophotometric Assay Protocol:
This assay continuously monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing assay buffer, FPP, and the purified SQS enzyme.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic mechanism of SQS.
General Protocol:
-
Primer Design: Design complementary oligonucleotide primers (forward and reverse) containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center, have a GC content of at least 40%, and terminate in one or more G or C bases.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SQS expression plasmid as the template and the mutagenic primers. The PCR program typically involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The mutated plasmid is then transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing. The mutated protein is then expressed, purified, and its activity is assayed to determine the effect of the mutation.
Key Conserved Residues Identified Through Mutagenesis:
-
Tyr-171: Essential for the first half-reaction, acting as a general acid/base.[1]
-
Aspartate-rich motifs (e.g., DXXXD): Two such motifs are crucial for binding the pyrophosphate groups of the FPP substrates via a magnesium ion bridge.[5]
-
Aromatic residues (Tyr, Phe): Postulated to stabilize the carbocation intermediates formed during both half-reactions.[10]
Caption: Logical workflow for investigating the function of specific amino acid residues in squalene synthase.
Conclusion
The mechanism of this compound synthase is a complex and fascinating example of enzyme catalysis. Through a combination of structural biology, kinetic analysis, and molecular biology techniques, a detailed understanding of its two-step reaction has been achieved. This knowledge is crucial for the rational design of novel inhibitors with therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important enzyme and its role in health and disease.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Characterization of Squalene Synthase Belonging to the Marine Thraustochytrid Species Aurantiochytrium limacinum Using Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 10. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Squalene Synthase Reaction Intermediates for Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene (B77637) synthase (SQS), a key enzyme in the isoprenoid biosynthetic pathway, catalyzes the first committed step in sterol biosynthesis. This enzyme orchestrates a complex two-part reaction involving the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. This process proceeds through a series of fascinating and highly reactive intermediates, making SQS a compelling target for drug development, particularly for cholesterol-lowering therapies. This technical guide provides a comprehensive overview of the squalene synthase reaction, with a focus on its intermediates. It includes a compilation of quantitative kinetic data, detailed experimental protocols for studying the enzyme, and visualizations of the key pathways and workflows.
The Squalene Synthase Reaction: A Two-Act Play
The conversion of two C15 farnesyl pyrophosphate (FPP) molecules into a single C30 squalene molecule is a pivotal juncture in isoprenoid metabolism.[1] The reaction, catalyzed by squalene synthase, is a reductive dimerization that occurs in two distinct half-reactions, both taking place within the active site of the enzyme, which is localized to the membrane of the endoplasmic reticulum.[1][2]
First Half-Reaction: Formation of Presqualene Diphosphate (B83284) (PSPP)
The initial step involves the condensation of two FPP molecules to form the stable cyclopropylcarbinyl diphosphate intermediate, presqualene diphosphate (PSPP).[3][4] This reaction begins with the ionization of one FPP molecule, facilitated by a tyrosine residue (Tyr-171), to generate an allylic carbocation.[3] The second FPP molecule then attacks this carbocation, leading to the formation of a cyclopropane (B1198618) ring and the release of one molecule of pyrophosphate. In the absence of the reducing cofactor NADPH, PSPP can be accumulated, which has been crucial for its characterization.[3][4]
Second Half-Reaction: Rearrangement and Reduction to Squalene
The second half of the reaction is a complex cascade of events that begins with the cleavage of the diphosphate group from PSPP, generating a cyclopropylcarbinyl cation.[3] This highly reactive intermediate undergoes a series of rearrangements, including a 1,2-sigmatropic shift to form a cyclobutyl cation, followed by another rearrangement to a second cyclopropylcarbinyl cation.[3] Finally, a hydride ion transfer from NADPH reduces this cation, leading to the opening of the cyclopropane ring and the formation of the linear hydrocarbon squalene.[3]
Quantitative Analysis: Kinetic Parameters of Squalene Synthase
The efficiency of the squalene synthase reaction has been characterized in various organisms. The following table summarizes key kinetic parameters for the substrates FPP and NADPH. Understanding these parameters is critical for designing enzyme inhibitors and for modeling metabolic flux through the sterol biosynthetic pathway.
| Species | Enzyme Source | Substrate | Km (μM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | Reference |
| Trypanosoma cruzi | Recombinant truncated | FPP | 5.25 | 1428.56 | 1.05 | [5] |
| Trypanosoma cruzi | Recombinant truncated | NADPH | 23.34 | 1853.24 | 1.29 | [5] |
| Homo sapiens | Recombinant | FPP | 0.5 | - | - | [6] |
| Rattus norvegicus | Microsomal | FPP | 0.4 | - | - | [6] |
| Saccharomyces cerevisiae | Microsomal | FPP | 1.2 | - | - | [6] |
Note: Vmax and kcat values are often dependent on the specific assay conditions and the purity of the enzyme preparation. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of squalene synthase activity and for the screening of potential inhibitors. Below are methodologies for key experiments related to the investigation of squalene synthase reaction intermediates.
Synthesis of this compound (PSPP)
The chemical synthesis of PSPP is crucial for detailed kinetic and structural studies of the second half-reaction of squalene synthase.
Methodology:
-
Enantioselective Synthesis of (+)-Presqualene Alcohol (PSOH): The synthesis starts from farnesol (B120207) and proceeds in seven steps. A key step is the enantioselective rhodium-catalyzed intramolecular cyclopropanation of farnesyl diazoacetate.[7]
-
Phosphorylation of PSOH: Pure PSPP is reliably prepared via a two-step phosphorylation process.[7]
-
Monophosphorylation: PSOH is first treated with 1.2 equivalents of tetra-n-butylammonium dihydrogen phosphate (B84403) (TBADP) in the presence of excess trichloroacetonitrile. The resulting monophosphorylated product is purified using hydrophobic LH-20 Sephadex column chromatography.[7]
-
Diphosphorylation: The monophosphate is then condensed with diphenylchlorophosphate, followed by treatment with TBADP. The final product, PSPP, is purified by chromatography on an LH-20 Sephadex column.[7]
-
-
Cation Exchange: For enzymatic studies, the tetrabutylammonium (B224687) cation is replaced with NH4+ by cationic exchange chromatography. The final pure (+)-(1R,2R,3R)-PSPP is obtained after preparative-scale reversed-phase HPLC.[7]
Squalene Synthase Activity Assays
Two common methods for assaying squalene synthase activity are the radiometric assay and the continuous spectrophotometric assay.
3.2.1. Radiometric Assay
This discontinuous assay measures the incorporation of a radiolabeled substrate, such as [3H]-FPP, into the final product, squalene.
Materials:
-
Enzyme source: Purified recombinant squalene synthase or microsomal preparations.
-
Substrate: [3H]-Farnesyl pyrophosphate ([3H]-FPP).
-
Cofactor: NADPH.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.
-
Quenching solution: e.g., 1 M HCl.
-
Extraction solvent: e.g., Hexane.
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the enzyme solution.
-
Initiation: Start the reaction by adding [3H]-FPP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the lipid-soluble squalene from the aqueous reaction mixture using the extraction solvent.
-
Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of squalene produced based on the specific activity of the [3H]-FPP.
3.2.2. Continuous Spectrophotometric Assay
This assay continuously monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm.
Materials:
-
Enzyme source: Purified recombinant squalene synthase or microsomal preparations.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Cofactor: NADPH.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, FPP, and the enzyme solution.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
Trapping of Reaction Intermediates
The transient nature of the squalene synthase reaction intermediates necessitates specific techniques for their capture and characterization.
3.3.1. Trapping of this compound (PSPP)
PSPP is a relatively stable intermediate that accumulates in the absence of the reducing cofactor, NADPH.
Procedure:
-
Reaction without NADPH: Perform a standard squalene synthase assay using FPP as the substrate but omit NADPH from the reaction mixture.
-
Incubation: Allow the reaction to proceed for a sufficient time to allow for the enzymatic conversion of FPP to PSPP.
-
Extraction and Analysis: Stop the reaction and extract the components. PSPP can be identified and quantified using techniques such as HPLC coupled with mass spectrometry.
3.3.2. Trapping of Carbocation Intermediates
Carbocation intermediates are highly reactive and short-lived. Their existence is often inferred through the trapping of products formed from their reaction with nucleophiles or through the use of substrate analogs.
Example: Trapping of the Tertiary Cyclopropylcarbinyl Cation
The isolation of rillingol, a cyclopropylcarbinyl alcohol, provides strong evidence for the formation of a tertiary cyclopropylcarbinyl cation intermediate. This was achieved by incubating recombinant squalene synthase with FPP in the presence of an unreactive NADPH analog (dihydroNADPH). In this environment, water can act as a nucleophile, attacking the carbocation to form the stable alcohol, rillingol, which can then be isolated and characterized.
Visualizing the Squalene Synthase Reaction
Graphical representations are invaluable for understanding the complex mechanisms and workflows involved in studying the squalene synthase reaction.
Squalene Synthase Signaling Pathway
The following diagram illustrates the two main stages of the squalene synthase reaction, highlighting the key substrates, intermediates, and products.
Caption: The two-stage reaction mechanism of squalene synthase.
Experimental Workflow for Squalene Synthase Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing inhibitors of squalene synthase.
Caption: A generalized workflow for the screening and validation of squalene synthase inhibitors.
Logical Relationship between Experimental Evidence and Mechanistic Conclusions
This diagram illustrates how different experimental approaches contribute to our understanding of the squalene synthase reaction mechanism.
Caption: Logical flow from experimental observations to mechanistic insights in squalene synthase research.
Conclusion
The study of squalene synthase reaction intermediates has unveiled a sophisticated enzymatic mechanism that involves the formation and precise control of highly reactive species. The stable intermediate, this compound, and the transient carbocation species represent critical control points and offer opportunities for the rational design of potent and selective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of this vital enzyme and to develop novel therapeutics targeting the cholesterol biosynthetic pathway. Future research focusing on the thermodynamics and precise lifetimes of the transient intermediates will undoubtedly provide even deeper insights into the catalytic prowess of squalene synthase.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enzymatic Keystone of Sterol Synthesis: A Technical Guide to the Formation of Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic formation of presqualene diphosphate (B83284) (PSPP), a critical step in the biosynthesis of sterols, including cholesterol. This document details the reaction mechanism, kinetic parameters of the key enzyme, squalene (B77637) synthase, and provides detailed experimental protocols for its study. Furthermore, it visualizes the core biochemical pathway and its regulation, offering a valuable resource for researchers in biochemistry, medicine, and pharmacology.
Introduction: The Gateway to Sterol Biosynthesis
The formation of presqualene diphosphate marks the first committed step in the intricate pathway of sterol biosynthesis.[1] This reaction is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1).[2] SQS is a membrane-associated enzyme, primarily located in the endoplasmic reticulum, that orchestrates a unique head-to-head condensation of two molecules of farnesyl diphosphate (FPP).[3][4] This process is a critical regulatory point, directing the flow of isoprenoid precursors towards the synthesis of cholesterol and other essential sterols.[5] The reaction proceeds in two distinct half-reactions: the formation of the stable intermediate this compound, followed by an NADPH-dependent reduction and rearrangement to squalene.[6][7] In the absence of the reducing cofactor NADPH, PSPP accumulates, making its formation a distinct and measurable enzymatic event.[7]
The Enzymatic Reaction: A Two-Step Condensation
Squalene synthase catalyzes the reductive dimerization of two FPP molecules to form squalene, with this compound as a key intermediate.[3] The overall reaction can be summarized as follows:
2 Farnesyl Diphosphate (FPP) + NADPH + H⁺ → Squalene + 2 Diphosphate (PPi) + NADP⁺
The formation of this compound constitutes the first half-reaction:
2 Farnesyl Diphosphate (FPP) → this compound (PSPP) + Diphosphate (PPi)
This initial condensation involves the ionization of one FPP molecule to form an allylic carbocation, a step facilitated by a critical tyrosine residue (Tyr-171) within the enzyme's active site.[3] The second FPP molecule then attacks this carbocation, leading to the formation of a cyclopropane (B1198618) ring characteristic of PSPP.[3] A divalent cation, typically Mg²⁺, is essential for this step, likely by stabilizing the diphosphate groups of the FPP substrates.[3][4]
The second half-reaction, the conversion of PSPP to squalene, is a reductive rearrangement that requires NADPH.[4] This step involves a series of complex carbocation rearrangements, ultimately leading to the formation of the linear triterpene, squalene.[3]
Quantitative Data on Squalene Synthase
The kinetic properties of squalene synthase have been characterized in various organisms. The following tables summarize key quantitative data, providing a basis for comparative analysis and experimental design.
Table 1: Michaelis-Menten Constants for Squalene Synthase
| Organism | Substrate | Km (µM) | Reference |
| Trypanosoma cruzi | Farnesyl Diphosphate (FPP) | 5.25 | [8] |
| Trypanosoma cruzi | NADPH | 23.34 | [8] |
| Saccharomyces cerevisiae (truncated) | Farnesyl Diphosphate (FPP) | 2.5 | [9] |
| Saccharomyces cerevisiae (truncated) | NADPH | 500 | [9] |
| Saccharomyces cerevisiae (truncated) | NADH | 3600 | [9] |
Table 2: Catalytic Parameters of Squalene Synthase
| Organism | Vmax (nmol min⁻¹ mg⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) | Reference |
| Trypanosoma cruzi | 1428.56 (for FPP) | 1.05 | 2.0 x 10⁵ | [8] |
| Trypanosoma cruzi | 1853.24 (for NADPH) | 1.29 | 5.5 x 10⁴ | [8] |
| Saccharomyces cerevisiae (truncated) | - | 0.53 | 2.1 x 10⁵ | [9] |
Table 3: Optimal Reaction Conditions for Squalene Synthase
| Organism | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |
| Siraitia grosvenorii | 7.5 | 37 | - | [1] |
| Saccharomyces cerevisiae | 7.3 - 7.5 | - | Mg²⁺ or Mn²⁺ | [10] |
| General | - | - | Mg²⁺ | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the purification of squalene synthase, the assay of its enzymatic activity, and the synthesis of its substrate, farnesyl diphosphate.
Purification of Recombinant Squalene Synthase (from E. coli)
This protocol describes a general approach for the purification of a truncated, soluble form of squalene synthase expressed in E. coli.
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant SQS in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SQS from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Anion Exchange Chromatography: For further purification, dialyze the eluted fraction against a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM DTT) and load it onto an anion-exchange column (e.g., Mono Q). Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).[9]
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
Squalene Synthase Activity Assay (Radiochemical Method)
This assay measures the incorporation of radiolabeled farnesyl diphosphate into squalene (in the presence of NADPH) or this compound (in the absence of NADPH).
-
Reaction Mixture Preparation: In a glass tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, 10 mM MgCl₂), 0.5 mM NADPH (for squalene synthesis), and the enzyme preparation (e.g., purified enzyme or microsomal fraction).[11]
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 10 minutes.[11]
-
Initiation of Reaction: Start the reaction by adding the substrate, [³H]-farnesyl diphosphate (e.g., 50 nM, 0.045 Ci/mmol).[11]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[11]
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., 1 ml of 15% KOH in ethanol).[11]
-
Saponification and Extraction: Incubate the tubes at 65°C for 30 minutes to saponify any lipids. Extract the non-saponifiable lipids (including squalene and presqualene alcohol after dephosphorylation) with an organic solvent such as petroleum ether.[11]
-
Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]
Enzymatic Synthesis of Farnesyl Diphosphate
Farnesyl diphosphate can be synthesized enzymatically from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) using farnesyl diphosphate synthase (FPPS).
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT), IPP, DMAPP, and purified FPPS.
-
Incubation: Incubate the reaction at 37°C for several hours to overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by coupling the reaction to an assay that detects the product.
-
Purification of FPP: The synthesized FPP can be purified using chromatographic techniques such as anion-exchange chromatography or reverse-phase HPLC.
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Enzymatic formation of this compound and squalene.
Caption: Transcriptional regulation of the FDFT1 gene by SREBP.
Caption: Experimental workflow for a radiochemical squalene synthase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cholesterol synthesis in man by isotope kinetics of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression, purification, and kinetic characterization of a carboxyl-terminal-truncated yeast squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Squalene Synthase Activity Assay. [bio-protocol.org]
The Natural Occurrence of Presqualene Diphosphate Analogues: A Technical Guide for Researchers
Abstract
Presqualene diphosphate (B83284) (PSPP) and its analogues are critical intermediates in the biosynthesis of a vast array of essential isoprenoids, including sterols, hopanoids, and carotenoids. As such, the enzymes responsible for their formation and conversion represent prime targets for the development of novel therapeutics, including anticholesterolemic, antimicrobial, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the natural occurrence of PSPP analogues, focusing on their biosynthesis, the enzymes involved, and their biological significance. Detailed experimental methodologies for their study are presented, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to Presqualene Diphosphate and its Significance
This compound (PSPP) is a C30 cyclopropylcarbinyl pyrophosphate that serves as a key intermediate in the biosynthesis of squalene (B77637).[1] Squalene is the metabolic precursor to all sterols in eukaryotes, such as cholesterol in mammals and ergosterol (B1671047) in fungi, as well as to hopanoids in bacteria, which are crucial for membrane structure and function. The formation of PSPP from two molecules of farnesyl diphosphate (FPP) is the first committed step in sterol and hopanoid biosynthesis, making the enzymes involved in this conversion attractive targets for therapeutic intervention.[2]
The primary enzyme responsible for PSPP synthesis and its subsequent conversion to squalene is squalene synthase (SQS).[1][3] In some bacteria, a different pathway involving the enzymes HpnC, HpnD, and HpnE is utilized for squalene biosynthesis, with HpnD catalyzing the formation of PSPP.[3][4]
Naturally Occurring Analogues of this compound
While a wide variety of synthetic PSPP analogues have been developed as inhibitors of squalene synthase, the number of known naturally occurring analogues is limited. The most well-characterized natural analogue is prephytoene diphosphate.
Prephytoene Diphosphate: The Carotenoid Precursor
Prephytoene diphosphate is a C40 analogue of PSPP and is a critical intermediate in the biosynthesis of phytoene (B131915), the precursor to all carotenoids in plants and some microorganisms.[5] Carotenoids are essential pigments involved in photosynthesis and also serve as antioxidants. Prephytoene diphosphate is formed from the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), a reaction catalyzed by the enzyme phytoene synthase (PSY).[5]
Biosynthetic Pathways and Key Enzymes
The biosynthesis of squalene and phytoene, via their respective diphosphate intermediates, represents a key branch point in isoprenoid metabolism.
Squalene Biosynthesis
The synthesis of squalene from FPP is a two-step reaction catalyzed by squalene synthase (SQS).[1]
-
Formation of this compound: Two molecules of FPP condense in a head-to-head fashion to form PSPP.[3]
-
Conversion to Squalene: PSPP undergoes a reductive rearrangement, dependent on NADPH, to form squalene.[1]
In the absence of NADPH, PSPP can accumulate.[6] High concentrations of FPP can also inhibit the production of squalene, but not PSPP.[6]
Phytoene Biosynthesis
Similar to squalene synthesis, the formation of phytoene from GGPP is a two-step process catalyzed by phytoene synthase (PSY).[5]
-
Formation of Prephytoene Diphosphate: Two molecules of GGPP condense to form prephytoene diphosphate.
-
Conversion to Phytoene: Prephytoene diphosphate is then converted to phytoene.
The enzymes SQS and PSY share significant sequence and structural homology, suggesting a common evolutionary origin.[5][7]
Quantitative Data on Enzyme Inhibition
The development of inhibitors targeting squalene synthase has been a major focus of research. While quantitative data on the natural abundance of PSPP analogues is scarce, extensive studies have been conducted on synthetic inhibitors. The following table summarizes inhibitory activities of some farnesyl pyrophosphate analogues against squalene synthase.
| Compound | Enzyme Source | Inhibition Type | IC50 / Ki | Reference |
| 2-methylfarnesyl pyrophosphate | Yeast | Competitive/Mixed | Not specified | [8] |
| 3-demethylfarnesyl pyrophosphate | Yeast | Competitive/Mixed | Not specified | [8] |
| Aziridine Analogues of PSPP | Recombinant Yeast | Not specified | Not specified | [2] |
Note: Specific IC50 or Ki values were not provided in the source abstracts. The original publications would need to be consulted for this detailed quantitative data.
Experimental Protocols
Enzymatic Synthesis and Assay of this compound and Analogues
Objective: To synthesize and quantify PSPP or its analogues using enzymatic methods.
Materials:
-
Microsomal enzyme preparations (e.g., from yeast or rat liver) containing squalene synthase.[9]
-
Radiolabeled substrate (e.g., [1-3H]farnesyl pyrophosphate).[9]
-
Buffer solution (e.g., phosphate (B84403) buffer with MgCl2 and a reducing agent like dithiothreitol).
-
NADPH (for conversion to squalene).
-
Quenching solution (e.g., a mixture of organic solvents like butanol/ether).
-
Scintillation cocktail and counter.
Protocol:
-
Enzyme Preparation: Prepare a microsomal fraction from a suitable source (e.g., yeast, rat liver) known to have high squalene synthase activity.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, buffer, and radiolabeled FPP. To accumulate PSPP, omit NADPH from the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time course.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the lipid-soluble products (including PSPP and squalene) using an organic solvent.
-
Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting. Chromatographic methods (e.g., thin-layer chromatography) can be used to separate and identify PSPP from squalene.
Isolation and Characterization of Natural Analogues
Objective: To isolate and identify novel PSPP analogues from natural sources.
Materials:
-
Source organism (e.g., plant material, microbial culture).
-
Solvents for extraction (e.g., methanol, chloroform, ethyl acetate).
-
Chromatography resins (e.g., silica (B1680970) gel, reverse-phase C18).
-
High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer (MS).
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol:
-
Extraction: Homogenize the biological material and extract with a series of organic solvents of increasing polarity.
-
Fractionation: Subject the crude extract to column chromatography to separate compounds based on polarity.
-
Purification: Further purify the fractions of interest using HPLC.
-
Structure Elucidation: Determine the chemical structure of the isolated compounds using a combination of MS (to determine the molecular weight and fragmentation pattern) and NMR (to determine the carbon-hydrogen framework).
Visualizing Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways involving PSPP and its analogue, prephytoene diphosphate.
Caption: Biosynthesis of Squalene via this compound.
Caption: Biosynthesis of Phytoene via Prephytoene Diphosphate.
Conclusion and Future Perspectives
The study of this compound and its naturally occurring analogues, primarily prephytoene diphosphate, offers significant insights into the fundamental processes of isoprenoid biosynthesis. While the diversity of natural analogues appears limited, the enzymes involved in their synthesis are well-established targets for therapeutic development. Future research efforts may focus on exploring diverse and underexplored biological sources for novel PSPP analogues using advanced analytical techniques. Furthermore, a deeper understanding of the structure and function of squalene synthase and phytoene synthase will continue to drive the rational design of potent and specific inhibitors with potential applications in medicine and agriculture.
References
- 1. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-MOL [m.x-mol.net]
- 5. Squalene/phytoene synthase family - Wikipedia [en.wikipedia.org]
- 6. enzyme-database.org [enzyme-database.org]
- 7. Conservation between human and fungal squalene synthetases: similarities in structure, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of squalene synthetase by farnesyl pyrophosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Function of Presqualene Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Presqualene diphosphate (B83284) (PSPP) is a pivotal, yet transient, intermediate in the intricate symphony of cellular lipid metabolism. Positioned at a critical branch point, its formation represents the first committed step in the biosynthesis of all sterols, including cholesterol in mammals and ergosterol (B1671047) in fungi. This technical guide provides an in-depth exploration of the biological functions of PSPP, the enzymatic reactions it undergoes, and its significance as a potential therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Presqualene diphosphate is a cyclopropylcarbinyl diphosphate molecule that serves as a key intermediate in the biosynthesis of sterols and other triterpenoids. Its central role lies in the pathway that converts farnesyl diphosphate (FPP), a C15 isoprenoid, into the C30 hydrocarbon squalene (B77637), the linear precursor to all cyclic triterpenoids. The formation and subsequent metabolism of PSPP are tightly regulated, highlighting its importance in maintaining cellular homeostasis. Dysregulation of this pathway has been implicated in various diseases, making the enzymes that metabolize PSPP attractive targets for therapeutic intervention.
The Central Role of this compound in Sterol Biosynthesis
The primary and most well-characterized biological function of this compound is its role as an intermediate in the biosynthesis of squalene, a precursor to cholesterol, steroid hormones, and vitamin D.[1] This process is catalyzed by the enzyme squalene synthase (SQS), a bifunctional enzyme located in the endoplasmic reticulum membrane.[2]
The synthesis of squalene from two molecules of farnesyl diphosphate (FPP) occurs in a two-step reaction, both catalyzed by squalene synthase:
-
Formation of this compound: Two molecules of FPP condense in a head-to-head fashion to form PSPP. This reaction involves the loss of one diphosphate group and the formation of a cyclopropane (B1198618) ring. This is the first committed step in sterol biosynthesis.[1][2]
-
Conversion of this compound to Squalene: PSPP undergoes a complex rearrangement and reduction, catalyzed by the same squalene synthase enzyme. This step requires the reducing agent NADPH and results in the formation of the linear triterpene, squalene.[3][4] Under normal catalytic conditions, PSPP is directly converted to squalene without dissociating from the enzyme.[1][3]
Signaling Pathway: Sterol Biosynthesis
Caption: The central role of this compound in sterol biosynthesis.
Alternative Metabolic Fates of this compound
While the conversion to squalene is the primary fate of PSPP in most eukaryotic cells, alternative pathways and functions have been identified, suggesting a broader biological significance for this molecule.
This compound Phosphatase and a Potential Signaling Role
Research has identified a human this compound phosphatase, an enzyme that specifically removes a phosphate (B84403) group from PSPP to form presqualene monophosphate (PSMP).[5][6] The existence of this enzyme suggests that PSPP and its derivatives may have roles beyond being simple metabolic intermediates, potentially acting as signaling molecules in cellular processes.
Signaling Pathway: Alternative Metabolism of PSPP
Caption: Alternative metabolic pathways of this compound.
Bacterial Squalene Biosynthesis
In some bacteria, a different pathway for squalene biosynthesis exists. In these organisms, three distinct enzymes are required to convert FPP to squalene. The first enzyme, HpnD, catalyzes the formation of PSPP from FPP. The second enzyme, HpnC, then converts PSPP to hydroxysqualene. Finally, the third enzyme, HpnE, reduces hydroxysqualene to squalene.[7]
Quantitative Data
Precise quantitative data for the kinetic parameters of enzymes metabolizing this compound and its intracellular concentrations are challenging to obtain due to the transient nature of this intermediate. The following tables summarize the available data.
Table 1: Kinetic Parameters of Squalene Synthase
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Saccharomyces cerevisiae (truncated) | Farnesyl Diphosphate | 40 | 3.3 | 8.25 x 104 | [3] |
| Saccharomyces cerevisiae (truncated) | Farnesyl Diphosphate | 2.5 | 0.53 | 2.1 x 105 | [8] |
Table 2: Substrate Preference of Human this compound Phosphatase (PPAPDC2)
| Substrate | Relative Activity | Reference |
| This compound (PSDP) | +++ | [5] |
| Farnesyl Diphosphate (FDP) | ++ | [5] |
| Phosphatidic Acid | + | [5] |
Note: Specific Km and kcat values for human this compound phosphatase are not yet reported in the literature.
Intracellular Concentration of this compound:
The intracellular concentration of this compound in mammalian cells has not been definitively quantified and is presumed to be very low due to its rapid conversion to squalene.
Experimental Protocols
Expression and Purification of Recombinant Human Squalene Synthase (His-tagged) in E. coli
Experimental Workflow:
Caption: Workflow for the expression and purification of recombinant squalene synthase.
Detailed Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a C-terminally truncated, His-tagged human squalene synthase.
-
Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Lysate Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged squalene synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.
Enzymatic Synthesis of this compound
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, combine the following components:
-
Purified recombinant squalene synthase
-
Farnesyl diphosphate (FPP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
-
Incubation: Incubate the reaction mixture at 37°C. The reaction is carried out in the absence of NADPH to allow for the accumulation of PSPP.[6]
-
Extraction: Stop the reaction and extract the PSPP from the aqueous phase using an organic solvent such as n-butanol.
-
Purification: Purify the extracted PSPP using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analysis: Confirm the identity and purity of the synthesized PSPP using analytical methods like mass spectrometry.
Squalene Synthase Activity Assay
Detailed Methodology (Spectrophotometric):
This assay measures the activity of squalene synthase by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of PSPP to squalene.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Farnesyl diphosphate
-
NADPH
-
Purified squalene synthase
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
This compound Phosphatase Assay
Detailed Methodology (Colorimetric):
This assay measures the activity of this compound phosphatase by quantifying the release of inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Synthesized this compound
-
Source of this compound phosphatase (e.g., purified recombinant enzyme or cell lysate)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and add a Malachite Green reagent.
-
Measurement: Measure the absorbance at a wavelength of ~620-660 nm.
-
Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.
Conclusion and Future Directions
This compound stands as a critical gatekeeper in the biosynthesis of sterols. Its formation, catalyzed by squalene synthase, commits cellular resources to the production of a vast array of essential molecules. While its primary role as a precursor to squalene is well-established, the discovery of a specific phosphatase suggests that PSPP and its derivatives may have broader biological functions, possibly in cellular signaling.
For researchers and drug development professionals, the enzymes that metabolize PSPP, particularly squalene synthase, represent promising targets for the development of novel therapeutics for a range of conditions, including hypercholesterolemia, fungal infections, and certain cancers. The detailed experimental protocols provided in this guide are intended to empower further investigation into the intricate biology of this compound and to facilitate the discovery and characterization of new modulators of this vital metabolic pathway. Future research should focus on elucidating the potential signaling roles of PSPP and its metabolites, as well as on obtaining more precise quantitative data on the kinetics of the enzymes involved and the intracellular concentrations of these important molecules.
References
- 1. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. rsc.org [rsc.org]
- 5. Performing a Small-Scale Expression Screening of Histidine-Tagged Membrane Proteins from E. coli Lysates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
The Evolutionary Trajectory of Presqualene Diphosphate Synthase: A Technical Guide for Researchers
Abstract
Presqualene diphosphate (B83284) synthase, more commonly known as squalene (B77637) synthase (SQS), represents a critical juncture in isoprenoid biosynthesis. As the enzyme catalyzing the first committed step in sterol and hopanoid formation, its evolution has significant implications for cellular function and organismal diversity. This technical guide provides an in-depth exploration of the evolution of SQS, tailored for researchers, scientists, and drug development professionals. It delves into the enzyme's phylogenetic distribution, conserved structural motifs, and catalytic mechanisms across different life forms. Detailed experimental protocols for studying SQS, comprehensive quantitative data, and visual representations of key pathways and workflows are presented to facilitate further research and therapeutic development.
Introduction
Squalene synthase (EC 2.5.1.21) is a key enzyme in the biosynthesis of triterpenoids, catalyzing the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1] This process occurs in two distinct steps: the initial formation of a stable cyclopropylcarbinyl intermediate, presqualene diphosphate (PSPP), followed by a reductive rearrangement to squalene, a reaction dependent on NAD(P)H.[2] The evolution of this enzyme is a fascinating story of molecular adaptation, with distinct evolutionary paths observed in eukaryotes and bacteria. Understanding this evolution is paramount for the development of targeted therapeutics, particularly antimicrobial and cholesterol-lowering drugs.
Evolutionary History and Phylogenetic Distribution
Phylogenetic analyses reveal that SQS is a member of the squalene/phytoene (B131915) synthase family and is found across all three domains of life: eukaryotes, archaea, and bacteria, suggesting a bacterial origin with subsequent horizontal gene transfer to a common eukaryotic ancestor.[3] In eukaryotes, SQS is a single, membrane-bound enzyme.[1] However, many bacteria utilize an alternative three-enzyme pathway encoded by the hpnC, hpnD, and hpnE genes to synthesize squalene, a precursor for hopanoids which are bacterial surrogates for sterols.[4][5]
The bacterial enzyme HpnD is homologous to the N-terminal domain of eukaryotic SQS and catalyzes the formation of PSPP from FPP.[5] HpnC then converts PSPP to hydroxysqualene (HSQ), and finally, HpnE, a flavin-dependent amine oxidoreductase, reduces HSQ to squalene.[4] The evolutionary relationship between the single-enzyme eukaryotic SQS and the multi-enzyme bacterial HpnCDE system suggests a fascinating case of convergent and divergent evolution. It is proposed that the ancestral pathway was the three-enzyme system, which later fused and acquired an NADPH-binding domain in the lineage leading to eukaryotes.[5]
Interestingly, the C30 carotenoid biosynthetic pathway is considered the most ancestral, with a potential origin in Firmicutes or Planctomycetes.[6] Evolutionary scenarios suggest a diversification of the different carotenoid and squalene pathways from a common ancestor.[6]
Phylogenetic Tree of this compound Synthase and its Homologs
Caption: A simplified phylogenetic tree illustrating the evolutionary relationships of this compound synthase and its homologs.
Conserved Domains and Structural Features
SQS and its homologs, including phytoene synthase (PSY), share conserved structural features despite low overall sequence identity.[3] A key feature is the presence of two highly conserved aspartate-rich motifs, DXXXD, which are crucial for substrate binding and catalysis.[7][8] Site-directed mutagenesis studies have confirmed that these aspartate residues are essential for enzymatic activity.[7]
The crystal structure of human SQS reveals a single domain with a large central channel.[9] The active sites for both the formation of PSPP and its subsequent conversion to squalene are located within this channel.[9] One end of the channel is open to the cytosol, while the other forms a hydrophobic pocket.[9] The structural alignment of SQS and PSY active sites highlights the conservation of key catalytic residues, providing insights into their shared evolutionary origin and divergent substrate specificities.
Structural Alignment of SQS and PSY Active Sites
Caption: Diagram showing the conserved aspartate-rich motifs in the active sites of Squalene Synthase and Phytoene Synthase.
Catalytic Mechanism
The catalytic mechanism of eukaryotic SQS is a two-step process that occurs within a single active site.[2]
-
PSPP Formation: Two molecules of FPP bind to the enzyme. One FPP molecule loses its diphosphate group to form an allylic carbocation. This carbocation is then attacked by the second FPP molecule to form a cyclopropylcarbinyl cation, which is then deprotonated to yield PSPP.[2]
-
Squalene Synthesis: The PSPP intermediate undergoes a series of rearrangements and a reduction by NAD(P)H to form squalene.[2]
In contrast, the bacterial HpnCDE pathway separates these two steps into three distinct enzymatic reactions.[4]
Comparison of Squalene Biosynthesis Pathways
Caption: Comparison of the eukaryotic single-enzyme and bacterial multi-enzyme pathways for squalene biosynthesis.
Data Presentation
Table 1: Comparative Kinetic Parameters of Squalene Synthase from Different Organisms
| Organism | Enzyme Form | Substrate | Km (µM) | kcat (s-1) | Reference |
| Homo sapiens | Truncated, recombinant | FPP | 5.25 | 1.05 | [7] |
| NADPH | 23.34 | 1.29 | [7] | ||
| Saccharomyces cerevisiae | Truncated, recombinant | FPP | 40 | 3.3 | [10] |
| Trypanosoma cruzi | Truncated, recombinant | FPP | 5.25 | 1.05 | [7] |
| NADPH | 23.34 | 1.29 | [7] |
Table 2: Inhibitory Activity (IC50) of Selected Compounds against Squalene Synthase
| Inhibitor | Organism | IC50 (nM) | Reference |
| Zaragozic Acid A | Homo sapiens | ~0.1 | [3] |
| Trypanosoma cruzi | - | ||
| Lapaquistat (TAK-475) | Homo sapiens | - | [3] |
| E5700 | Trypanosoma cruzi | 0.84 | [7] |
| Homo sapiens | - | [7] | |
| ER-119884 | Trypanosoma cruzi | 3.52 | [7] |
Experimental Protocols
Expression and Purification of Recombinant Human Squalene Synthase (Truncated)
This protocol describes the expression of a C-terminally truncated, soluble form of human SQS in E. coli and its subsequent purification.
Workflow Diagram:
Caption: Workflow for the expression and purification of recombinant human squalene synthase.
Methodology:
-
Cloning: The cDNA encoding the N-terminal catalytic domain (e.g., amino acids 1-370) of human SQS is amplified by PCR and cloned into a pET expression vector containing an N-terminal His-tag.
-
Transformation: The recombinant plasmid is transformed into E. coli BL21(DE3) competent cells.
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM) and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged SQS is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and the protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: The eluted fractions containing SQS are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). The purified protein is stored at -80°C.
-
Analysis: The purity of the protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-His-tag antibody.
Squalene Synthase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure SQS activity by monitoring the consumption of NADPH.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), NADPH (e.g., 150 µM), and the purified SQS enzyme.
-
Initiation: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP; e.g., 50 µM).
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer at a constant temperature (e.g., 37°C).
-
Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1). One unit of SQS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Site-Directed Mutagenesis of Squalene Synthase
This protocol outlines a general procedure for introducing point mutations into the SQS gene to study the function of specific amino acid residues.
Workflow Diagram:
Caption: A general workflow for site-directed mutagenesis of squalene synthase.
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change. The primers should be 25-45 bases in length with the mutation in the center and have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with the SQS-containing plasmid as the template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The DpnI-treated DNA is transformed into highly competent E. coli cells.
-
Selection and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Conclusion
The evolution of this compound synthase is a compelling example of how nature has devised different strategies to synthesize a crucial metabolic intermediate. The divergence between the single-enzyme eukaryotic system and the multi-enzyme bacterial pathway offers unique opportunities for the development of selective inhibitors. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of SQS evolution, function, and regulation, and to leverage this knowledge for the design of novel therapeutics. The continued exploration of SQS from diverse organisms will undoubtedly shed more light on the evolutionary plasticity of metabolic pathways and provide new avenues for drug discovery.
References
- 1. InterPro [ebi.ac.uk]
- 2. Structural and Molecular Characterization of Squalene Synthase Belonging to the Marine Thraustochytrid Species Aurantiochytrium limacinum Using Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene/phytoene synthase family - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The squalene route to C30 carotenoid biosynthesis and the origins of carotenoid biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 9. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Presqualene Diphosphate in Bacterial Isoprenoid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of presqualene diphosphate (B83284) (PSPP), a critical cyclopropylcarbinyl intermediate in bacterial isoprenoid metabolism. It details the enzymatic pathways governing its synthesis and subsequent conversion, presents quantitative data on production and enzyme kinetics, outlines key experimental protocols, and discusses its significance as a target for novel antibacterial agents.
Introduction
Isoprenoids are a vast and functionally diverse class of natural products essential for bacterial survival. They contribute to vital cellular functions, including electron transport (quinones), cell wall biosynthesis (bactoprenol), and membrane stability (hopanoids). The biosynthesis of C30 triterpenoids, such as squalene (B77637) and hopanoids, proceeds through a pivotal and highly reactive intermediate: presqualene diphosphate (PSPP) .[1]
PSPP is formed by the first committed step in squalene and dehydrosqualene synthesis—the head-to-head condensation of two molecules of the C15 precursor, farnesyl diphosphate (FPP).[2][3] This reaction marks a crucial branch point, diverting isoprenoid flux away from the synthesis of other essential molecules. Bacteria have evolved at least two distinct enzymatic strategies for the synthesis and subsequent metabolism of PSPP, highlighting the metabolic plasticity within this domain of life. Understanding these pathways is paramount for metabolic engineering and for the development of novel anti-infective therapies.
The Enzymatic Synthesis of this compound (PSPP)
The formation of PSPP from two molecules of FPP is a unifying reaction in C30 triterpenoid (B12794562) synthesis. In bacteria, this condensation is catalyzed by a family of enzymes known as squalene/phytoene synthases. Three key enzymes are responsible for PSPP synthesis in different bacterial lineages.
-
Squalene Synthase (SQS): Found in some bacteria, SQS is a bifunctional enzyme that first catalyzes the formation of PSPP and then, without releasing the intermediate, mediates its reductive rearrangement to squalene.[1][4] This mirrors the canonical pathway found in eukaryotes.[5]
-
HpnD: In many bacteria that produce hopanoids, a dedicated enzyme, HpnD, catalyzes the condensation of two FPP molecules to form PSPP.[4] Unlike SQS, HpnD's primary role concludes with the formation of PSPP, which is then passed to the next enzyme in the pathway.
-
Dehydrosqualene Synthase (CrtM): In pathogens like Staphylococcus aureus, the enzyme CrtM synthesizes PSPP from FPP as the first step in the biosynthesis of the carotenoid virulence factor, staphyloxanthin.[6][7] Structurally similar to human SQS, CrtM is a key target for anti-virulence drugs.[8][9]
Divergent Metabolic Fates of PSPP in Bacteria
Once synthesized, PSPP is channeled into distinct metabolic pathways, leading to the formation of different C30 triterpenoids. The fate of PSPP is determined by the specific enzymatic machinery present in the bacterium.
Pathway A: The Single-Enzyme Squalene Synthase (SQS) Route
In bacteria possessing SQS, the enzyme carries out a two-step reaction within a single active site.[10] After forming PSPP, it utilizes NADPH as a reductant to catalyze the cleavage of the cyclopropyl (B3062369) ring and rearrangement of the carbon skeleton, yielding squalene.[1][11]
Pathway B: The Three-Enzyme Hopanoid (HpnCDE) Route
A novel pathway for squalene biosynthesis, often associated with hopanoid production, involves three separate enzymes.[4]
-
HpnD synthesizes PSPP from FPP.
-
HpnC converts PSPP to hydroxysqualene (HSQ).
-
HpnE , an amine oxidoreductase family member, reduces HSQ to squalene.[4] This modular system spatially and temporally separates the synthesis of PSPP from its subsequent conversion.
Pathway C: The Dehydrosqualene Synthase (CrtM) Route
In S. aureus, CrtM converts the PSPP intermediate to dehydrosqualene.[6] This molecule is the precursor to staphyloxanthin, a golden carotenoid pigment that acts as a virulence factor by protecting the bacterium from reactive oxygen species produced by the host immune system.[8][9] Unlike the SQS reaction, this conversion does not involve an NADPH-dependent reduction.[8]
Quantitative Data
Table 1: Squalene Production in Engineered Bacteria
Metabolic engineering efforts have focused on overexpressing squalene synthesis pathways in host organisms like E. coli and B. subtilis to achieve high-titer production.
| Host Organism | Engineering Strategy | Squalene Titer (mg/L) | Reference |
| Escherichia coli | Expression of human SQS, MVA pathway enhancement | 69.3 | [12][13] |
| Escherichia coli | Overexpression of ispH, ispG, and MVA pathway | 298.3 | [12][13] |
| Escherichia coli | Optimized MVA pathway expression in BL21(DE3) | 974.3 | [12][13] |
| Escherichia coli | Optimized MVA pathway expression in XL1-Blue | 1,274 | [12][13] |
| Escherichia coli | Co-expression of chimeric MEV pathway and human SQS | 230 | [14] |
| Escherichia coli | Expression of S. peucetius hopABD, dxs, and idi | 11.8 | [15] |
| Escherichia coli | Overexpression of Tsr for membrane extension | 612 | [16] |
| Bacillus subtilis | Expression of B. megaterium SQS, MEP pathway optimization | 7.5 | [1] |
| Synechocystis sp. | Inactivation of shc, expression of B. braunii SQS | 5.1 | [17] |
Table 2: Enzyme Kinetic Parameters
Kinetic characterization of these enzymes is crucial for understanding their efficiency and for designing targeted inhibitors. Data is often obtained using soluble, truncated recombinant enzymes.[18]
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | Reference |
| Squalene Synthase (SQS) | Trypanosoma cruzi | FPP | 5.25 | 1,428.56 | 1.05 | [18] |
| Squalene Synthase (SQS) | Trypanosoma cruzi | NADPH | 23.34 | 1,853.24 | 1.29 | [18] |
| Squalene Synthase (SQS) | Homo sapiens | FPP | 2.3 | N/A | N/A | [19] |
| Squalene Synthase (SQS) | Rattus norvegicus | FPP | 1.0 - 1.8 | 1200 | N/A | [19] |
| Squalene Synthase (SQS) | Rattus norvegicus | NADPH | 40 | N/A | N/A | [19] |
| Dehydrosqualene Synthase (CrtM) | Staphylococcus aureus | BPH-652 (Inhibitor, IC50) | ~0.1 | N/A | N/A | [9] |
Note: Kinetic data for bacterial SQS and HpnD/HpnC/HpnE are not as readily available in the literature compared to their eukaryotic or pathogenic protozoan counterparts. The provided data offers a comparative baseline.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Squalene Synthase Activity
This protocol describes a continuous assay to determine SQS activity by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[11][20]
Detailed Steps:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT).
-
Prepare stock solutions of Farnesyl Diphosphate (FPP) and NADPH in the assay buffer. Final assay concentrations are typically in the low micromolar range for FPP and millimolar range for NADPH.[20]
-
Prepare a purified, recombinant SQS enzyme solution.
-
For inhibition studies, prepare a stock solution of the test compound (e.g., E5700) in a suitable solvent like DMSO and create serial dilutions.[20]
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the assay components in order: assay buffer, SQS enzyme solution, and varying concentrations of the inhibitor or vehicle (DMSO) for control wells.[20]
-
-
Reaction and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme binding.[20]
-
Initiate the reaction by adding a mixture of FPP and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer.[20]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
For inhibition assays, determine the percent inhibition for each concentration and plot the results to calculate the IC₅₀ value.[20]
-
Protocol 2: Product Identification by GC-MS
This protocol provides a general workflow for extracting and identifying squalene from bacterial cultures.
-
Sample Preparation:
-
Harvest bacterial cells from culture by centrifugation.
-
Perform cell lysis (e.g., sonication or bead beating) in an appropriate buffer.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction of the total lipids from the cell lysate. A common method is saponification using ethanolic KOH followed by extraction with a non-polar solvent like hexane.[21]
-
Add an internal standard (e.g., squalane) to the sample before extraction for quantitative analysis.[21][22]
-
-
Sample Derivatization (Optional):
-
For some compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic separation, though it is often not required for squalene.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[21]
-
Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID).[21]
-
Oven Program: An example program starts at 150°C, ramps to 300°C, and holds for 5-10 minutes to ensure elution of squalene.[21]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic squalene fragment ions (e.g., m/z 69, 81, 410).[21]
-
-
Data Analysis:
-
Identify the squalene peak by comparing its retention time and mass spectrum to an authentic standard.
-
Quantify the amount of squalene by creating a calibration curve based on the peak area ratio of squalene to the internal standard.[23]
-
Significance and Therapeutic Applications
The pathways involving PSPP are attractive targets for the development of new antibacterial drugs.
-
Anti-Virulence Therapy: The CrtM enzyme in S. aureus is a validated anti-virulence target. Inhibiting CrtM prevents the production of the staphyloxanthin pigment, rendering the bacteria colorless and highly susceptible to killing by the host immune system.[9] Because this approach does not kill the bacterium directly, it is expected to exert less selective pressure for the development of resistance.[8][24]
-
Inhibition of Essential Pathways: In bacteria where squalene is a precursor to essential hopanoids that modulate membrane fluidity and stability (analogous to cholesterol in eukaryotes), inhibition of SQS or the HpnCDE pathway can be lethal.
-
PSPP Analogs as Inhibitors: The unique, high-energy cyclopropylcarbinyl structure of PSPP makes it an excellent template for designing potent enzyme inhibitors. Stable analogs of PSPP can bind tightly to the active sites of SQS or CrtM, blocking the second half of the reaction and leading to enzyme inhibition.
Conclusion
This compound stands as a central nexus in bacterial C30 isoprenoid biosynthesis. Its synthesis and subsequent metabolism are managed by distinct and elegant enzymatic strategies that have evolved to meet the diverse physiological needs of bacteria. The discovery of the multi-enzyme HpnCDE pathway, alongside the well-established SQS system and the pathogen-specific CrtM route, underscores the metabolic versatility of bacteria. This knowledge not only deepens our fundamental understanding of microbial biochemistry but also provides a robust platform for developing next-generation antimicrobial agents that target bacterial virulence and essential metabolic pathways.
References
- 1. Production of Squalene in Bacillus subtilis by Squalene Synthase Screening and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. pfkek.jp [pfkek.jp]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Extension of cell membrane boosting squalene production in the engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. customs.go.jp [customs.go.jp]
- 24. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Regulation of Presqualene Diphosphate Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biochemical regulation of presqualene diphosphate (B83284) (PSDP), a pivotal intermediate in the biosynthesis of sterols. We will explore the enzymatic reaction that governs its formation, the multi-layered regulatory mechanisms that control its flux, and the experimental methodologies used to study this critical process.
Introduction: The Gateway to Sterol Synthesis
Presqualene diphosphate (PSDP) is the direct precursor to squalene (B77637) and, subsequently, to all sterols, including cholesterol.[1] Its formation is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1).[2][3] This enzyme is localized to the membrane of the endoplasmic reticulum and catalyzes the first committed step in the sterol biosynthetic pathway.[2] This strategic position makes the formation of PSDP a critical control point, dictating the flow of isoprenoid precursors toward either sterol synthesis or the production of other essential non-sterol molecules like dolichols and ubiquinone.[1][2] Understanding the regulation of PSDP formation is therefore fundamental for developing therapeutic strategies targeting cholesterol metabolism and related diseases.
The Enzymatic Synthesis of this compound
Squalene synthase catalyzes a unique two-step reaction that begins with two molecules of farnesyl diphosphate (FPP) and culminates in the formation of one molecule of squalene.[2]
-
Step 1: Condensation to form this compound (PSDP) The reaction initiates with the head-to-head condensation of two identical C15 molecules of FPP. This step forms the stable cyclopropylcarbinyl intermediate, this compound, and releases one molecule of inorganic pyrophosphate (PPi).[3][4][5] In the absence of the reducing cofactor NADPH, PSDP can accumulate as the final product.[4]
-
Step 2: Reductive Rearrangement to Squalene The second half-reaction involves the rearrangement and reduction of the PSDP intermediate. This process is dependent on the cofactor NADPH and results in the formation of the C30 isoprenoid, squalene.[4][6][7] Under normal physiological conditions, the PSDP intermediate is channeled directly to the second step without dissociating from the enzyme's active site.[4][8]
Regulatory Mechanisms
The formation of PSDP is tightly controlled, primarily at the level of gene transcription, ensuring that sterol synthesis is aligned with cellular needs.
The primary mechanism for regulating SQS activity is through control of its gene (FDFT1) transcription.[2] This process is masterfully orchestrated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs).[2][9]
-
Sensing Low Sterol Levels: In the endoplasmic reticulum (ER) membrane, the SREBP precursor protein is held in an inactive state through its association with SREBP-cleavage activating protein (SCAP) and Insulin Induced Gene 1 (INSIG). When cellular sterol levels are low, INSIG dissociates from the SREBP-SCAP complex.[10]
-
Activation and Translocation: The SREBP-SCAP complex is then transported to the Golgi apparatus. Here, the SREBP precursor is sequentially cleaved by two proteases, which releases the mature, transcriptionally active N-terminal domain (nSREBP).[10][11]
-
Gene Transcription: This active nSREBP fragment translocates to the nucleus and binds to specific DNA sequences called Sterol Regulatory Elements (SREs) located in the promoter region of the FDFT1 gene.[10][12] This binding event robustly activates the transcription of the gene, leading to increased synthesis of the SQS enzyme.
-
Isoform Specificity: Of the known SREBP isoforms, SREBP-2 is the primary activator of genes involved in cholesterol synthesis, including FDFT1, while SREBP-1a also contributes.[2][12]
SQS activity is also modulated directly by its substrate, FPP. At high concentrations (e.g., ≥100 µM), FPP acts as an inhibitor of the enzyme.[13] Interestingly, this inhibition is specific to the second half-reaction—the conversion of PSDP to squalene—and does not affect the formation of PSDP itself.[4][8] Kinetic studies have revealed that this inhibition by FPP is competitive with respect to the binding of the NADPH cofactor.[8]
Current evidence suggests that squalene synthase is not regulated by post-translational modifications.[13] This reinforces the understanding that transcriptional control is the dominant mechanism governing the enzyme's activity and, by extension, the rate of PSDP formation.
Quantitative Enzyme Kinetics and Inhibition
The efficiency and inhibition of SQS have been quantified across different species, providing valuable data for comparative biology and drug development.
Table 1: Kinetic Parameters of Truncated Recombinant Squalene Synthase
| Species | Substrate | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Trypanosoma cruzi | FPP | 5.25 | 1.05 | [14] |
| NADPH | 23.34 | 1.29 | [14] |
| Saccharomyces cerevisiae | FPP | 40 | 3.3 |[15] |
Table 2: IC50 Values for Selected Squalene Synthase Inhibitors
| Inhibitor Class | Compound | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Bisphosphonate | Compound 3 | 5.7 ± 1.7 | Human SQS | [16] |
| Bisphosphonate | Compound 5 | 7.1 ± 1.3 | Human SQS | [16] |
| Bisphosphonate | Compound 4 | 13.4 ± 1.8 | Human SQS | [16] |
| Quinuclidine | E5700 | 1000 (1 µg/ml) | C. tropicalis SQS | [17] |
| Quinuclidine | ER-119884 | 1000 (1 µg/ml) | C. tropicalis SQS |[17] |
Experimental Protocols
Studying the regulation of PSDP formation requires robust methods for enzyme production and activity measurement.
A soluble, active form of the SQS enzyme is often produced for kinetic and structural studies by removing the C-terminal transmembrane domain.[15]
-
Gene Modification: The C-terminal hydrophobic region of the FDFT1 gene is removed using PCR-based methods.
-
Cloning: The modified gene encoding the truncated protein is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag), for expression in a host like E. coli or Pichia pastoris.[15][18]
-
Protein Expression: The host cells are cultured and induced to overexpress the recombinant protein. Optimal conditions, such as inducer concentration and cultivation time, are empirically determined.[18][19]
-
Cell Lysis: Cells are harvested and lysed to release the soluble recombinant SQS.
-
Purification: The protein is purified to homogeneity using a multi-step chromatography approach. A common strategy involves an initial capture step with Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, followed by further polishing steps such as ion-exchange chromatography (e.g., MonoQ).[14][18][19] Protein purity is assessed by SDS-PAGE.
This protocol measures the incorporation of a radiolabeled substrate into the final lipid product.[20]
-
Reaction Setup: In a glass tube, prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, with 10 mM MgCl₂).
-
Component Addition: Add 0.5 mM NADPH, the enzyme source (e.g., purified recombinant SQS or liver microsomes), and the test inhibitor (or vehicle control).
-
Equilibration: Incubate the mixture at 37°C for 10 minutes to allow components to equilibrate.
-
Initiate Reaction: Start the reaction by adding radiolabeled substrate, [³H]-Farnesyl Diphosphate ([³H]-FPP), to a final concentration of ~50 nM. Continue incubation at 37°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., 1 ml of 15% KOH in ethanol). This step also saponifies any esterified lipids.
-
Lipid Extraction: After a brief incubation at 65°C, add an organic solvent (e.g., 5 ml petroleum ether or hexane) and vortex thoroughly to extract the nonpolar product, [³H]-squalene.
-
Phase Separation & Washing: Centrifuge or freeze the aqueous phase to cleanly separate the layers. Transfer the upper organic phase to a new tube containing distilled water to wash away any remaining water-soluble contaminants.
-
Quantification: Transfer an aliquot of the final organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation analyzer. The counts are proportional to the enzyme activity.
Conclusion and Therapeutic Implications
The formation of this compound, governed by the enzyme squalene synthase, represents a master control point in cellular metabolism. Its regulation is dominated by a sophisticated transcriptional feedback loop mediated by the SREBP family of transcription factors, ensuring that the production of sterols is tightly coupled to cellular demand. The unique two-step, processive mechanism of SQS and its inhibition by high levels of its own substrate provide additional layers of control.
Because it catalyzes the first irreversible step dedicated solely to sterol biosynthesis, SQS is an attractive therapeutic target. Inhibiting SQS diverts FPP away from cholesterol production without affecting the synthesis of other essential non-sterol isoprenoids, a potential advantage over upstream inhibitors like statins.[21][22] The detailed understanding of its regulation, kinetics, and structure continues to fuel the development of novel inhibitors for hypercholesterolemia and other metabolic disorders.
References
- 1. fiveable.me [fiveable.me]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Reactome | Two FAPP molecules dimerize to form this compound [reactome.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | Reduction of this compound to form squalene [reactome.org]
- 7. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of gene expression by SREBP and SCAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | SREBP1A,1C,2 binds the FDFT1 promoter [reactome.org]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel bisphosphonate inhibitor of squalene synthase combined with a statin or a nitrogenous bisphosphonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two squalene synthase inhibitors, E5700 and ER-119884, interfere with cellular proliferation and induce ultrastructural and lipid profile alterations in a Candida tropicalis strain resistant to fluconazole, itraconazole, and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psasir.upm.edu.my [psasir.upm.edu.my]
- 19. Cloning, expression and purification of squalene synthase from Candida tropicalis in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Squalene Synthase Activity Assay. [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) (PSDP), also known as presqualene pyrophosphate (PSPP), is a crucial intermediate in the biosynthesis of sterols and triterpenes.[1][2][3][4] It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase.[1][2][3][4] As the first committed intermediate in sterol biosynthesis, the enzymatic steps involving PSDP are attractive targets for the development of drugs to manage hypercholesterolemia. The chemical synthesis of PSDP is essential for detailed mechanistic studies of squalene synthase and for the screening of potential inhibitors.
This document provides detailed application notes and experimental protocols for the enantioselective chemical synthesis of (+)-presqualene diphosphate, primarily based on the robust and widely cited methodology developed by Poulter and his colleagues. This synthetic route features a key stereoselective intramolecular cyclopropanation reaction.
Synthetic Strategy Overview
The enantioselective synthesis of (+)-presqualene diphosphate starts from commercially available (E,E)-farnesol. The synthesis can be logically divided into three main stages:
-
Synthesis of the Key Intermediate, (-)-Lactone: This stage involves the conversion of farnesol (B120207) into farnesyl diazoacetate, which then undergoes a chiral rhodium-catalyzed intramolecular cyclopropanation to yield a key lactone intermediate with high enantioselectivity.
-
Conversion of the Lactone to (+)-Presqualene Alcohol: The lactone is then transformed into the target (+)-presqualene alcohol through a series of steps including reduction, mesylation, and substitution.
-
Phosphorylation of (+)-Presqualene Alcohol: The final stage involves the diphosphorylation of the presqualene alcohol to afford the target (+)-presqualene diphosphate.
Figure 1. Overall synthetic workflow for (+)-presqualene diphosphate.
Experimental Protocols
Stage 1: Synthesis of the Key Intermediate, (-)-Lactone
1.1 Synthesis of Farnesyl Diazoacetate
This procedure involves the conversion of (E,E)-farnesol to farnesyl bromide, followed by reaction with the sodium salt of ethyl glycinate (B8599266), diazotization, and finally esterification to yield farnesyl diazoacetate.
Protocol:
-
Farnesyl Bromide Synthesis:
-
Dissolve (E,E)-farnesol (1.0 eq) in anhydrous THF.
-
Cool the solution to -45 °C.
-
Add methanesulfonyl chloride (1.3 eq) dropwise.
-
Stir for 30 minutes.
-
Add a solution of lithium bromide (2.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude farnesyl bromide, which is used in the next step without further purification.
-
-
Synthesis of Farnesyl Diazoacetate:
-
To a solution of ethyl glycinate hydrochloride (1.2 eq) in water, add sodium nitrite (B80452) (1.1 eq) at 0 °C.
-
Stir for 1 hour at 0 °C.
-
Extract the resulting ethyl diazoacetate into diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Add the dried ethereal solution of ethyl diazoacetate to the sodium ethoxide solution at 0 °C.
-
Add a solution of crude farnesyl bromide (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: 5% ethyl acetate (B1210297) in hexanes) to afford farnesyl diazoacetate.
-
1.2 Rhodium-Catalyzed Intramolecular Cyclopropanation
This is the key stereochemistry-defining step.
Protocol:
-
Prepare a solution of the chiral rhodium catalyst, such as Rh₂(S-MEPY)₄ (0.001 eq), in anhydrous dichloromethane (B109758).
-
Slowly add a solution of farnesyl diazoacetate (1.0 eq) in anhydrous dichloromethane to the catalyst solution over a period of 8 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the (-)-lactone.
| Step | Product | Starting Material | Yield (%) | Purity/ee |
| 1.1 | Farnesyl Diazoacetate | (E,E)-Farnesol | ~70-80% (over 2 steps) | >95% |
| 1.2 | (-)-Lactone | Farnesyl Diazoacetate | ~85-95% | >98% ee |
Table 1. Quantitative data for the synthesis of the (-)-lactone intermediate.
Stage 2: Conversion of the Lactone to (+)-Presqualene Alcohol
2.1 Reduction of the Lactone
Protocol:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add a solution of the (-)-lactone (1.0 eq) in anhydrous diethyl ether.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate to give the corresponding diol.
2.2 Selective Mesylation and Reduction
Protocol:
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane and pyridine (B92270) (2.0 eq) at 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq).
-
Stir at 0 °C for 2 hours.
-
Dilute with dichloromethane and wash with saturated aqueous copper sulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate.
-
Dissolve the crude mesylate in anhydrous THF and add to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C.
-
Stir at room temperature for 4 hours.
-
Work up the reaction as described in step 2.1.
-
Purify the crude product by flash chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to afford (+)-presqualene alcohol.
| Step | Product | Starting Material | Yield (%) |
| 2.1 | Diol | (-)-Lactone | ~95% |
| 2.2 | (+)-Presqualene Alcohol | Diol | ~80% (over 2 steps) |
Table 2. Quantitative data for the synthesis of (+)-presqualene alcohol.
Figure 2. Detailed workflow of the chemical synthesis of (+)-presqualene diphosphate.
Stage 3: Phosphorylation of (+)-Presqualene Alcohol
This procedure is a two-step phosphorylation to first generate the monophosphate, followed by a second phosphorylation to yield the diphosphate.
Protocol:
-
Monophosphorylation:
-
To a stirred solution of (+)-presqualene alcohol (1.0 eq) in anhydrous acetonitrile, add trichloroacetonitrile (B146778) (12.0 eq).
-
Add dry tetra-n-butylammonium dihydrogen phosphate (B84403) (1.2 eq) in one portion.
-
Stir at room temperature for 1 hour.
-
Remove the volatile components under reduced pressure.
-
Purify the residue by chromatography on Sephadex LH-20 (eluent: methanol) to separate the monophosphate from unreacted starting material and the diphosphate.
-
-
Diphosphorylation:
-
To a solution of the presqualene monophosphate (1.0 eq) and dry tributylamine (B1682462) (2.0 eq) in anhydrous dichloromethane at room temperature, add diphenyl chlorophosphate (1.0 eq).
-
Stir for 4.5 hours.
-
Concentrate the mixture in vacuo.
-
Add pyridine, followed by tetrabutylammonium (B224687) dihydrogen phosphate (3.4 eq), and stir for 14 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by chromatography on Sephadex LH-20 (eluent: methanol) to obtain the diphosphate.
-
Further purify and convert to the ammonium salt by ion-exchange chromatography (Dowex, NH₄⁺ form).
-
| Step | Product | Starting Material | Yield (%) |
| 3.1 & 3.2 | (+)-Presqualene Diphosphate | (+)-Presqualene Alcohol | ~68% (based on recovered starting material) |
Table 3. Quantitative data for the phosphorylation of (+)-presqualene alcohol.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| (-)-Lactone | Characteristic signals for cyclopropyl (B3062369) protons, olefinic protons, and methyl groups. | Signals corresponding to the lactone carbonyl, cyclopropane (B1198618) carbons, and isoprenoid chain carbons. | M⁺ peak corresponding to C₁₇H₂₆O₂. |
| (+)-Presqualene Alcohol | Complex spectrum with signals for cyclopropyl protons, numerous olefinic protons, and multiple methyl singlets. | Signals for the hydroxymethyl carbon, cyclopropane carbons, and the carbons of the two distinct farnesyl-like chains. | M⁺ peak corresponding to C₃₀H₅₀O. |
| (+)-Presqualene Diphosphate | Similar to the alcohol but with downfield shifts for the protons adjacent to the diphosphate group. ³¹P NMR shows two distinct phosphorus signals. | Similar to the alcohol, with the hydroxymethyl carbon shifted downfield due to phosphorylation. | FAB-MS will show the molecular ion corresponding to the ammonium salt. |
Table 4. Summary of expected spectroscopic data for key compounds.
Concluding Remarks
The enantioselective synthesis of (+)-presqualene diphosphate is a challenging but achievable multi-step process. The protocol outlined above, based on the work of Poulter and coworkers, provides a reliable route to obtaining this important biological intermediate in high enantiomeric purity. Careful execution of each step, particularly the chiral cyclopropanation and the phosphorylation, is critical for the success of the synthesis. The availability of synthetic PSDP will continue to facilitate research into the mechanism of squalene synthase and the development of new therapeutic agents targeting the sterol biosynthetic pathway.
References
Application Notes and Protocols for the Purification of Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Presqualene diphosphate (B83284) (PSDP) is a pivotal intermediate in the biosynthesis of sterols and other triterpenoids, formed via the condensation of two farnesyl diphosphate (FPP) molecules by the enzyme squalene (B77637) synthase.[1][2][3] Its transient nature and critical position in this metabolic pathway make it a molecule of significant interest for biochemical and pharmacological studies. This document provides a comprehensive protocol for the enzymatic synthesis and subsequent purification of PSDP. The methodology leverages the accumulation of PSDP in the absence of the essential reducing cofactor, NADPH, followed by a robust two-step chromatographic purification process involving anion exchange and reversed-phase high-performance liquid chromatography (HPLC). The protocols detailed herein are designed to yield highly pure PSDP suitable for a range of research applications, including enzyme kinetics, inhibitor screening, and investigations into isoprenoid-mediated signaling pathways.
Data Presentation: Purification Summary
The following table summarizes the expected quantitative data from a typical purification of presqualene diphosphate, starting from an enzymatic reaction mixture. These values are representative and may vary based on specific experimental conditions.
| Purification Stage | Total Protein (mg) | PSDP Amount (nmol) | Specific Purity (nmol PSDP/mg protein) | Yield (%) | Purity (%) |
| Crude Reaction Supernatant | 10 | 500 | 50 | 100 | < 10 |
| Anion Exchange Chromatography | 1.5 | 425 | 283 | 85 | ~60 |
| Reversed-Phase HPLC | < 0.1 | 350 | Not Applicable | 70 | > 95 |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of PSDP from FPP utilizing squalene synthase. The accumulation of PSDP is achieved by deliberately omitting NADPH from the reaction, thereby stalling the reaction after the formation of the intermediate.[4]
Materials:
-
Recombinant or purified squalene synthase
-
Farnesyl diphosphate (FPP), sodium salt
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM Dithiothreitol (DTT)
-
Quenching Solution: 2:1 (v/v) mixture of methanol (B129727) and water
-
Centrifuge
Procedure:
-
In a suitable reaction vessel, combine the Reaction Buffer and the squalene synthase enzyme.
-
Initiate the reaction by adding FPP to a final concentration of 50-100 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time should be determined empirically for the specific enzyme preparation.
-
Terminate the reaction by adding two volumes of the cold Quenching Solution.
-
Incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other proteins.
-
Carefully collect the supernatant, which contains the crude PSDP.
Purification of this compound
A two-step chromatographic procedure is employed to purify PSDP from the crude supernatant.
2.1. Step 1: Anion Exchange Chromatography
This step separates PSDP from unreacted FPP and other charged species based on the number of phosphate (B84403) groups.
Materials:
-
DEAE-cellulose or a similar weak anion exchange resin
-
Chromatography column
-
Buffer A: 20 mM Tris-HCl, pH 7.4
-
Buffer B: 20 mM Tris-HCl, pH 7.4, containing 0.5 M NaCl
-
Peristaltic pump and fraction collector
Procedure:
-
Equilibrate the anion exchange column with Buffer A.
-
Load the crude PSDP supernatant onto the column.
-
Wash the column with 3-5 column volumes of Buffer A to remove unbound contaminants.
-
Elute the bound compounds using a linear gradient of 0-100% Buffer B over 10 column volumes.
-
Collect fractions and analyze for the presence of PSDP using a suitable method, such as thin-layer chromatography (TLC) or a phosphate assay.
-
Pool the fractions containing PSDP.
2.2. Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This high-resolution step separates PSDP from any remaining impurities, yielding a highly purified product.
Materials:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 10 mM Ammonium Carbonate in water, pH 7.5
-
Mobile Phase B: Acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Concentrate the pooled fractions from the anion exchange step using a rotary evaporator or lyophilizer.
-
Redissolve the residue in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the C18 column, equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Elute with a linear gradient of 5% to 70% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 210 nm.
-
Collect the peak corresponding to PSDP.
-
Lyophilize the collected fraction to obtain purified PSDP as a stable salt.
Purity Assessment by LC-MS
The purity and identity of the final product should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 10 mM Ammonium Carbonate, pH 7.5, in water
-
Mobile Phase B: Acetonitrile
-
Mass Spectrometer: Electrospray ionization (ESI) detector operating in negative ion mode.
-
Expected Mass: The theoretical monoisotopic mass of the deprotonated PSDP molecule [M-H]⁻ is 583.2986 m/z.
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of PSDP and its purification workflow.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled presqualene diphosphate (B83284) (PSPP), a critical intermediate in the biosynthesis of sterols and other isoprenoids. The information is intended to guide researchers in producing high-quality radiolabeled PSPP for various applications, including enzymatic assays, metabolic studies, and as a tracer in drug development.
Introduction
Presqualene diphosphate (PSPP) is a key biological intermediate formed by the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS), marking the first committed step in the biosynthesis of cholesterol and other sterols.[1][2][3][4] The ability to produce radiolabeled PSPP is essential for studying the kinetics and mechanism of SQS, as well as for investigating downstream metabolic pathways and the effects of potential inhibitors.
This document outlines two primary methodologies for the synthesis of radiolabeled PSPP: enzymatic synthesis using a radiolabeled precursor and a multi-step chemical synthesis.
Signaling Pathway of this compound
PSPP is not only an intermediate in sterol synthesis but also a bioactive lipid that can be further metabolized. One key pathway involves its conversion to presqualene monophosphate (PSMP) by the enzyme this compound phosphatase (PPAPDC2), which plays a role in innate immunity.[5][6][7]
References
- 1. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. merckmillipore.com [merckmillipore.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Identification and functional characterization of a this compound phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squalene Synthase Activity Assay Using Farnesyl Pyrophosphate (FPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis: the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This two-step reaction requires the presence of NADPH and magnesium ions.[1][3] Given its pivotal role, SQS is a significant therapeutic target for developing cholesterol-lowering drugs, as well as antifungal and antiparasitic agents.[1][4] Inhibition of SQS provides an alternative to statins, which act earlier in the mevalonate (B85504) pathway, and thus avoids the depletion of essential non-sterol isoprenoids.[5]
These application notes provide detailed protocols for two common methods to assay squalene synthase activity using FPP as the substrate: a non-radioactive spectrophotometric assay and a radiolabeled assay. Additionally, this document presents key quantitative data for SQS from various sources and its inhibition by known compounds.
Squalene Biosynthesis Pathway
Squalene synthase is a key enzyme that directs the flux of FPP towards sterol synthesis. The following diagram illustrates the position of SQS in the broader context of the mevalonate pathway.
Figure 1: Squalene biosynthesis pathway highlighting the role of Squalene Synthase (SQS).
Data Presentation
The following tables summarize key kinetic parameters and inhibitory constants for squalene synthase from various organisms. These values are essential for designing experiments and comparing the potency of novel inhibitors.
Table 1: Kinetic Constants of Squalene Synthase
| Organism | Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Saccharomyces cerevisiae | Recombinant (soluble) | FPP | 40 | kcat = 3.3 s-1 | [6] |
| Rat | Liver Microsomes | FPP | 1.8 | - | [7] |
| Human | Recombinant | FPP | 2.3 | - | [7] |
| Rat | Liver Microsomes | NADPH | 40 | - | [7] |
| Rat | Liver Microsomes | NADH | 800 | - | [7] |
| Trypanosoma cruzi | Recombinant | FPP | 0.98 ± 0.12 | kcat = 1.05 s-1 | [6] |
| Trypanosoma cruzi | Recombinant | NADPH | 1.1 ± 0.1 | kcat = 1.29 s-1 | [6] |
Note: Km and Vmax values can vary depending on assay conditions such as pH, temperature, and detergent concentration.
Table 2: IC50 and Ki Values of Squalene Synthase Inhibitors
| Inhibitor | Organism/Cell Line | IC50 | Ki | Reference(s) |
| E5700 | Trypanosoma cruzi | 0.4 - 1.6 nM | ~sub-nM | [1] |
| E5700 | Candida tropicalis | 1000 nM (1 µg/mL) | - | [1] |
| T-91485 | Human Rhabdomyosarcoma Cells | 36 nM | - | |
| T-91485 | Human Skeletal Myocytes | 45 nM | - | |
| Atorvastatin (Statin) | Human Rhabdomyosarcoma Cells | 2.8 nM | - | |
| Simvastatin (Statin) | Human Rhabdomyosarcoma Cells | 3.8 nM | - | |
| Zaragozic Acid A | Rat Liver Microsomes | 6.4 x 10-7 M | - | [7] |
| 1-allyl-2-[3-(isopropylamino)propoxy]-9H-carbazole | Rat Liver Microsomes | 6.6 x 10-8 M | - | [7] |
Note: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations.
Experimental Protocols
Two primary methods for assaying SQS activity are detailed below. The choice of method depends on the available equipment, the need for high-throughput screening, and safety considerations regarding radioactive materials.
Protocol 1: Spectrophotometric Assay (Non-Radioactive)
This continuous assay measures the activity of SQS by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.[1][8] This method is suitable for high-throughput screening of inhibitors.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Note: Mass Spectrometry Analysis of Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) (PSDP) is a crucial intermediate in the biosynthesis of sterols, such as cholesterol, and other triterpenoids.[1][2] It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase.[1] Beyond its role as a metabolic intermediate, recent evidence suggests that PSDP may also function as a bioactive lipid, particularly in immune cells like neutrophils, where it can be rapidly remodeled to presqualene monophosphate (PSMP) upon cell activation.[3] This potential signaling role makes the accurate quantification of PSDP a critical aspect of research in metabolic diseases, immunology, and drug development targeting the sterol biosynthesis pathway.
This application note provides detailed protocols for the analysis of PSDP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4] The methodologies described herein cover sample preparation from biological matrices, instrumental analysis, and data interpretation, providing a comprehensive guide for researchers.
Experimental Protocols
Preparation of Presqualene Diphosphate Standard
Materials:
-
Farnesyl diphosphate (FPP)
-
Recombinant squalene synthase (SQS)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Quenching solution (e.g., Methanol)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification
Protocol:
-
In a microcentrifuge tube, combine FPP and recombinant squalene synthase in the reaction buffer. The reaction is typically performed in the absence of NADPH to promote the accumulation of PSDP.[2]
-
Incubate the reaction mixture at 37°C. The incubation time should be optimized based on enzyme activity.
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727).
-
Purify the synthesized PSDP using C18 SPE.
-
Condition the C18 cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar components.
-
Elute PSDP with a suitable organic solvent mixture (e.g., methanol/water or acetonitrile/water gradients).
-
-
Confirm the identity and purity of the synthesized PSDP using LC-MS/MS. The concentration of the purified standard can be determined using methods such as phosphorus analysis or by comparison with a commercially available, structurally similar isoprenoid pyrophosphate standard.
Sample Preparation from Biological Matrices (e.g., Cultured Cells, Neutrophils)
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: Isopropanol/water (e.g., 75:25, v/v) or a biphasic extraction using methanol, chloroform, and water.[4]
-
Internal standard (IS): A structurally similar, stable isotope-labeled isoprenoid pyrophosphate is recommended for accurate quantification. If unavailable, a non-endogenous, structurally related compound can be used.
Protocol for Cultured Adherent Cells:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to the culture dish.
-
Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.
Protocol for Suspension Cells (e.g., Neutrophils):
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.[5][6][7][8]
-
Count the cells and adjust the cell suspension to the desired concentration.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the extraction solvent.
-
Proceed with the extraction, centrifugation, and solvent evaporation steps as described for adherent cells.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for the separation of isoprenoid pyrophosphates.
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium (B1175870) bicarbonate or ammonium acetate) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate PSDP from other cellular components. The gradient should be optimized for the specific column and instrument used.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of phosphorylated compounds.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for PSDP and the internal standard should be monitored.
-
Precursor Ion ([M-H]⁻): The deprotonated molecule of PSDP. The exact m/z will depend on the chemical formula of PSDP (C₃₀H₅₀O₇P₂), which is approximately 584.3 g/mol . The [M-H]⁻ ion would be around m/z 583.3.
-
Product Ions: Fragmentation of isoprenoid diphosphates typically involves the loss of phosphate (B84403) groups. Common product ions to monitor would be the loss of one phosphate group ([M-H-HPO₃]⁻) and the pyrophosphate group ([M-H-H₂P₂O₆]⁻).
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for PSDP.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.
| Sample ID | PSDP Concentration (ng/mg protein or ng/10⁶ cells) | Standard Deviation | % RSD |
| Control Group 1 | Value | Value | Value |
| Control Group 2 | Value | Value | Value |
| Treatment Group 1 | Value | Value | Value |
| Treatment Group 2 | Value | Value | Value |
Note: The actual concentrations will be dependent on the cell type, experimental conditions, and the specific quantification method used.
Visualizations
Experimental Workflow
Biosynthetic and Signaling Pathway of this compound
References
- 1. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Identification and functional characterization of a this compound phosphatase. | Sigma-Aldrich [merckmillipore.com]
- 4. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 7. Methods to Study Lipid Alterations in Neutrophils and the Subsequent Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Presqualene Diphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of presqualene diphosphate (B83284) (PSDP) using Nuclear Magnetic Resonance (NMR) spectroscopy. The information compiled herein is intended to assist researchers in confirming the identity and purity of PSDP, a critical intermediate in the biosynthesis of squalene (B77637) and a potential target for drug development.
Introduction to Presqualene Diphosphate and its Significance
This compound (PSDP), also known as presqualene pyrophosphate (PSPP), is a key C30 intermediate formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme squalene synthase.[1][2][3] The subsequent rearrangement and reduction of PSDP, catalyzed by the same enzyme in the presence of NADPH, leads to the formation of squalene, a precursor to all steroids in animals and fungi, and hopanoids in bacteria.[1][3] Given its central role in this metabolic pathway, the characterization of PSDP is of significant interest.
NMR Spectroscopy as a Tool for PSDP Characterization
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For PSDP, a combination of ¹H, ¹³C, and ³¹P NMR is essential for unambiguous characterization.
-
¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the carbon skeleton of the molecule, with the chemical shift of each carbon being indicative of its hybridization and bonding environment.
-
³¹P NMR is particularly crucial for confirming the presence and nature of the diphosphate group.
Predicted and Reported NMR Data for this compound and Analogs
The following tables summarize the expected and reported NMR chemical shifts for PSDP and its close structural analogs. It is important to note that the exact chemical shifts for PSDP may vary depending on the solvent, pH, and counter-ions present.
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Vinylic Protons | 4.8 - 5.2 | m | Protons on the double bonds of the farnesyl-derived chains. |
| Allylic Protons | 1.8 - 2.2 | m | Protons adjacent to the double bonds. |
| Methylene Protons (in chains) | 1.9 - 2.1 | m | Methylene groups within the isoprenoid chains. |
| Methyl Protons (on double bonds) | 1.6 - 1.7 | s | Methyl groups attached to the double bonds. |
| Methyl Protons (on cyclopropane) | ~ 0.8 - 1.2 | s | Methyl group attached to the cyclopropane (B1198618) ring. |
| Cyclopropane Protons | ~ 0.5 - 1.5 | m | Protons on the cyclopropane ring. |
| Methylene Protons (adjacent to OPP) | ~ 4.0 - 4.5 | m | Methylene group directly attached to the diphosphate moiety. |
Table 2: ¹³C NMR Spectral Data of Synthetic Presqualene Methyl Ester [4]
Note: The chemical shifts for PSDP will be similar for the carbon skeleton, but the C1 signal will be significantly different due to the diphosphate group.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 50.9 (for CO₂Me) |
| C2 | 121.1 |
| C3 | 142.0 |
| C1' | 29.8 |
| C2' | 26.3 |
| C3' (cyclopropane) | 33.6 |
| C4' (cyclopropane) | 21.9 |
| C5' (cyclopropane) | 29.8 |
| C1'' | 124.3 |
| C2'' | 131.3 |
| C3'' | 39.7 |
| C4'' | 26.8 |
| C5'' | 124.4 |
| C6'' | 134.9 |
| C7'' | 39.7 |
| C8'' | 26.8 |
| C9'' | 124.4 |
| C10'' | 131.3 |
| C11'' | 25.7 |
| C12'' | 17.7 |
| C13'' | 16.0 |
| C14'' | 16.0 |
| C15'' | 25.7 |
| C1' Me | 16.0 |
| C3' Me | 16.0 |
Table 3: ³¹P NMR Spectral Data of this compound (Predicted)
| Phosphorus Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pα | ~ -10 to -15 | d | ~ 20 - 30 (JP-P) | The phosphorus atom closer to the carbon skeleton. |
| Pβ | ~ -5 to -10 | d | ~ 20 - 30 (JP-P) | The terminal phosphorus atom. |
Experimental Protocols
The following protocols are designed to provide a starting point for the NMR analysis of PSDP. Optimization may be required based on the specific instrumentation and sample properties.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Synthesis and Purification: PSDP is typically synthesized enzymatically from farnesyl diphosphate using squalene synthase.[1] Purification can be achieved using chromatographic techniques.
-
Solvent Selection: For aqueous samples, a buffer solution in 90% H₂O / 10% D₂O is recommended. Phosphate (B84403) buffers should be avoided to prevent interference in the ³¹P NMR spectrum. A suitable buffer would be Tris-HCl or HEPES at a concentration of around 50 mM. The pH of the solution should be maintained, as the chemical shifts of the diphosphate group are pH-dependent.[5] For organic-soluble salts of PSDP, deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆ can be used.
-
Concentration: A concentration of 1-5 mM is generally sufficient for ¹H and ³¹P NMR. For ¹³C NMR, a higher concentration (10-50 mM) or a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be used for ¹H NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.
-
Sample Filtration: To remove any particulate matter that could degrade spectral quality, the final sample should be filtered through a 0.22 µm syringe filter directly into a clean, dry NMR tube.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and match the ¹H probe. Lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Solvent Suppression: If the sample is in H₂O, use a solvent suppression technique such as presaturation or WATERGATE.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Reference the spectrum to the internal standard.
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the ¹³C probe. Lock and shim as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 or more, depending on the concentration and desired signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the solvent signal or an internal standard.
Protocol 4: ³¹P NMR Data Acquisition
-
Spectrometer Setup: Tune and match the ³¹P probe. Lock and shim.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is typically used.
-
Spectral Width: 50-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds (³¹P relaxation times can be long).
-
Number of Scans: 128-512.
-
-
Processing: Apply a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).
Visualization of Pathways and Workflows
Squalene Biosynthesis Pathway
Caption: Squalene biosynthesis from two molecules of FPP via PSDP.
NMR Characterization Workflow for PSDP
Caption: General workflow for the NMR characterization of PSDP.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Structural and Molecular Characterization of Squalene Synthase Belonging to the Marine Thraustochytrid Species Aurantiochytrium limacinum Using Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon-13-magnetic resonance spectra. Synthetic presqualene esters, related cyclopropanes, and isoprenoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
Application Note: Analysis of Presqualene Diphosphate by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) (PSDP) is a key intermediate in the biosynthesis of sterols and triterpenoids. It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase.[1][2] The subsequent conversion of PSDP to squalene is a critical step in cholesterol biosynthesis, making the quantification of PSDP essential for studying the activity of squalene synthase and for the development of inhibitors targeting this pathway. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of PSDP.
Challenges in PSDP Analysis
Direct analysis of PSDP by HPLC can be challenging due to its polar diphosphate group and the lack of a strong chromophore for UV detection. Furthermore, its low abundance and transient nature in biological systems require sensitive analytical methods. While radio-TLC assays have been used, HPLC offers greater resolution and potential for quantification without the need for radioactive labeling, especially when coupled with mass spectrometry.
Proposed HPLC Method
This section outlines a starting point for developing a robust HPLC method for PSDP analysis, based on methods used for similar isoprenoid diphosphates.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation of PSDP. Due to its polar nature, an ion-pairing agent may be necessary to improve retention and peak shape on a C18 column.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Note: The UV detection wavelength is set to a low value as PSDP lacks a significant chromophore. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is highly recommended.
Experimental Protocols
1. Sample Preparation: Extraction of Presqualene Diphosphate
The following protocol is a general guideline for the extraction of PSDP from a cell culture or enzymatic reaction. Optimization may be required depending on the specific sample matrix.
-
Cell Lysis (for cellular samples):
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
-
Lyse the cells using sonication or a homogenizer on ice.
-
Centrifuge to remove cell debris.
-
-
Liquid-Liquid Extraction:
-
To the supernatant or enzymatic reaction mixture, add an equal volume of n-butanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper butanol layer, which contains the lipids and isoprenoids.
-
Repeat the extraction of the aqueous layer with butanol two more times to ensure complete recovery.
-
Pool the butanol extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled butanol extracts to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
2. Standard Preparation
Due to the commercial unavailability of a PSDP standard, it typically needs to be synthesized enzymatically.
-
Enzymatic Synthesis of PSDP:
-
Incubate farnesyl diphosphate (FPP) with squalene synthase in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2) in the absence of the reducing cofactor NADPH. The absence of NADPH leads to the accumulation of PSDP.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Stop the reaction by adding a quenching solvent like methanol (B129727) or by heat inactivation.
-
-
Purification of PSDP Standard (Optional):
-
The synthesized PSDP can be purified using preparative or semi-preparative HPLC with a similar method as the analytical one.
-
Collect the fractions corresponding to the PSDP peak.
-
Determine the concentration of the purified standard using a suitable method, such as phosphate analysis or by assuming a 100% conversion from a known amount of FPP if the reaction goes to completion.
-
-
Calibration Curve:
-
Prepare a series of dilutions of the purified PSDP standard in the initial mobile phase.
-
Inject each standard concentration into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Data Presentation
The following table provides an example of quantitative data that could be obtained from a validation study of this proposed HPLC method. Note: These are example values and would need to be determined experimentally.
| Parameter | Example Value |
| Retention Time (RT) | 12.5 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 50 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Signaling Pathway: Squalene Biosynthesis
Caption: Biosynthetic pathway from FPP to Squalene via PSDP.
Experimental Workflow: HPLC Analysis of PSDP
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols: Presqualene Diphosphate Analogues as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) (PSPP) is a key intermediate in the biosynthesis of sterols and triterpenes. The enzyme responsible for the conversion of two molecules of farnesyl diphosphate (FPP) to squalene (B77637), via the formation of PSPP, is squalene synthase (SQS).[1] This enzyme represents a critical control point in the cholesterol biosynthesis pathway, making it an attractive target for the development of inhibitors. By targeting SQS, it is possible to selectively block the production of cholesterol without affecting the synthesis of other essential isoprenoids, a potential advantage over statins which act earlier in the pathway. This document provides detailed application notes and protocols for the use of presqualene diphosphate analogues as inhibitors of squalene synthase.
Target Enzyme: Squalene Synthase (SQS)
Squalene synthase (EC 2.5.1.21) is a microsomal enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1] The reaction proceeds in two distinct steps: the condensation of two molecules of FPP to form the stable intermediate this compound (PSPP), and the subsequent reductive rearrangement of PSPP to squalene, a reaction that requires NADPH.[1]
This compound Analogues as Inhibitors
A variety of PSPP analogues have been synthesized and evaluated as inhibitors of SQS. These compounds are designed to mimic the substrate or the transition state of the enzymatic reaction, thereby blocking the active site of the enzyme. Notable classes of PSPP analogue inhibitors include aziridine (B145994) derivatives and phosphonates.
Quantitative Data Summary
The inhibitory activities of several this compound analogues against squalene synthase are summarized in the table below.
| Analogue Class | Specific Analogue | Target Enzyme | Organism/Cell Line | Assay Type | IC50 | Ki | Reference |
| Aziridine | (2R,3S)-N-bishomogeranyl-aziridine-2-methyl diphosphate | Squalene Synthase | Recombinant Yeast | Radiometric | 1.17 ± 0.08 µM | - | [1] |
| Aziridine | (2S,3R)-N-bishomogeranyl-aziridine-2-methyl diphosphate | Squalene Synthase | Recombinant Yeast | Radiometric | 4.68 µM | - | [1] |
| Aziridine | Racemic N-bishomogeranyl-aziridine-2-methyl diphosphate | Squalene Synthase | Recombinant Yeast | Radiometric | - | 0.21 µM | [1] |
| Aziridine | N-(α-methylene)bishomogeranyl-aziridine-2-methyl diphosphate | Squalene Synthase | Recombinant Yeast | Radiometric | > 20 µM | - | [1] |
| Aziridine | N-undecyl-aziridine-2-methyl diphosphate | Squalene Synthase | Recombinant Yeast | Radiometric | > 20 µM | - | [1] |
| Methane-diphosphonate | N-bishomogeranyl-aziridine-2-methyl methanediphosphonate | Squalene Synthase | Recombinant Yeast | Radiometric | 13.8 µM | - | [1] |
| Methane-diphosphonate | N-(α-methylene)bishomogeranyl-aziridine-2-methyl methanediphosphonate | Squalene Synthase | Recombinant Yeast | Radiometric | 17.4 µM | - | [1] |
Signaling Pathway and Experimental Workflows
Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of squalene synthase.
References
Application Notes and Protocols for Screening Presqualene Diphosphate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) synthase (PSDS), also known as squalene (B77637) synthase (SQS) or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, a two-step reductive dimerization of two molecules of farnesyl diphosphate (FPP) into squalene.[3][4] This process involves the formation of a stable intermediate, presqualene diphosphate (PSPP).[5][6][7] Due to its pivotal role, PSDS has emerged as a promising therapeutic target for managing hypercholesterolemia and for the development of novel anticancer agents.[1][2]
These application notes provide detailed protocols for biochemical and cell-based assays designed to screen for and characterize inhibitors of PSDS.
Signaling Pathway: Cholesterol Biosynthesis
The synthesis of cholesterol is a complex process involving a cascade of enzymatic reactions. PSDS is situated at a crucial branch point in the mevalonate (B85504) pathway. The inhibition of PSDS blocks the flow of metabolites towards sterol synthesis without affecting the production of non-sterol isoprenoids, which are essential for various cellular functions. This targeted approach is a key advantage over upstream inhibitors like statins.[1]
Experimental Workflow for PSDS Inhibitor Screening
A typical workflow for identifying and validating PSDS inhibitors involves a primary high-throughput screening (HTS) campaign using a biochemical assay, followed by secondary validation and cell-based assays to confirm on-target activity and cellular efficacy.
Data Presentation: In Vitro Inhibitory Activity of Known PSDS Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known PSDS inhibitors determined through in vitro biochemical assays.
| Compound Class | Inhibitor | Target Organism | IC50 (nM) | Reference |
| Bisphosphonates | Compound 2 | Human | 26.5 ± 8.9 | [8] |
| Compound 3 | Human | 5.7 ± 1.7 | [8] | |
| Compound 4 | Human | 13.4 ± 1.8 | [8] | |
| Compound 5 | Human | 7.1 ± 1.3 | [8] | |
| Geranyl bisphosphonate | Human | 1361 ± 460 | [8] | |
| Aziridine Analogues | (2R,3S)-6-OPP | Yeast | 1,170 ± 80 | [9] |
| Racemic 6-OPP | Yeast | Ki = 210 | [9] | |
| Natural Products | Zaragozic Acid A | T. elongatus | 95.5 ± 13.6 | [4] |
| Synthetic Compounds | Biphenyl Derivative 35 | T. cruzi | 1.7 | [10] |
| Biphenyl Derivative 36 | T. cruzi | 0.14 | [10] |
Experimental Protocols
Biochemical Assay for PSDS Activity (Radiometric)
This protocol is adapted from established methods for measuring the activity of recombinant PSDS by quantifying the conversion of radiolabeled farnesyl diphosphate ([³H]FPP) to squalene.[8][9]
Materials:
-
Recombinant human PSDS (purified)
-
[1-³H]Farnesyl pyrophosphate ([³H]FPP) (specific activity ~20 Ci/mmol)
-
Non-radiolabeled FPP
-
NADPH
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 5 mM MgCl₂, 10 mM Dithiothreitol (DTT), 4 mM CHAPS
-
Stop Solution: 1 M HCl
-
Scintillation fluid
-
Test compounds dissolved in DMSO
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add 400 ng of recombinant PSDS enzyme to the assay buffer.
-
Add the desired concentration of the test compound (or DMSO for control).
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a substrate mix of [³H]FPP and non-radiolabeled FPP to a final concentration of 0.25 µM in the assay buffer, also containing 2 mM NADPH.
-
Initiate the reaction by adding the substrate mix to the pre-incubated enzyme-inhibitor solution. The final reaction volume is typically 20 µL.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 300 µL of 1 mM EDTA.
-
Add 1 mL of ice-cold petroleum ether to extract the lipid-soluble product, [³H]squalene.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the organic (petroleum ether) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell-Based Assay for Cholesterol Biosynthesis Inhibition (Fluorescent Staining)
This protocol utilizes Filipin III, a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, to visualize and quantify changes in cellular cholesterol levels in response to PSDS inhibitors.[1][3][11]
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., a known PSDS inhibitor or a statin)
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS)
-
Assay Buffer (e.g., PBS)
-
Filipin III staining solution
-
Fluorescence microscope with UV filter set (Ex/Em = 340-380/385-470 nm)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well.
-
Allow cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
The next day, treat the cells with serial dilutions of the test compounds. Include vehicle control (DMSO) and a positive control.
-
Incubate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Carefully remove the culture medium.
-
Fix the cells by adding 100 µL of Fixative Solution to each well and incubating for 10 minutes at room temperature.
-
Gently wash the cells three times with Assay Buffer.
-
Prepare the Filipin III staining solution according to the manufacturer's instructions (e.g., dilute a stock solution 1:100 in Assay Buffer).
-
Add 100 µL of the staining solution to each well and incubate in the dark for 30-60 minutes at room temperature.
-
-
Washing and Imaging:
-
Wash the cells twice with Assay Buffer.
-
Immediately image the cells using a fluorescence microscope. Filipin staining is susceptible to photobleaching.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well using image analysis software.
-
A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of cholesterol biosynthesis.
-
Plot the fluorescence intensity against the compound concentration to determine the dose-dependent effect and calculate an EC50 value.
-
Conclusion
The protocols and information provided herein offer a robust framework for the discovery and characterization of novel this compound synthase inhibitors. The combination of a high-throughput biochemical screen with a confirmatory cell-based assay is a powerful strategy for identifying potent and cell-permeable compounds with therapeutic potential. Careful data analysis and adherence to these detailed protocols will facilitate the successful identification of lead candidates for further drug development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel bisphosphonate inhibitor of squalene synthase combined with a statin or a nitrogenous bisphosphonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
Application Notes: Presqualene Diphosphate in Drug Discovery
Introduction
Presqualene diphosphate (B83284) (PSDP), also known as presqualene pyrophosphate (PSPP), is a critical cyclopropylcarbinyl intermediate in the biosynthesis of sterols and triterpenes.[1][2] It is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) by the enzyme squalene (B77637) synthase (SQS).[3][4] This reaction is the first committed step in the pathway leading to cholesterol in mammals.[3][4][5] Subsequently, SQS catalyzes the NADPH-dependent rearrangement and reduction of PSDP to form squalene.[4][6] Due to its central role in this essential pathway, PSDP and the enzyme that synthesizes it, SQS, have become significant focal points in drug discovery, particularly for the development of cholesterol-lowering agents, antiparasitics, and antimicrobials.[1][7]
Core Applications
-
Target Validation and Mechanistic Studies: PSDP is indispensable for studying the mechanism of squalene synthase. The enzyme catalyzes two distinct reactions: the formation of PSDP and its subsequent conversion to squalene.[6] By using PSDP directly or manipulating reaction conditions to accumulate it (e.g., in the absence of NADPH), researchers can investigate the kinetics and stereochemistry of the second half-reaction.[6] The isolation of reaction byproducts like rillingol in the presence of NADPH analogues has provided strong evidence for the proposed cyclopropylcarbinyl rearrangement mechanism.[4][5]
-
Rational Inhibitor Design: As a stable, enzyme-bound intermediate, PSDP serves as an excellent template for designing potent and specific inhibitors of squalene synthase.[1] SQS inhibitors are sought after as alternatives to statins for managing hypercholesterolemia.[7][8] By mimicking the structure and charge of PSDP or the cationic intermediates formed during its rearrangement, medicinal chemists can design analogues that bind tightly to the SQS active site.[1][9] Aziridine (B145994) analogues of PSDP, for instance, have been synthesized and shown to be potent inhibitors of yeast squalene synthase, demonstrating the viability of this approach.[1]
-
Screening and Assay Development: PSDP is a key reagent in developing high-throughput screening assays for SQS inhibitors. Assays can be designed to measure the conversion of radiolabeled FPP to PSDP or the conversion of PSDP to squalene. This allows for the specific targeting of either the first or second half-reaction catalyzed by SQS.
-
Biomarker and Signaling Molecule: Beyond its role in sterol biosynthesis, PSDP has been identified as a bioactive lipid that can be rapidly remodeled to presqualene monophosphate (PSMP) upon cell activation.[10][11][12] This conversion is carried out by the enzyme presqualene diphosphate phosphatase (PDP1, also known as PPAPDC2).[12][13] This suggests PSDP may function as an intercellular signal, for instance, in the down-regulation of superoxide (B77818) formation in neutrophils.[1] Therefore, monitoring the levels of PSDP and its metabolites could serve as a biomarker for certain cellular activation states or disease processes.
Signaling and Biosynthetic Pathway
The formation of PSDP is a pivotal branch point in the mevalonate (B85504) pathway. Squalene synthase directs two molecules of FPP, a precursor for many essential isoprenoids, toward the exclusive synthesis of sterols.[2][3]
Quantitative Data: Inhibition of Squalene Synthase
PSDP analogues have been synthesized to probe the active site of squalene synthase and act as inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Aziridine Analogue (2R,3S)-6-OPP | Recombinant Yeast Squalene Synthase | 1.17 ± 0.08 | Competitive | [1] |
| Aziridine Analogue (2S,3R)-6-OPP | Recombinant Yeast Squalene Synthase | 4.68 (approx. 4x less potent) | Competitive | [1] |
| Aziridine Methanediphosphonate 6-OMDP | Recombinant Yeast Squalene Synthase | 13.8 | Not specified | [1] |
| Aziridine Methanediphosphonate 7-OMDP | Recombinant Yeast Squalene Synthase | 17.4 | Not specified | [1] |
| Racemic Aziridine Analogue 6-OPP | Recombinant Yeast Squalene Synthase | Kᵢ = 0.21 µM | Competitive vs. FPP | [1] |
Note: IC50 values for aziridine analogues were measured in the presence of 1.5 mM inorganic pyrophosphate.
Experimental Protocols
Protocol 1: Squalene Synthase Inhibition Assay
This protocol is designed to measure the inhibitory effect of test compounds on the conversion of FPP to squalene, using a radiolabeled substrate.
1. Materials and Reagents:
-
Recombinant, soluble squalene synthase
-
[³H]Farnesyl diphosphate ([³H]FPP) substrate (e.g., 7.5 µCi/µmol)
-
Assay Buffer: 50 mM MOPS (pH 7.2), 20 mM MgCl₂, 2.5 mM β-mercaptoethanol
-
NADPH solution (2 mM in assay buffer)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: Hexanes
-
Silica (B1680970) gel for purification
-
Scintillation cocktail and vials
-
Liquid scintillation counter
2. Experimental Workflow Diagram:
3. Procedure:
-
Enzyme and Inhibitor Preparation: In a microcentrifuge tube, add the desired concentration of the test inhibitor (or vehicle control) to the assay buffer containing recombinant squalene synthase.
-
Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding [³H]FPP (e.g., to a final concentration of 100 µM) and NADPH (to a final concentration of 1 mM). The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of hexanes. Vortex vigorously for 30 seconds to extract the hydrophobic product, [³H]squalene. Centrifuge briefly to separate the phases.
-
Purification: Carefully transfer the upper hexane (B92381) layer to a new tube. To remove any unreacted [³H]FPP, pass the hexane extract through a small column packed with silica gel, eluting with additional hexanes.[1]
-
Quantification: Collect the eluate into a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Analytical Method for PSDP and Squalene Detection
This protocol outlines a general method for the analysis of non-radioactive products from a squalene synthase reaction, adaptable for Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
Squalene synthase reaction mixture (from Protocol 1, using non-radiolabeled FPP)
-
Extraction Solvent: n-hexane or methyl tert-butyl ether (MTBE)[14]
-
Drying Agent: Anhydrous sodium sulfate
-
(Optional) Derivatizing Agent: e.g., BSTFA for hydroxylated byproducts
-
Internal Standard (e.g., an odd-chain hydrocarbon) for quantification
-
GC-MS system with a suitable capillary column (e.g., non-polar column like DB-5ms)
2. Procedure:
-
Sample Preparation: Following the enzymatic reaction, stop the reaction and extract the lipids using an appropriate organic solvent like n-hexane.[15] Repeat the extraction multiple times (e.g., 3x) to ensure complete recovery.[15]
-
Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the sample to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.[15]
-
Analysis of PSDP (Indirectly): To analyze for the accumulation of PSDP, the aqueous layer remaining after the initial extraction can be treated with acid phosphatase.[14] This enzymatic hydrolysis removes the diphosphate group, yielding presqualene alcohol (PSOH). This more volatile alcohol can then be extracted and analyzed by GC-MS.[14]
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
GC Program: Use a temperature program to separate the compounds. For example: initial temperature of 80°C (1 min hold), ramp to 260°C at 10°C/min, and hold for 20 minutes.[15]
-
MS Detection: Operate the mass spectrometer in scan mode (e.g., m/z 40-610) to identify products based on their mass spectra and retention times by comparing them to authentic standards.[15]
-
-
Quantification: For quantitative analysis, add a known amount of an internal standard to the sample before concentration. Create a calibration curve using known concentrations of squalene standard. The amount of squalene in the sample can be determined by comparing its peak area relative to the internal standard against the calibration curve.
References
- 1. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activation of polyisoprenyl diphosphate phosphatase 1 remodels cellular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and functional characterization of a this compound phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and functional characterization of a this compound phosphatase. | Sigma-Aldrich [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Reconstitution of Presqualene Diphosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presqualene diphosphate (B83284) (PSPP) is a key intermediate in the biosynthesis of sterols and hopanoids. It is formed by the head-to-head condensation of two molecules of farnesyl diphosphate (FPP). This reaction is the first committed step in sterol synthesis, making the enzyme responsible, squalene (B77637) synthase (SQS), an attractive target for the development of cholesterol-lowering drugs. The in vitro reconstitution of PSPP synthesis is a critical tool for studying the kinetics and inhibition of SQS and for screening potential drug candidates.
These application notes provide detailed protocols for the expression and purification of recombinant squalene synthase, the in vitro synthesis of PSPP, and the analysis of the reaction products.
Data Presentation
Table 1: Kinetic Parameters of Squalene Synthase from Various Organisms
| Organism | Enzyme Source | Km for FPP (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Saccharomyces cerevisiae (Yeast) | Recombinant (soluble form) | 40 | 3.3 | 7.3 - 7.5 | - |
| Trypanosoma cruzi | Recombinant (truncated) | 5.25 | 1.05 | - | 37 |
| Siraitia grosvenorii | Recombinant | - | - | 7.5 | 37[1] |
| Arabidopsis thaliana | Recombinant (truncated) | ~40 | - | 7.5 | - |
Table 2: Typical Reaction Conditions for In Vitro Presqualene Diphosphate Synthesis
| Component | Final Concentration |
| Tris-HCl Buffer | 50 mM, pH 7.5 |
| MgCl2 | 5 - 10 mM |
| Dithiothreitol (DTT) | 1 mM |
| Recombinant Squalene Synthase | 50 - 200 ng/µL |
| Farnesyl Diphosphate (FPP) | 10 - 50 µM |
| NADPH | Omitted |
Signaling Pathway and Experimental Workflow
Enzymatic Synthesis of this compound
Caption: Enzymatic conversion of two FPP molecules to PSPP.
Experimental Workflow for In Vitro PSPP Synthesis and Analysis
Caption: Workflow for PSPP synthesis and subsequent analysis.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Recombinant Squalene Synthase
This protocol describes the expression of a C-terminally truncated, His-tagged squalene synthase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
1. Expression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the truncated squalene synthase with a C-terminal His-tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to culture the cells at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the yield of soluble protein. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3. Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the supernatant from the lysis step onto the column. c. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged squalene synthase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to assess purity. f. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). g. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro Synthesis of this compound
This protocol details the enzymatic synthesis of PSPP from FPP. The key to accumulating PSPP is the omission of NADPH from the reaction mixture, which prevents its subsequent reduction to squalene.
1. Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture with the following components (for a 50 µL final volume):
- 5 µL of 10x Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 10 mM DTT)
- Farnesyl Diphosphate (FPP) to a final concentration of 40 µM.
- Purified recombinant squalene synthase (1-5 µg).
- Nuclease-free water to a final volume of 50 µL. b. Gently mix the components.
2. Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.
3. Reaction Termination: a. Stop the reaction by adding 10 µL of 0.5 M EDTA to chelate the Mg2+ ions. b. Alternatively, the reaction can be stopped by adding an equal volume of n-butanol or methyl tert-butyl ether (MTBE) for immediate extraction.
Protocol 3: Analysis of this compound
A. HPLC Analysis of PSPP:
This method allows for the direct detection of PSPP.
-
Sample Preparation: After stopping the reaction, centrifuge the mixture to pellet any precipitated protein. The supernatant can be directly injected or a solvent extraction can be performed to concentrate the product.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) bicarbonate or a phosphate (B84403) buffer at a slightly acidic pH). A typical gradient could be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass spectrometry (MS) is the preferred method for detection, monitoring for the characteristic m/z of PSPP ([M-H]⁻ at 585). UV detection at low wavelengths (~200-210 nm) can also be used, but is less specific.
-
B. TLC and GC-MS Analysis of Presqualene Alcohol:
This method involves the dephosphorylation of PSPP to the more volatile presqualene alcohol.
-
Phosphatase Treatment: a. After the in vitro synthesis reaction, add a suitable buffer for the phosphatase (e.g., the buffer supplied with the enzyme). b. Add a few units of a phosphatase (e.g., calf intestinal phosphatase or acid phosphatase) to the reaction mixture. c. Incubate at 37°C for 1-2 hours.
-
Extraction: a. Extract the presqualene alcohol from the aqueous reaction mixture using a non-polar solvent such as hexane (B92381) or MTBE. b. Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
TLC Analysis: a. Spot the concentrated extract onto a silica (B1680970) gel TLC plate. b. Develop the plate using a solvent system such as hexane:ethyl acetate (B1210297) (e.g., 80:20 v/v). c. Visualize the spot using a suitable stain (e.g., phosphomolybdic acid) and compare its Rf value to a standard.
-
GC-MS Analysis: a. Derivatization: To increase volatility, derivatize the hydroxyl group of presqualene alcohol to a trimethylsilyl (B98337) (TMS) ether. Resuspend the dried extract in a small volume of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes. b. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp to 250°C at 10°C/min.
- Ramp to 300°C at 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600. Identification is based on the retention time and comparison of the mass spectrum with a known standard or published spectra.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Presqualene Diphosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of presqualene diphosphate (B83284) (PSDP).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, focusing on enzymatic and chemical synthesis methods.
Enzymatic Synthesis Troubleshooting
Issue: Low or No PSDP Yield
| Potential Cause | Recommended Solution | Explanation |
| Inactive Squalene (B77637) Synthase (SQS) | 1. Verify Enzyme Activity: Perform a small-scale positive control reaction with fresh substrates and optimal conditions to confirm enzyme functionality. 2. Proper Storage: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] 3. Check Expression and Purification: Verify the correct expression and purity of the recombinant SQS using SDS-PAGE. | Enzyme activity is critical. Improper storage, handling, or purification can lead to denaturation and loss of function. |
| Suboptimal Reaction Conditions | 1. Optimize pH: The optimal pH for many squalene synthases is around 7.5.[2] Test a pH range (e.g., 6.5-8.5) to find the optimum for your specific enzyme. 2. Optimize Temperature: The optimal temperature for SQS is often around 37°C.[2][3] Test a range of temperatures (e.g., 25-40°C). 3. Ensure Cofactor Presence: A divalent cation, typically MgCl₂ (5-10 mM), is required for SQS activity.[1][4] | SQS activity is highly dependent on pH, temperature, and the presence of divalent cation cofactors. Each enzyme may have a specific optimum. |
| Substrate (Farnesyl Diphosphate - FPP) Degradation | 1. Use Fresh FPP: Prepare FPP solutions fresh before use or use aliquots from a properly stored stock (-20°C or lower). 2. Avoid Acidic Conditions: FPP is unstable in acidic conditions, which can cause hydrolysis of the diphosphate group. Maintain a neutral or slightly basic pH. | FPP is a labile molecule, and its degradation will directly lead to a lower yield of PSDP.[1] |
| Presence of NADPH | 1. Omit NADPH from the reaction mixture: Squalene synthase will convert PSDP to squalene in the presence of NADPH. To accumulate PSDP, NADPH must be excluded.[5][6] | The synthesis of squalene from FPP is a two-step reaction catalyzed by SQS. The first step forms PSDP, and the second, NADPH-dependent step reduces PSDP to squalene.[4][5][7] |
| High FPP Concentration | 1. Optimize FPP Concentration: While high concentrations of FPP do not inhibit PSDP formation, they can inhibit the subsequent conversion to squalene.[5][6] For PSDP accumulation, this is less of a concern, but optimizing the substrate concentration can still be beneficial for overall reaction efficiency. | Substrate inhibition is a known phenomenon for some enzymes, although for SQS, it primarily affects the second half-reaction. |
Issue: Presence of Squalene as a Byproduct
| Potential Cause | Recommended Solution | Explanation |
| Contaminating NADPH | 1. Use High-Purity Reagents: Ensure that none of the reaction components are contaminated with NADPH. 2. Purify Enzyme Thoroughly: If using a cell lysate or partially purified enzyme, ensure that endogenous NADPH is removed. | Even trace amounts of NADPH can lead to the conversion of the desired PSDP product into squalene. |
Issue: Difficulty in Purifying PSDP
| Potential Cause | Recommended Solution | Explanation |
| Co-elution with Other Components | 1. Chromatographic Separation: Use techniques like DEAE-cellulose and hydroxylapatite chromatography for purification.[8] 2. HPLC Purification: Reversed-phase HPLC can be used for the purification and quantification of isoprenoid diphosphates. | PSDP is a charged and relatively polar molecule, requiring specific chromatographic conditions to separate it from unreacted FPP and other reaction components. |
Chemical Synthesis Troubleshooting
Issue: Low Yield of Presqualene Alcohol (PSOH)
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Cyclopropanation | 1. Optimize Catalyst and Reaction Conditions: The enantioselective rhodium-catalyzed intramolecular cyclopropanation of farnesyl diazoacetate is a key step.[9] Ensure the catalyst is active and reaction conditions (temperature, solvent) are optimized. | The formation of the cyclopropane (B1198618) ring is a challenging synthetic step that is crucial for the overall yield. |
| Side Reactions | 1. Control Reaction Stoichiometry: Carefully control the stoichiometry of reagents to minimize the formation of byproducts. | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. |
Issue: Poor Yield of PSDP from PSOH
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Phosphorylation | 1. Use an Optimized Phosphorylation Method: A Cramer phosphorylation using tetra-n-butylammonium dihydrogen phosphate (B84403) has been reported to give improved yields for isoprenoid diphosphates.[9] | Direct phosphorylation of sterically hindered alcohols like PSOH can be difficult and requires specific reagents to achieve reasonable yields. |
| Rearrangement of the Cyclopropylcarbinyl Moiety | 1. Mild Reaction Conditions: The cyclopropylcarbinyl group is prone to rearrangement. Use mild reaction conditions during phosphorylation and subsequent workup steps. | The inherent reactivity of the cyclopropylcarbinyl system can lead to the formation of undesired rearranged products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the enzymatic synthesis of PSDP?
A1: Presqualene diphosphate is synthesized from two molecules of farnesyl diphosphate (FPP) by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase.[4][10] This is the first of two reactions catalyzed by this enzyme, the second being the NADPH-dependent conversion of PSDP to squalene.[4][5][7]
Q2: How can I maximize the accumulation of PSDP in an enzymatic reaction?
A2: To maximize the accumulation of PSDP, you must omit NADPH from the reaction mixture.[5][6] In the absence of this reducing cofactor, the second reaction step catalyzed by squalene synthase (the conversion of PSDP to squalene) is blocked, leading to the buildup of the PSDP intermediate.
Q3: What are the essential cofactors for the enzymatic synthesis of PSDP?
A3: Squalene synthase requires a divalent metal ion, typically magnesium (Mg²⁺), for its activity.[4]
Q4: My FPP substrate seems to be degrading. How can I prevent this?
A4: Farnesyl diphosphate is susceptible to degradation, particularly in acidic conditions.[1] It is recommended to use freshly prepared FPP solutions and to maintain the pH of your reaction buffer in the neutral to slightly basic range. For storage, FPP should be kept at low temperatures (-20°C or below).
Q5: Are there any known inhibitors of PSDP synthesis?
A5: While many inhibitors of squalene synthase have been developed to target cholesterol biosynthesis, these often target the overall reaction. High concentrations of the substrate FPP can inhibit the conversion of PSDP to squalene, but not the formation of PSDP itself.[5][6]
Q6: What analytical techniques are suitable for quantifying PSDP?
A6: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a suitable method for the analysis and quantification of isoprenoid diphosphates like PSDP.[11][12] Mass spectrometry (MS) can also be coupled with chromatography for sensitive and specific detection.
Q7: Is it possible to chemically synthesize PSDP?
A7: Yes, a multi-step chemical synthesis of (+)-presqualene diphosphate has been reported.[9] The process typically involves the synthesis of presqualene alcohol (PSOH), followed by phosphorylation to yield PSDP.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is designed to maximize the accumulation of PSDP.
Materials:
-
Recombinant Squalene Synthase (SQS)
-
Farnesyl Diphosphate (FPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl₂ solution (e.g., 1 M)
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix with the following components per reaction (example for a 100 µL reaction):
-
88 µL Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
1 µL MgCl₂ (to a final concentration of 10 mM)
-
1 µL FPP stock solution (to a final concentration of 50 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.
-
Initiate the Reaction: Add 10 µL of purified Squalene Synthase to the pre-incubated reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Stop the Reaction: The reaction can be stopped by adding a denaturing agent (e.g., methanol) or by proceeding directly to the extraction/purification step.
-
Analysis: Analyze the formation of PSDP using a suitable analytical method such as HPLC.
Purification of this compound
This protocol outlines a general procedure for the purification of PSDP from an enzymatic reaction mixture.
Materials:
-
Reaction mixture containing PSDP
-
DEAE-cellulose column
-
Hydroxylapatite column
-
Appropriate buffers for chromatography (e.g., Tris-HCl with a salt gradient)
-
Fraction collector
-
HPLC for analysis
Procedure:
-
Stop the Enzymatic Reaction: Terminate the enzymatic synthesis as described above.
-
Centrifugation: Centrifuge the reaction mixture to pellet any precipitated protein. Collect the supernatant containing PSDP.
-
DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-cellulose column with a low-salt buffer.
-
Load the supernatant onto the column.
-
Wash the column to remove unbound components.
-
Elute the bound molecules using a salt gradient (e.g., NaCl). PSDP, being negatively charged due to the diphosphate group, will bind to the anion-exchange resin.
-
-
Hydroxylapatite Chromatography:
-
Pool the fractions from the DEAE-cellulose chromatography that contain PSDP.
-
Apply the pooled fractions to a hydroxylapatite column.
-
Elute using a phosphate gradient.
-
-
Fraction Analysis: Analyze the collected fractions from each chromatography step using HPLC to identify those containing pure PSDP.
-
Pooling and Concentration: Pool the pure fractions and concentrate them if necessary.
Visualizations
Caption: Workflow for the enzymatic synthesis and analysis of PSDP.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed optimization of a newly identified squalene synthase from Mortierella alpine based on sequence truncation and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. creative-enzymes.com [creative-enzymes.com]
- 7. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squalene synthetase. Solubilization and partial purification of squalene synthetase, copurification of presqualene pyrophosphate and squalene synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 11. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Squalene isolation by HPLC and quantitative comparison by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Presqualene Diphosphate (PSDP)
Welcome to the technical support center for presqualene diphosphate (B83284) (PSDP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving PSDP.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of presqualene diphosphate (PSDP)?
This compound is a chemically stable cyclopropylcarbinyl pyrophosphate intermediate in the biosynthesis of squalene.[1] However, its stability can be compromised by both enzymatic and chemical degradation, particularly under non-optimal storage and handling conditions. Factors influencing its stability include temperature, pH, and the presence of certain enzymes or reactive chemical species. While specific quantitative data on the non-enzymatic degradation rate of PSDP is limited in publicly available literature, general principles for handling isoprenoid diphosphates should be followed to ensure its integrity.
Q2: What are the known degradation pathways for PSDP?
PSDP can degrade through enzymatic and chemical routes:
-
Enzymatic Degradation:
-
Squalene Synthase (SQS): In the presence of NADPH, SQS converts PSDP to squalene. Under certain non-physiological conditions, such as the absence of NADPH or extended incubation times, SQS can lead to the formation of alternative products like dehydrosqualene, hydroxysqualene, and rillingol.
-
This compound Phosphatase: A recently identified phosphatase can convert PSDP to presqualene monophosphate (PSMP). This enzyme is optimally active at a neutral to slightly alkaline pH (7.0-8.0).
-
-
Chemical Degradation:
-
Acid-Catalyzed Solvolysis: Aziridine analogues of PSDP have shown instability under acidic conditions (pH 7.2). This suggests that PSDP itself is susceptible to acid-catalyzed rearrangement and degradation. The cyclopropyl (B3062369) ring is prone to opening under acidic conditions, which can lead to a variety of rearranged products.
-
Hydrolysis: The diphosphate group can be hydrolyzed to a monophosphate or a hydroxyl group, especially at non-neutral pH and elevated temperatures.
-
Q3: How should I store my isolated this compound?
-
Temperature: Store at -20°C or below for short-to-medium term storage. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Form: Store as a lyophilized powder or in a suitable an-hydrous organic solvent. If aqueous solutions are necessary, prepare them fresh and use them promptly.
-
pH: Maintain a pH between 7.0 and 8.0 for aqueous solutions to minimize acid-catalyzed degradation. The use of a buffered solution (e.g., Tris-HCl or phosphate (B84403) buffer) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is in a solvent that can generate peroxides.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no PSDP detected in my sample | Degradation during storage or handling: PSDP may have degraded due to improper temperature, pH, or exposure to contaminants. | Review storage conditions. Ensure the storage temperature is consistently at or below -20°C. If in solution, check the pH and buffer composition. Prepare fresh solutions for critical experiments. |
| Enzymatic degradation: Contamination with phosphatases or other enzymes from your sample matrix. | Purify PSDP from potential enzymatic contaminants. Add phosphatase inhibitors to your experimental buffer if appropriate. | |
| Inefficient extraction: The protocol used may not be optimal for extracting a polar compound like PSDP. | Optimize your extraction protocol. Consider using a biphasic extraction with a polar organic solvent. | |
| Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) | PSDP degradation products: The additional peaks could be rearrangement products, monophosphate derivatives, or other solvolysis products. | Analyze your sample preparation and handling. Acidic conditions are a likely cause of degradation. Run a fresh, carefully prepared standard to confirm. Consider using a milder extraction and purification method. |
| Contaminants from reagents or labware: Impurities from solvents, buffers, or plasticware can appear as extra peaks. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Run a blank injection (solvent only) to identify background peaks. | |
| Matrix effects in LC-MS: Components of your sample matrix can interfere with the ionization of PSDP, leading to adducts or ion suppression. | Optimize your LC-MS method. Adjust the gradient to better separate PSDP from interfering matrix components. Consider using a sample cleanup method like solid-phase extraction (SPE). | |
| Poor peak shape or retention time shifts in HPLC/LC-MS | Column degradation: The stationary phase of your column may be degrading, especially if using aggressive mobile phases. | Use a column appropriate for your mobile phase. Ensure the mobile phase pH is within the recommended range for the column. |
| Inappropriate mobile phase: The mobile phase may not be optimal for PSDP, leading to poor peak shape. | Experiment with different mobile phase compositions and pH. For reversed-phase chromatography, ion-pairing reagents may be necessary for good peak shape of diphosphate compounds. | |
| Sample solvent mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. | Dissolve your sample in the initial mobile phase or a weaker solvent. |
Stability Data Summary
Quantitative stability data for this compound under various storage conditions is not extensively documented in peer-reviewed literature. Researchers should perform their own stability studies for their specific formulations and storage conditions. The table below provides a template for how such data could be presented.
| Condition | Parameter | Result (Hypothetical) | Notes |
| Temperature | % Degradation after 1 month at 4°C | < 5% | Based on general stability of related isoprenoids. |
| % Degradation after 1 month at -20°C | < 1% | Recommended short-term storage temperature. | |
| % Degradation after 1 year at -80°C | < 1% | Recommended long-term storage temperature. | |
| pH | % Degradation after 24h at pH 5 | > 10% | Susceptible to acid-catalyzed degradation. |
| % Degradation after 24h at pH 7.5 | < 2% | Optimal pH range for stability in aqueous solution. | |
| % Degradation after 24h at pH 9 | > 5% | Potential for base-catalyzed hydrolysis. | |
| Freeze-Thaw | % Degradation after 5 cycles | < 3% | Minimize freeze-thaw cycles. Aliquot if necessary. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of PSDP and to develop a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of PSDP at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution at pH 7.5).
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for the same time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for the same time points.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for the same time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The use of an ion-pairing reagent may be necessary.
-
Detection: Monitor at a wavelength where PSDP has significant absorbance (e.g., around 210 nm, as it lacks a strong chromophore).
-
Analysis: Inject the stressed samples and an unstressed control. Monitor for the decrease in the peak area of PSDP and the appearance of new peaks corresponding to degradation products.
4. Method Validation:
-
A stability-indicating method should be able to separate the parent PSDP peak from all degradation product peaks. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Visualizations
Caption: Forced degradation experimental workflow for PSDP.
Caption: Factors influencing PSDP degradation pathways.
References
Technical Support Center: Presqualene Diphosphate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of presqualene diphosphate (B83284) (PSDP).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the enzymatic and chemical synthesis of presqualene diphosphate.
Enzymatic Synthesis FAQs
Q1: My reaction is producing a significant amount of squalene (B77637) instead of this compound (PSDP). What is the cause?
A1: The most likely cause is the presence of the reducing cofactor NAD(P)H in your reaction mixture. Squalene synthase (SQS) is a bifunctional enzyme that catalyzes two sequential reactions: the condensation of two molecules of farnesyl diphosphate (FPP) to form PSDP, and the subsequent NAD(P)H-dependent reduction of PSDP to squalene.[1][2][3] To accumulate PSDP, it is crucial to omit NAD(P)H from the reaction buffer.[1] Even trace amounts of NAD(P)H can lead to the formation of squalene.
Q2: I am observing significant amounts of farnesol (B120207) and other alcohol byproducts in my reaction. Why is this happening?
A2: The presence of farnesol and other alcohols, such as presqualene alcohol or rillingol, is typically due to hydrolysis of the diphosphate esters (FPP and PSDP) or reaction intermediates.[4] This can be caused by:
-
Contaminating Phosphatases: Crude enzyme preparations may contain phosphatases that hydrolyze the diphosphate groups.
-
Reaction pH: Suboptimal pH can contribute to the chemical hydrolysis of the diphosphate esters.
-
Reaction with Water: The carbocation intermediates in the squalene synthase reaction are highly reactive and can be quenched by water, leading to the formation of alcohol byproducts like rillingol, especially in the absence of NAD(P)H.[4]
To mitigate this, use a purified squalene synthase preparation and ensure your reaction buffer is at an optimal pH (typically around 7.0-8.0).
Q3: My PSDP yield is very low, and I have a large amount of unreacted FPP. How can I improve the conversion?
A3: Low conversion of FPP to PSDP can be due to several factors:
-
Suboptimal Enzyme Concentration: The concentration of squalene synthase may be too low. Try increasing the enzyme concentration in the reaction.
-
Inhibitory FPP Concentration: While high concentrations of FPP do not inhibit the formation of PSDP, they can inhibit the subsequent conversion to squalene.[1][5] However, extremely high concentrations might lead to substrate inhibition of the first reaction as well. It is advisable to optimize the FPP concentration.
-
Divalent Cation Concentration: Squalene synthase requires a divalent cation, typically Mg²⁺ or Mn²⁺, for activity.[3] Ensure that the concentration of this cofactor is optimal.
-
Enzyme Inactivity: Your enzyme may have lost activity due to improper storage or handling. It is recommended to use a freshly prepared or properly stored enzyme solution.
Q4: I have detected presqualene monophosphate (PSMP) in my reaction mixture. Where did this come from?
A4: Presqualene monophosphate is a result of the dephosphorylation of PSDP. This is likely due to the presence of contaminating phosphatases in your enzyme preparation that are specific for PSDP.
Chemical Synthesis FAQs
Q1: I am attempting a chemical synthesis of PSDP from presqualene alcohol (PSOH), but the phosphorylation step is giving low yields. What are common issues?
A1: The phosphorylation of presqualene alcohol to form PSDP is known to be challenging. Low yields can be attributed to the steric hindrance around the primary alcohol on the cyclopropane (B1198618) ring.[6] Additionally, the cyclopropylcarbinyl moiety is prone to rearrangement under certain reaction conditions. Specialized phosphorylation methods, such as the Cramer phosphorylation, are often employed to introduce the diphosphate group.[6]
Q2: What are the common side products in the chemical synthesis of PSDP?
A2: Besides unreacted presqualene alcohol, side products can arise from the phosphorylation reaction itself. These can include the formation of monophosphates or rearranged products. Careful purification, often involving HPLC, is necessary to isolate the desired PSDP.[6]
Data Presentation
The following table summarizes the expected product distribution in a typical enzymatic reaction with squalene synthase under different conditions. The values are representative and can vary based on specific experimental parameters.
| Condition | This compound (PSDP) | Squalene | Farnesyl Diphosphate (FPP) | Hydrolysis Products (e.g., Farnesol, Rillingol) |
| With NAD(P)H | Low to undetectable | High | Low | Low |
| Without NAD(P)H | High | Undetectable | Moderate to Low | Low to Moderate |
| Crude Enzyme Extract | Moderate | Variable (depends on endogenous NAD(P)H) | Moderate | High |
| High FPP Concentration (No NAD(P)H) | High | Undetectable | High | Low |
Experimental Protocols
1. Enzymatic Synthesis of this compound
This protocol is designed for the in vitro synthesis of PSDP using recombinant squalene synthase.
-
Materials:
-
Recombinant Squalene Synthase (purified)
-
Farnesyl Diphosphate (FPP)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Methanol
-
Ammonium (B1175870) bicarbonate solution (1 M)
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.
-
Add FPP to the reaction mixture to a final concentration of 50-100 µM.
-
Initiate the reaction by adding purified squalene synthase to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing PSDP can be further purified by HPLC.
-
2. Analysis of Reaction Products by Thin-Layer Chromatography (TLC)
This protocol is for the qualitative analysis of the enzymatic reaction products.
-
Materials:
-
Silica (B1680970) gel TLC plates
-
C18 reversed-phase TLC plates
-
Developing solvent (e.g., n-hexane:diethyl ether:acetic acid, 70:30:1 for silica; or acetonitrile:water for C18)
-
Phosphatase (e.g., calf intestinal phosphatase) for dephosphorylation
-
Staining reagent (e.g., phosphomolybdic acid or iodine vapor)
-
-
Procedure:
-
For analysis of phosphorylated compounds, an aliquot of the reaction supernatant can be spotted directly onto a C18 reversed-phase TLC plate.
-
For analysis of dephosphorylated products, treat an aliquot of the reaction supernatant with a phosphatase to convert FPP and PSDP to farnesol and presqualene alcohol, respectively.
-
Extract the dephosphorylated products with an organic solvent (e.g., ethyl acetate).
-
Spot the concentrated extract onto a silica gel TLC plate.
-
Develop the TLC plate in the appropriate developing solvent.
-
Visualize the spots using a suitable staining reagent.
-
3. Analysis of Reaction Products by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of PSDP and FPP.
-
Materials:
-
HPLC system with a UV or mass spectrometry detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium bicarbonate in water
-
Mobile Phase B: Acetonitrile
-
Standards for FPP and PSDP
-
-
Procedure:
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.
-
Inject an aliquot onto the C18 column.
-
Elute the compounds using a gradient of mobile phase B in A (e.g., 10-90% B over 20 minutes).
-
Monitor the elution profile at 210 nm or by mass spectrometry.
-
Quantify the amounts of FPP and PSDP by comparing the peak areas to those of known standards.
-
Visualizations
Caption: Enzymatic synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Squalene Synthase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with squalene (B77637) synthase (SQS) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during squalene synthase inhibition assays in a question-and-answer format.
Q1: I am not observing any enzyme activity in my positive control. What are the possible causes and solutions?
A1: Lack of enzyme activity is a common issue that can be attributed to several factors. A systematic check of your reagents and experimental setup is crucial.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the squalene synthase enzyme has been stored correctly, typically at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. Test the activity of a new enzyme lot or a previously validated batch if available. |
| Incorrect Buffer Conditions | Verify the pH and composition of your assay buffer. A common buffer is 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT. Ensure all components are at their optimal concentrations.[1] |
| Degraded Substrates/Cofactors | Prepare fresh solutions of Farnesyl Pyrophosphate (FPP) and NADPH. NADPH is particularly sensitive to degradation. |
| Missing Essential Cofactors | Squalene synthase requires Mg²⁺ for activity. Ensure it is present in your assay buffer at the correct concentration.[1] |
| Incorrect Instrument Settings | For spectrophotometric assays monitoring NADPH consumption, ensure the wavelength is set to 340 nm. For fluorescence-based assays, confirm the excitation and emission wavelengths are correct. |
Q2: My negative control (no enzyme) shows a high background signal. How can I reduce it?
A2: A high background signal in the absence of the enzyme can mask the true enzyme activity and lead to inaccurate results. This is often due to non-enzymatic degradation of the substrate or interfering substances.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Degradation | Run a control with all reaction components except the enzyme to quantify the rate of non-enzymatic NADPH degradation. If high, consider preparing fresh reagents and ensuring the purity of your FPP. |
| Contaminated Reagents | Use high-purity water and reagents to prepare your buffers and solutions. Contaminants in the buffer or substrate can sometimes lead to a background signal. |
| Autofluorescence of Test Compound | If the inhibitor itself absorbs at 340 nm or is fluorescent, this can interfere with the assay. Run a control containing the inhibitor without the enzyme to measure its intrinsic signal and subtract it from the experimental values. |
| Precipitation of Test Compound | Poorly soluble inhibitors can form precipitates that scatter light, leading to an increase in absorbance. Visually inspect the wells for turbidity. If precipitation is observed, consider using a lower concentration of the inhibitor or a different solvent. DMSO is a common solvent, but its final concentration in the assay should typically be kept below 1%. |
Q3: The results of my assay are not reproducible. What could be the reason for this variability?
A3: Lack of reproducibility can stem from minor inconsistencies in the experimental protocol. Standardizing every step is key to obtaining consistent results.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure your pipettes are properly calibrated. For small volumes, use specialized tips and techniques to ensure accuracy. Prepare a master mix for common reagents to minimize well-to-well variability. |
| Inconsistent Incubation Times | Use a multichannel pipette to start the reactions simultaneously. Ensure that the pre-incubation time for the enzyme and inhibitor is consistent across all experiments. |
| Temperature Fluctuations | Equilibrate all reagents and plates to the assay temperature before starting the experiment. Minor temperature variations can significantly impact enzyme activity. |
| Inconsistent Mixing | Mix the reaction components thoroughly but gently upon addition. Inadequate mixing can lead to localized concentration differences and variable reaction rates. |
| Edge Effects in Microplates | The outer wells of a microplate can be prone to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells or fill them with buffer to create a humidity barrier. |
Q4: The IC50 value for my inhibitor is different from what is reported in the literature. Why might this be the case?
A4: IC50 values are highly dependent on the specific assay conditions. Variations between your protocol and the published method can lead to different results.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Different Substrate Concentrations | The IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure your FPP concentration is the same as that used in the literature. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. |
| Different Enzyme Concentrations | The amount of enzyme used can influence the apparent IC50, especially for tight-binding inhibitors. Standardize the enzyme concentration across all assays. |
| Variations in Buffer Composition | Differences in pH, ionic strength, or the presence of additives can alter enzyme activity and inhibitor binding, thus affecting the IC50 value. |
| Different Pre-incubation Times | The duration of pre-incubation of the enzyme with the inhibitor can be critical, especially for slow-binding or irreversible inhibitors. Longer pre-incubation times can lead to lower IC50 values. |
Quantitative Data Summary
The inhibitory potency of common squalene synthase inhibitors can vary based on the assay conditions. The following table summarizes some reported IC50 values.
| Inhibitor | Organism/Enzyme Source | Assay Conditions | IC50 / Ki | Reference |
| Zaragozic Acid A (Squalestatin) | Rat Liver | [4-¹⁴C]FPP (0.2 µM to 10 µM) | Ki: 78 pM | [2][3] |
| Zaragozic Acid B | Rat Liver | [4-¹⁴C]FPP (0.2 µM to 10 µM) | Ki: 29 pM | [2][3] |
| Zaragozic Acid C | Rat Liver | [4-¹⁴C]FPP (0.2 µM to 10 µM) | Ki: 45 pM | [2][3] |
| E5700 | Trypanosoma cruzi | - | 0.4 - 1.6 nM | [1] |
| E5700 | Candida tropicalis | - | 1000 nM (1 µg/ml) | [1] |
Note: IC50 and Ki values are highly dependent on specific experimental conditions.
Experimental Protocols
Detailed Methodology: Continuous Spectrophotometric Squalene Synthase Inhibition Assay
This protocol describes a common method for assessing squalene synthase activity by monitoring the consumption of the cofactor NADPH at 340 nm.
Materials and Reagents:
-
Purified recombinant squalene synthase or microsomal preparation
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Test inhibitor (e.g., Zaragozic acid)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT
-
Vehicle Control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of test concentrations.
-
Prepare working solutions of FPP and NADPH in the assay buffer. The final concentration of FPP is typically in the low micromolar range, while NADPH is in the millimolar range.[1]
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Squalene Synthase enzyme solution
-
Test inhibitor at various concentrations or vehicle control.
-
-
Bring the total volume in each well to a pre-final volume with the assay buffer.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.
-
-
Measurement of NADPH Consumption:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.
-
Take readings at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration and the vehicle control from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Squalene biosynthesis pathway and the point of inhibition.
Experimental Workflow
Caption: General workflow for a squalene synthase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common assay issues.
References
Technical Support Center: Overcoming Instability of Presqualene Diphosphate Analogues
Welcome to the Technical Support Center for researchers working with presqualene diphosphate (B83284) (PSPP) analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, handling, and experimental use of these potent enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: My PSPP analogue appears to be degrading during purification. What are the common causes and how can I prevent this?
A1: Degradation of PSPP analogues, particularly those containing a diphosphate moiety and sensitive functional groups like aziridines, is a common issue. The primary causes are acidic conditions and prolonged exposure to aqueous buffers during purification.
Troubleshooting Steps:
-
Avoid Acidic Conditions: The cyclopropylcarbinyl diphosphate system and functionalities like aziridines are susceptible to solvolytic ring-opening under acidic conditions. Maintain a neutral or slightly basic pH (pH 7.5-9.0) throughout your purification process.
-
Minimize Purification Time: Prolonged exposure to aqueous environments can lead to hydrolysis of the diphosphate bond. Streamline your purification protocol to minimize the time the analogue is in solution.
-
Use Appropriate Buffers: For ion-exchange chromatography, consider using ammonium (B1175870) bicarbonate buffers and immediately basifying the collected fractions with ammonium hydroxide (B78521) to maintain stability.[1]
-
Consider Alternative Purification Methods: If ion-exchange chromatography proves problematic, explore other techniques like cellulose (B213188) chromatography with appropriate solvent systems (e.g., 2-propanol/concentrated NH4OH/H2O).[1]
Q2: I am observing unexpected peaks in my 31P NMR spectrum after storing my PSPP analogue. What could be the cause?
A2: The appearance of new signals in the 31P NMR spectrum, often as a singlet at a different chemical shift, is a strong indicator of degradation. For instance, aziridine-containing PSPP analogues can degrade to form ring-opened monophosphate byproducts.[1]
Troubleshooting and Prevention:
-
Storage Conditions: Store your PSPP analogues at low temperatures (-20°C or -80°C) in a dry, inert atmosphere (e.g., under argon or nitrogen). For long-term storage, lyophilization from a suitable buffer can improve stability. Isoprenoid pyrophosphates, in general, are best stored at pH 11.5 and -10°C to prevent degradation.[2]
-
Solvent Choice: For storage in solution, use anhydrous organic solvents if the analogue's salt form is soluble. If aqueous buffers are necessary, ensure the pH is optimal for stability (typically slightly basic).
-
Regular Purity Checks: Periodically re-analyze your stored compound by 31P NMR or HPLC to monitor its integrity.
Q3: My PSPP analogue shows lower than expected inhibitory activity in my enzymatic assay. Could instability be the reason?
A3: Yes, instability of the analogue in the assay buffer can lead to a decrease in the effective concentration of the active inhibitor, resulting in lower observed potency.
Troubleshooting Your Assay:
-
Pre-incubation Stability Check: Before conducting your full inhibition assay, incubate the PSPP analogue in the assay buffer for the duration of the experiment. Analyze the sample by 31P NMR or HPLC to quantify any degradation.
-
Optimize Assay Buffer: Ensure the pH of your assay buffer is compatible with the stability of your analogue. If the analogue is unstable, you may need to adjust the buffer composition or pH, ensuring it remains within the optimal range for enzyme activity.
-
Time-Dependent Inhibition: Some unstable compounds can act as time-dependent inhibitors if they degrade to a reactive species within the assay. Monitor the reaction progress over time to check for non-linear inhibition kinetics.
Q4: Are there more stable alternatives to the diphosphate moiety in PSPP analogues?
A4: Absolutely. Replacing the hydrolytically labile P-O-P bond of the diphosphate with more robust linkages is a key strategy to overcome instability. The most common and effective modifications include:
-
Phosphonates (P-C-P): Replacing the bridging oxygen with a methylene (B1212753) group (CH₂) creates a non-hydrolyzable phosphonate (B1237965) analogue. Methylenebis(phosphonate) analogues are metabolically stable and can often penetrate cell membranes more readily than their pyrophosphate counterparts.[3]
-
Phosphonophosphinates (P-CH(R)-P): These analogues also feature a carbon bridge, conferring stability against enzymatic and chemical hydrolysis.
These modifications create more stable isosteres that can mimic the binding of the natural substrate while resisting degradation.
Troubleshooting Guides
Guide 1: Synthesis and Purification of Stabilized PSPP Analogues
Issue: Low yields or decomposition during the synthesis and purification of phosphonate or methylenebis(phosphonate) analogues of PSPP.
Workflow for Troubleshooting Synthesis and Purification
References
- 1. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal and pH stability of 2 -isopentenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of methylenebis(phosphonate) analogues of 2-, 4-, and 6-pyridones of nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of presqualene diphosphate during purification
Welcome to the technical support center for the purification of presqualene diphosphate (B83284) (PSDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PSDP during purification. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is presqualene diphosphate (PSDP) and why is its purity important?
A1: this compound is a key intermediate in the biosynthesis of squalene (B77637), a precursor to all steroids, including cholesterol.[1] It is formed from the condensation of two molecules of farnesyl diphosphate (FPP) in a reaction catalyzed by the enzyme squalene synthase. The purity of PSDP is crucial for accurate in vitro studies of squalene synthase activity, for use as an analytical standard, and for the development of inhibitors of cholesterol biosynthesis.
Q2: What are the main causes of PSDP degradation during purification?
A2: The primary causes of PSDP degradation during purification are enzymatic and chemical hydrolysis. The diphosphate group is susceptible to cleavage by phosphatases, which may be present as contaminants in biological samples. Chemically, the pyrophosphate bond is labile under acidic conditions.
Q3: What is the major degradation product of PSDP?
A3: The major degradation product of PSDP is presqualene monophosphate (PSMP), resulting from the enzymatic or chemical cleavage of the terminal phosphate (B84403) group. Further degradation to presqualene alcohol can also occur.
Q4: At what pH is PSDP most stable?
A4: Based on the stability of other isoprenoid diphosphates, PSDP is most stable under alkaline conditions (pH > 8). Acidic conditions should be strictly avoided as they promote the hydrolysis of the pyrophosphate bond. For long-term storage, a pH of 11.5 has been shown to be effective for other acid-labile isoprenoid pyrophosphates.[2]
Q5: What temperatures are recommended for the purification and storage of PSDP?
A5: Low temperatures are critical for maintaining the stability of PSDP. All purification steps should be carried out at 4°C or on ice. For long-term storage, temperatures of -80°C or lower are recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PSDP.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of PSDP after purification. | Degradation due to acidic pH. The pyrophosphate bond is acid-labile. | Ensure all buffers used during purification are maintained at a pH of 8.0 or higher. Avoid the use of any acidic reagents. |
| Enzymatic degradation by phosphatases. Contaminating phosphatases in the sample can hydrolyze the diphosphate group. | Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to the lysis and purification buffers. Work quickly and at low temperatures to minimize enzymatic activity. | |
| Adsorption to labware. PSDP is an amphipathic molecule and can adhere to plastic and glass surfaces. | Use low-protein-binding microcentrifuge tubes and pipette tips. Silanize glassware to reduce non-specific binding. | |
| Presence of presqualene monophosphate (PSMP) in the final product. | Partial hydrolysis of PSDP. This can be due to either acidic conditions or phosphatase activity. | Re-evaluate the pH of all buffers and ensure they are consistently above 8.0. Increase the concentration of phosphatase inhibitors. |
| Multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram. | Presence of degradation products and other contaminants. | Optimize the purification protocol. Consider adding an additional chromatography step (e.g., a different type of column) or refining the gradient elution conditions. |
| Difficulty in separating PSDP from FPP. | Similar chemical properties. Both are isoprenoid diphosphates with similar charge-to-mass ratios. | Utilize a shallow gradient during anion exchange chromatography to improve resolution. Consider using a different stationary phase or a different counter-ion in the mobile phase. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Extraction of this compound
This protocol describes the synthesis of PSDP from farnesyl diphosphate (FPP) using squalene synthase and its subsequent extraction.
Materials:
-
Recombinant squalene synthase
-
Farnesyl diphosphate (FPP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM DTT
-
Quenching Solution: 0.5 M EDTA in 50% ethanol
-
Extraction Solvent: n-butanol
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube on ice:
-
Reaction Buffer: 80 µL
-
FPP (1 mg/mL): 10 µL
-
Squalene synthase (1 mg/mL): 10 µL
-
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of Quenching Solution.
-
Add 200 µL of Extraction Solvent (n-butanol).
-
Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing PSDP.
-
Repeat the extraction of the aqueous phase with another 200 µL of n-butanol.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried PSDP in a small volume of alkaline buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.5) for purification.
Protocol 2: Purification of this compound by Anion Exchange Chromatography
This protocol describes the purification of PSDP using a weak anion exchange column.
Materials:
-
Anion Exchange Column (e.g., DEAE-cellulose)
-
Buffer A: 50 mM Ammonium Bicarbonate, pH 8.5
-
Buffer B: 1 M Ammonium Bicarbonate, pH 8.5
-
Extracted PSDP sample from Protocol 1
Procedure:
-
Equilibrate the anion exchange column with 5 column volumes of Buffer A at a flow rate of 1 mL/min.
-
Load the resuspended PSDP sample onto the column.
-
Wash the column with 5 column volumes of Buffer A to remove unbound contaminants.
-
Elute the bound PSDP using a linear gradient from 0% to 50% Buffer B over 20 column volumes.
-
Collect fractions and analyze for the presence of PSDP using TLC or HPLC-MS.
-
Pool the fractions containing pure PSDP and lyophilize to remove the ammonium bicarbonate buffer.
-
Store the purified PSDP at -80°C.
Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)
This protocol provides a method for the rapid analysis of PSDP purity.
Materials:
-
Silica Gel 60 TLC plates
-
Mobile Phase: Chloroform:Methanol:Water (60:25:4, v/v/v)
-
Visualization Reagent: Phosphomolybdic acid stain or iodine vapor
Procedure:
-
Spot a small amount of the PSDP sample onto the TLC plate.
-
Develop the plate in a chromatography chamber containing the Mobile Phase.
-
Allow the solvent front to travel to near the top of the plate.
-
Remove the plate and dry it completely.
-
Visualize the spots by spraying with phosphomolybdic acid stain and heating, or by placing the plate in a chamber with iodine crystals.
-
PSDP should appear as a single spot. The presence of additional spots may indicate degradation or impurities.
Visualizations
References
Technical Support Center: Radiolabeling of Presqualene Diphosphate
Welcome to the technical support center for the radiolabeling of presqualene diphosphate (B83284) (PSDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiolabeling process.
Frequently Asked Questions (FAQs)
Q1: What are the common radioisotopes used for labeling presqualene diphosphate?
A1: The most common radioisotopes for labeling this compound (PSDP) are Carbon-14 (¹⁴C) and Tritium (³H). The choice of isotope depends on the specific experimental requirements, such as the desired specific activity and the detection method. Labeling is typically achieved by using a radiolabeled precursor, most commonly farnesyl diphosphate (FPP). For instance, [¹⁴C]FDP can be used to synthesize [¹⁴C]PSDP enzymatically.[1][2]
Q2: What is the primary method for synthesizing radiolabeled PSDP?
A2: Radiolabeled PSDP is typically synthesized enzymatically. The reaction involves the condensation of two molecules of radiolabeled farnesyl diphosphate (FPP) catalyzed by the enzyme squalene (B77637) synthase.[2][3] In the absence of NADPH, the reaction stops at the formation of PSDP.[4]
Q3: My radiolabeled PSDP appears to be unstable. What could be the cause?
A3: PSDP is a bioactive lipid that can be susceptible to degradation. A common issue is its rapid conversion to presqualene monophosphate (PSMP) by phosphatases that may be present in crude enzyme preparations or cell extracts.[1][5] It is crucial to use purified enzyme preparations and consider the addition of phosphatase inhibitors if degradation is suspected.
Q4: How can I purify the newly synthesized radiolabeled PSDP?
A4: Purification of radiolabeled PSDP is essential to remove unreacted precursors and potential byproducts.[6] Chromatographic techniques are generally employed for this purpose. Methods such as anion exchange chromatography and gel filtration have been shown to be effective in purifying PSDP and related compounds.[1][7] High-performance liquid chromatography (HPLC) can also be a powerful tool for achieving high radiochemical purity.[8]
Troubleshooting Guide
Problem 1: Low Yield of Radiolabeled PSDP
Low yields are a common challenge in radiolabeling experiments. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inactive Squalene Synthase | - Ensure the enzyme is properly stored and handled to maintain its activity. - Perform an activity assay with a known standard to confirm enzyme function. - Consider using a fresh batch of enzyme. |
| Sub-optimal Reaction Conditions | - Optimize the pH and temperature of the reaction. Squalene synthase activity can be sensitive to these parameters. - Ensure the correct concentration of cofactors, such as Mg²⁺, is present in the reaction buffer. |
| Degradation of Radiolabeled Precursor (FPP) | - Verify the purity and integrity of the radiolabeled FPP before starting the reaction. - Minimize freeze-thaw cycles of the precursor stock solution. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal reaction time for maximum PSDP formation. |
| Presence of Inhibitors | - Ensure all reagents and buffers are free from contaminants that could inhibit squalene synthase. |
Problem 2: Poor Radiochemical Purity
Contamination with other radiolabeled species can interfere with downstream experiments.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Drive the reaction towards completion by optimizing enzyme and substrate concentrations. - Increase the incubation time if a time-course experiment indicates it is beneficial. |
| Formation of Byproducts | - If NADPH is present, squalene synthase can further convert PSDP to squalene. Ensure the reaction is performed in the absence of NADPH to accumulate PSDP.[4] |
| Ineffective Purification | - Optimize the purification protocol. Consider using a different chromatography resin or a gradient elution to improve separation.[9] - Analyze fractions from the purification process to track the separation of PSDP from contaminants.[10] |
| Degradation of PSDP Post-purification | - Store the purified radiolabeled PSDP at a low temperature (e.g., -80°C) and in a suitable buffer to minimize degradation. - Consider adding a non-ionic detergent to prevent aggregation. |
Quantitative Data Summary
The following table provides a representative comparison of expected quantitative data for successful and problematic radiolabeling experiments.
| Parameter | Successful Experiment | Problematic Experiment | Notes |
| Radiochemical Yield | > 60% | < 20% | Percentage of the initial radioactivity incorporated into the desired product. |
| Radiochemical Purity | > 95% | < 80% | Percentage of the total radioactivity in the final sample that is the desired compound.[6] |
| Specific Activity | High (e.g., > 50 Ci/mmol) | Variable | Depends on the specific activity of the precursor and the efficiency of the reaction. |
Experimental Protocols
Enzymatic Synthesis of [¹⁴C]this compound
This protocol describes the synthesis of [¹⁴C]PSDP from [¹⁴C]farnesyl diphosphate using purified squalene synthase.
Materials:
-
[¹⁴C]Farnesyl diphosphate ([¹⁴C]FPP)
-
Purified squalene synthase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Quenching Solution (e.g., Methanol)
-
Anion exchange chromatography column
-
Elution Buffers (e.g., gradient of ammonium (B1175870) acetate)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known amount of [¹⁴C]FPP, and purified squalene synthase. The final volume should be kept small (e.g., 50-100 µL).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined optimal time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding an equal volume of cold quenching solution (e.g., methanol).
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Load the supernatant onto a pre-equilibrated anion exchange column.
-
Wash the column with a low-salt buffer to remove unreacted FPP.
-
Elute the [¹⁴C]PSDP using a salt gradient (e.g., increasing concentration of ammonium acetate).
-
-
Analysis:
-
Collect fractions during elution and measure the radioactivity of each fraction using a scintillation counter.
-
Pool the fractions containing the peak of radioactivity corresponding to [¹⁴C]PSDP.
-
Assess the radiochemical purity of the pooled fractions using an appropriate method, such as thin-layer chromatography (TLC) or HPLC with a radiodetector.
-
Visualizations
Biosynthetic Pathway and Degradation of PSDP
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and functional characterization of a this compound phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. Squalene synthetase. Solubilization and partial purification of squalene synthetase, copurification of presqualene pyrophosphate and squalene synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography [ouci.dntb.gov.ua]
- 10. Why is my plasmid DNA yield low? [qiagen.com]
Technical Support Center: Presqualene Diphosphate (PSDP) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with presqualene diphosphate (B83284) (PSDP) detection methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of PSDP.
Question: Why is my PSDP signal low or undetectable in my LC-MS/MS analysis?
Answer:
Low or absent PSDP signal is a common issue stemming from its inherent instability and challenging analytical properties. Several factors during sample preparation and analysis can contribute to this problem. Here’s a step-by-step guide to troubleshoot this issue:
-
Metabolic Quenching and Sample Handling:
-
Problem: PSDP is an intermediate in active metabolic pathways and can be rapidly consumed by enzymes or degraded.
-
Solution: Ensure rapid and effective quenching of metabolic activity immediately after sample collection. Flash-freezing the sample in liquid nitrogen is a common and effective method. All subsequent extraction steps should be performed on ice with pre-chilled solvents to minimize enzymatic and chemical degradation.[1]
-
-
Extraction Efficiency:
-
Problem: As a polar, phosphorylated molecule, PSDP may not be efficiently extracted with common lipid extraction protocols.
-
Solution: Employ a polar solvent extraction method. A common approach for isoprenoid pyrophosphates is to use a mixture of isopropanol (B130326) and water with ammonium (B1175870) bicarbonate at an elevated temperature (e.g., 70°C) to ensure efficient extraction.[1][2][3]
-
-
Phospholipid Interference:
-
Problem: Phospholipids are abundant in biological samples and can co-extract with PSDP. They are a major cause of ion suppression in the mass spectrometer, significantly reducing the PSDP signal.[1]
-
Solution: Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized solid-phase extraction (SPE) cartridges designed to remove phospholipids.[1]
-
-
Adsorption to Metal Surfaces:
-
Analyte Stability in Solution:
-
Problem: PSDP is susceptible to hydrolysis, especially in acidic conditions.
-
Solution: Maintain a neutral to slightly basic pH during extraction and in the final sample solvent. Reconstitute the dried extract in a mobile phase-compatible solvent immediately before analysis and avoid long-term storage of the final sample, even at low temperatures.
-
Caption: A typical experimental workflow for PSDP detection.
Signaling Pathway and Logical Relationships
Squalene (B77637) Biosynthesis Pathway
Presqualene diphosphate is a key intermediate in the biosynthesis of squalene, which is a precursor to all steroids. The pathway begins with the condensation of two molecules of farnesyl diphosphate (FPP).
Caption: The central role of PSDP in squalene biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Squalene Synthase Kinetics & High Substrate Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with squalene (B77637) synthase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your kinetic experiments, with a focus on the phenomenon of high substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is high substrate inhibition in the context of squalene synthase kinetics?
A1: High substrate inhibition is a common deviation from classic Michaelis-Menten kinetics, observed in about 25% of known enzymes.[1] For squalene synthase, this phenomenon occurs when high concentrations of the substrate, farnesyl diphosphate (B83284) (FPP), lead to a decrease in the enzyme's catalytic activity.[2] Instead of the reaction rate plateauing at high substrate concentrations, it peaks and then declines.
Q2: What is the proposed mechanism for high FPP substrate inhibition of squalene synthase?
A2: Squalene synthase catalyzes a two-step reaction: the condensation of two FPP molecules to form presqualene diphosphate (PSPP), followed by the NADPH-dependent reduction of PSPP to squalene.[3] High concentrations of FPP have been shown to specifically inhibit the formation of squalene, but not PSPP.[2][3] The inhibition is competitive with respect to the cofactor NADPH, suggesting that at high concentrations, a third FPP molecule may bind to the enzyme in a manner that interferes with NADPH binding, thus hindering the second half of the reaction.[2]
Q3: At what concentration of FPP does substrate inhibition typically become apparent?
A3: While the exact concentration can vary depending on the specific enzyme source (e.g., yeast, human) and assay conditions, substrate inhibition of squalene synthase is generally observed at FPP concentrations above 50-100 µM.
Q4: Can I use a standard Michaelis-Menten plot to analyze my data if I observe substrate inhibition?
A4: No, the standard Michaelis-Menten equation does not account for substrate inhibition. A more appropriate model, such as the Haldane (or Andrews) equation, should be used for data analysis. This model includes an additional inhibition constant (Ki) to describe the binding of the inhibitory substrate molecule. Plotting initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]) will visually demonstrate this, with the curve rising to a peak and then descending, rather than forming a hyperbola.
Troubleshooting Guide: High Substrate Inhibition in Squalene Synthase Assays
This guide addresses common problems encountered during squalene synthase kinetic assays that may be related to or mistaken for high substrate inhibition.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low enzyme activity at high FPP concentrations. | True Substrate Inhibition: This is an inherent kinetic property of squalene synthase. | - Confirm the phenomenon by testing a wide range of FPP concentrations to identify the optimal concentration. - For routine assays not focused on studying inhibition, use an FPP concentration at or slightly below the observed optimum to ensure maximal activity. - When studying inhibitors, be aware of this effect and choose an appropriate FPP concentration for your IC50 determinations. |
| FPP Degradation: FPP is unstable and can degrade, especially with improper storage or handling, leading to lower effective concentrations and potentially inhibitory degradation products. | - Prepare FPP stock solutions fresh and store them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. - Thaw FPP on ice immediately before use. | |
| Assay Artifacts: High concentrations of FPP, which is a detergent-like molecule, can lead to the formation of micelles, sequestering the substrate and making it unavailable to the enzyme. | - Ensure thorough mixing of the reaction components. - Consider the inclusion of a low concentration of a non-inhibitory detergent in your assay buffer to maintain FPP solubility, though this should be carefully validated. | |
| Inconsistent or non-reproducible kinetic data. | Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like FPP stocks, can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents whenever possible to minimize pipetting variations between wells.[4] |
| Incorrect Buffer Composition: Suboptimal concentrations of essential components like MgCl₂ or DTT can affect enzyme stability and activity. | - Ensure your assay buffer contains an optimal concentration of MgCl₂, which is essential for squalene synthase activity. A typical concentration is 5 mM. - Include a reducing agent like DTT (e.g., 1 mM) in your buffer to maintain the enzyme in an active state.[4] | |
| NADPH Instability: NADPH is sensitive to light and pH and can degrade over time, leading to a decreasing signal or high background. | - Prepare NADPH solutions fresh and keep them on ice and protected from light. - Ensure the pH of your assay buffer is stable and within the optimal range for the enzyme (typically around pH 7.5). | |
| High background signal in NADPH consumption assay. | Contaminating Enzyme Activity: The enzyme preparation may contain other NADPH-oxidizing enzymes. | - Run a control reaction containing all components except FPP to check for any FPP-independent NADPH consumption. - If significant background is observed, further purification of the squalene synthase enzyme may be necessary. |
| Spontaneous NADPH Oxidation: Non-enzymatic oxidation of NADPH can contribute to background signal. | - While challenging to eliminate completely, ensuring fresh reagents and clean assay plates can help minimize this. | |
| Non-linear progress curves in the initial phase of the reaction. | Enzyme Instability: The enzyme may be losing activity over the course of the assay. | - Check the stability of your enzyme under the assay conditions. - Ensure all reagents are at the correct temperature before starting the reaction.[5] |
| Substrate Depletion: At low FPP concentrations, the substrate may be rapidly consumed, leading to a non-linear reaction rate. | - Ensure you are measuring the initial velocity of the reaction where the rate is linear. This may require adjusting the enzyme concentration or the data collection time. |
Experimental Protocols
Spectrophotometric Assay for Squalene Synthase Activity
This protocol describes a continuous assay that monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm.[4]
Materials and Reagents:
-
Purified recombinant or microsomal squalene synthase (SQS)
-
Farnesyl diphosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of FPP in a suitable buffer.
-
Prepare a working solution of NADPH in the assay buffer.
-
Prepare serial dilutions of your test inhibitor if applicable.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
SQS enzyme solution
-
Test inhibitor solution or vehicle control
-
-
Bring the total volume to a pre-final volume with the assay buffer.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow any inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FPP and NADPH working solutions to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm.
-
Take readings at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each condition from the linear portion of the absorbance vs. time curve.
-
If testing inhibitors, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Squalene Synthase from Different Organisms
| Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
| Trypanosoma cruzi | FPP | 5.25 | 1428.56 | [6] |
| Trypanosoma cruzi | NADPH | 23.34 | 1853.24 | [6] |
| Yeast | FPP | 20 | Not specified | [7] |
Note: Kinetic parameters can vary significantly based on the specific assay conditions, including temperature, pH, and buffer composition.
Visualizations
References
- 1. Mechanism of inhibition of yeast squalene synthase by substrate analog inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medschoolcoach.com [medschoolcoach.com]
Technical Support Center: Resolving Stereoisomers of Synthetic Presqualene Diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoisomeric resolution of synthetic presqualene diphosphate (B83284) (PSDP).
Frequently Asked Questions (FAQs)
Q1: My chiral resolution via diastereomeric salt formation is yielding low enantiomeric excess (e.e.). What are the common causes?
A1: Low enantiomeric excess during resolution by diastereomeric salt formation can stem from several factors:
-
Inappropriate Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant difference in solubility, leading to poor separation during crystallization. It is often necessary to screen several resolving agents.[1]
-
Suboptimal Crystallization Conditions: Factors such as solvent choice, temperature, and cooling rate are critical. A solvent system where one diastereomer is significantly less soluble than the other is required. Slow cooling generally yields purer crystals.
-
Incomplete Reaction: The salt formation reaction between your racemic mixture and the chiral resolving agent may not have gone to completion. Ensure you are using the correct stoichiometry and reaction conditions.
-
Premature Crystallization: If crystallization occurs too quickly, the crystals can trap impurities and the other diastereomer, reducing the enantiomeric purity.
Q2: I am observing degradation of my PSDP sample during purification and analysis. How can I improve its stability?
A2: Presqualene diphosphate is susceptible to both chemical and enzymatic degradation.
-
pH Sensitivity: The diphosphate moiety can be labile, especially under acidic conditions. Maintain neutral or slightly basic pH (pH 7.0-8.0) during extraction and purification steps whenever possible.[2][3]
-
Enzymatic Degradation: Phosphatases present in any biological contaminants can hydrolyze PSDP to presqualene monophosphate (PSMP).[2][4][5] Ensure all glassware is sterile and use purified reagents. If working with cell extracts, consider adding phosphatase inhibitors.
-
Temperature: Store PSDP and its precursors at low temperatures (-20°C or -80°C) to minimize degradation. Perform experimental steps on ice where feasible.
-
Ammonium (B1175870) Salt Form: Converting the diphosphate to its ammonium salt can make it more tractable and stable for purification and storage.[6]
Q3: What is the most effective method to confirm the enantiomeric purity of my resolved PSDP?
A3: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Using a suitable chiral stationary phase (CSP), you can obtain baseline separation of the enantiomers and determine their ratio accurately.[7][8]
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: For the alcohol precursor of PSDP (presqualene alcohol), ¹H NMR in the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be used. The reagent complexes with the enantiomers, causing their signals (e.g., olefinic methyl protons) to resolve into distinct pairs, allowing for quantification of the enantiomeric ratio.[9]
Q4: I'm having difficulty removing the chiral resolving agent after diastereomeric salt crystallization. What should I do?
A4: After separating the diastereomeric salt, the chiral auxiliary must be removed to recover the pure enantiomer.
-
Acid/Base Extraction: If you've used a chiral base to resolve a racemic acid (or vice versa), you can typically liberate your compound by performing an acid/base extraction. For example, if you used a chiral amine to resolve presqualene alcohol dicarboxylic acid half-ester, you would dissolve the separated diastereomeric salt in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to remove the amine. The organic layer would then contain your resolved acidic precursor. Subsequent hydrolysis would yield the resolved presqualene alcohol.[10]
-
Chromatography: If extraction is ineffective, silica (B1680970) gel chromatography can be used to separate the chiral resolving agent from your target compound.
Q5: Which type of chiral chromatography column is most suitable for separating stereoisomers of PSDP precursors like presqualene alcohol?
A5: Polysaccharide-based chiral stationary phases (CSPs) are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including various drug compound groups.[7] Columns with derivatized cellulose (B213188) or amylose (B160209) coated on a silica support are an excellent starting point for method development. The choice of mobile phase (typically a mixture of hexane/isopropanol (B130326) or similar) is crucial for achieving good separation.
Troubleshooting Guide
This guide addresses common problems encountered during the resolution of PSDP stereoisomers.
| Problem | Possible Cause | Suggested Solution |
| Low Resolution Efficiency | Poor separation between diastereomeric salts. | Screen different chiral resolving agents and crystallization solvents.[1] |
| Ineffective chiral stationary phase (CSP) for HPLC. | Test CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[7] Optimize mobile phase composition and flow rate.[11] | |
| Sample Degradation | Hydrolysis of the diphosphate group. | Maintain neutral to slightly alkaline pH (7.0-8.0).[2][3] Avoid prolonged exposure to acidic or strongly basic conditions. |
| Contamination with phosphatases. | Use sterile techniques and consider adding phosphatase inhibitors if using biological preparations.[4] | |
| Low Final Yield | Material loss during crystallization and transfers. | Ensure complete dissolution before crystallization and careful collection of crystals. Consider racemizing and reusing the undesired enantiomer.[1] |
| Multiple purification steps leading to cumulative loss. | Optimize each purification step (e.g., chromatography, extraction) to maximize recovery. | |
| Inaccurate e.e. Determination | Poor peak resolution in chiral HPLC. | Optimize HPLC method: change mobile phase, flow rate, or try a different chiral column.[11] |
| Overlapping signals in NMR with chiral shift reagents. | Adjust the concentration of the shift reagent to achieve optimal signal separation.[9] |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation (Example: Racemic Presqualene Alcohol)
This protocol is a generalized procedure based on common chemical resolution principles.[10][12]
-
Derivatization: React racemic presqualene alcohol with an appropriate achiral dicarboxylic anhydride (B1165640) (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding racemic carboxylic acid half-ester.
-
Salt Formation: Dissolve the racemic acid half-ester in a suitable solvent (e.g., ethyl acetate). Add one equivalent of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine).
-
Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out.
-
Separation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in an organic solvent (e.g., diethyl ether) and wash with a dilute strong acid (e.g., 1M HCl) to remove the chiral amine. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Hydrolysis: Cleave the ester group of the resolved precursor (e.g., via saponification with NaOH followed by an acidic workup) to yield the enantiomerically enriched presqualene alcohol.
-
Purity Analysis: Determine the enantiomeric excess of the alcohol using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Chiral HPLC Analysis of Resolved Presqualene Alcohol
This protocol provides a general framework for analyzing the enantiomeric purity of a resolved precursor.
-
Column Selection: Choose a suitable chiral stationary phase. A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 95:5 v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the resolved presqualene alcohol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for detection.
-
-
Injection and Data Acquisition: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the resolved sample.
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
Caption: Workflow for the resolution of PSDP stereoisomers.
Caption: Troubleshooting low enantiomeric excess.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Activation of polyisoprenyl diphosphate phosphatase 1 remodels cellular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jackwestin.com [jackwestin.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Recombinant Squalene Synthase Expression for PSPP Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant squalene (B77637) synthase (SQS) for the production of presqualene diphosphate (B83284) (PSPP). This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to produce presqualene diphosphate (PSPP) instead of squalene using recombinant squalene synthase?
A1: The conversion of the intermediate PSPP to squalene is a reduction reaction that is dependent on the cofactor NADPH.[1][2][3] To accumulate PSPP, the reaction should be carried out in the absence of NADPH.[2][3][4]
Q2: My recombinant squalene synthase has low solubility. What can I do to improve it?
A2: Squalene synthase is a membrane-associated protein, and its recombinant expression often leads to solubility issues. Truncating the N- and/or C-terminal transmembrane domains is a common strategy to produce a soluble and active form of the enzyme.
Q3: What are common host organisms for expressing recombinant squalene synthase?
A3: Escherichia coli and Saccharomyces cerevisiae (yeast) are common hosts for expressing recombinant squalene synthase. Yeast is a natural host for this enzyme and may offer advantages in terms of proper folding and post-translational modifications.
Q4: Are there any known issues with the stability of PSPP after its synthesis?
A4: Yes, prolonged incubation of PSPP with squalene synthase, even in the absence of NADPH, can lead to its conversion into a mixture of other triterpenes through solvolysis.[2][3] Additionally, cellular extracts may contain phosphatases that can dephosphorylate PSPP to presqualene monophosphate (PSMP).[5][6]
Q5: Can high concentrations of the substrate, farnesyl diphosphate (FPP), inhibit the reaction?
A5: High concentrations of FPP can inhibit the conversion of PSPP to squalene but not the formation of PSPP itself.[7][8] This inhibition is competitive with respect to NADPH.[7]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant Squalene Synthase
| Question | Possible Cause & Solution |
| Are you seeing low or no protein band of the expected size on your SDS-PAGE? | Codon Optimization: Ensure the gene sequence of your squalene synthase is optimized for the expression host (e.g., E. coli, yeast). |
| Promoter Strength and Induction: Verify the promoter in your expression vector is suitable and that induction conditions (e.g., IPTG concentration, temperature, induction time) are optimized. | |
| Plasmid Integrity: Sequence your plasmid to confirm the integrity of the squalene synthase gene and the surrounding regulatory elements. | |
| Cell Viability: High-level expression of some proteins can be toxic to the host cells. Try using a lower induction temperature or a less potent inducer concentration. |
Issue 2: Recombinant Squalene Synthase is Insoluble (Inclusion Bodies)
| Question | Possible Cause & Solution |
| Is your expressed squalene synthase predominantly found in the insoluble fraction after cell lysis? | Expression Temperature: Lower the post-induction culture temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding. |
| Solubilization Tags: Fuse a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to your squalene synthase. | |
| Lysis Buffer Composition: Include detergents (e.g., Triton X-100, NP-40) or glycerol (B35011) in your lysis buffer to aid in solubilizing the protein. | |
| Refolding from Inclusion Bodies: If the above methods fail, you may need to purify the protein from inclusion bodies and perform a refolding protocol. |
Issue 3: Low Yield of PSPP
| Question | Possible Cause & Solution |
| Is the conversion of FPP to PSPP inefficient? | Enzyme Activity: Confirm the activity of your purified squalene synthase using a standard squalene synthesis assay in the presence of NADPH. |
| Cofactor Contamination: Ensure that your reaction buffer and enzyme preparation are completely free of NADPH, which would lead to the conversion of PSPP to squalene. | |
| Reaction Conditions: Optimize the reaction pH, temperature, and divalent cation (Mg2+ or Mn2+) concentration for your specific squalene synthase enzyme. | |
| Substrate Quality: Use high-quality farnesyl diphosphate (FPP) and verify its concentration. |
Issue 4: Presence of Squalene and Other Byproducts in the PSPP Preparation
| Question | Possible Cause & Solution |
| Is your PSPP product contaminated with squalene? | NADPH Contamination: As mentioned, ensure the complete absence of NADPH in your reaction mixture. Consider adding an NADPH-depleting enzymatic system if you suspect contamination from cell lysates. |
| Are you observing other unexpected products? | PSPP Solvolysis: Prolonged incubation can lead to the enzymatic conversion of PSPP to other triterpenes.[2][3] Optimize the reaction time to maximize PSPP yield before significant byproduct formation occurs. |
| PSPP Degradation: If working with cell extracts, be aware of potential phosphatase activity that can degrade PSPP.[5][6] Purifying the recombinant squalene synthase is highly recommended. |
Data Summary
Table 1: Factors Influencing Squalene Synthase Activity and Product Specificity
| Factor | Observation | Implication for PSPP Production | Reference |
| NADPH | Essential cofactor for the conversion of PSPP to squalene. | Must be omitted from the reaction mixture. | [1][2][3][4] |
| High FPP Concentration | Inhibits the conversion of PSPP to squalene. | May be beneficial for PSPP accumulation. | [7][8] |
| Prolonged Incubation (No NADPH) | Can lead to the solvolysis of PSPP into other triterpenes. | Reaction time should be optimized. | [2][3] |
| Divalent Cations (Mg2+, Mn2+) | Required for catalytic activity. | Must be included and optimized in the reaction buffer. | |
| Protein Truncation | Removal of transmembrane domains can improve solubility. | A common strategy for producing active, soluble enzyme. |
Experimental Protocols
Protocol 1: Expression and Purification of Soluble Recombinant Squalene Synthase (E. coli)
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your squalene synthase expression plasmid.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Purification: Purify the soluble squalene synthase from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: In Vitro Synthesis of PSPP
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl2
-
1 mM DTT
-
50 µM Farnesyl Diphosphate (FPP)
-
1-5 µg of purified recombinant squalene synthase
-
Nuclease-free water to a final volume of 100 µL Crucially, do NOT add NADPH.
-
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 1-4 hours, to be optimized to avoid byproduct formation).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the formation of PSPP using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Squalene synthase catalyzes a two-step reaction.
Caption: A workflow for troubleshooting recombinant squalene synthase expression.
Caption: Decision tree for optimizing the enzymatic synthesis of PSPP.
References
- 1. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant squalene synthase. Synthesis of non-head-to-tail isoprenoids in the absence of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Presqualene Diphosphate and Farnesyl Diphosphate Binding in Squalene Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of presqualene diphosphate (B83284) (PSPP) and farnesyl diphosphate (FPP) to their common enzymatic target, squalene (B77637) synthase (SQS). Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, making it a significant target for therapeutic intervention. Understanding the distinct binding interactions of its substrate (FPP) and intermediate (PSPP) is paramount for the rational design of novel inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes the involved pathways and workflows.
Farnesyl Diphosphate: The Substrate
Farnesyl diphosphate is the initial substrate for squalene synthase. The catalytic cycle begins with the sequential binding of two FPP molecules to the enzyme's active site. Evidence suggests the presence of two distinct binding sites with differing affinities for FPP, which accommodate the two molecules required for the condensation reaction that forms presqualene diphosphate.
This compound: The Intermediate
This compound is a pivotal intermediate formed from the condensation of two FPP molecules. A key characteristic of the squalene synthase reaction mechanism is that PSPP remains tightly bound within the enzyme's active site and is directly channeled to the second half-reaction, the reductive rearrangement to squalene. This processive nature of the enzyme implies a very high binding affinity for PSPP, preventing its dissociation into the surrounding environment.
Quantitative Comparison of Binding and Kinetic Parameters
While direct, side-by-side quantitative comparisons of the binding affinities (e.g., dissociation constant, Kd) for FPP and PSPP are not extensively reported in the literature due to the transient and tightly bound nature of PSPP, we can infer their relative binding strengths from kinetic studies and qualitative observations.
| Parameter | Farnesyl Diphosphate (FPP) | This compound (PSPP) | Experimental Method(s) |
| Binding Stoichiometry | 2 molecules per enzyme active site | 1 molecule per enzyme active site | X-ray Crystallography, Isotope Trapping |
| Binding Nature | Sequential binding to two distinct sites | Tightly bound, non-dissociating intermediate | Steady-State & Pre-Steady-State Kinetics, Isotope Trapping |
| Qualitative Affinity | Moderate to high | Very High | Inferred from processive enzyme mechanism |
Note: The lack of a reported Kd value for PSPP is a direct consequence of its role as a processive intermediate. The enzyme's structure and mechanism are designed to sequester PSPP, making the measurement of a dissociation constant challenging.
Signaling and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Squalene Synthase Enzymatic Pathway.
Caption: Experimental Workflow for Binding Comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key techniques used to investigate FPP and PSPP binding to squalene synthase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: A solution of purified, soluble squalene synthase is placed in the sample cell of the calorimeter. A solution of FPP is loaded into the titration syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the FPP solution are made into the enzyme solution while the temperature is held constant.
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as a significant portion of the injected FPP binds to the enzyme. As the enzyme becomes saturated, the heat change per injection decreases until it is only due to the heat of dilution.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of FPP to SQS. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
For PSPP, a similar protocol would be followed, likely using a stable, non-reactive analog of PSPP due to the inherent instability of the true intermediate.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: Purified squalene synthase is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing FPP (the analyte) is flowed over the sensor surface at a constant concentration.
-
Association Phase: The binding of FPP to the immobilized SQS is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: The FPP solution is replaced with a continuous flow of buffer, and the dissociation of the FPP from the SQS is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine kon and koff. The Kd is calculated as koff/kon.
As with ITC, a stable analog of PSPP would be necessary for SPR analysis.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the enzyme and its bound ligands, revealing the precise atomic interactions at the binding site.
Methodology:
-
Crystallization: Purified squalene synthase is crystallized, often in the presence of a ligand (FPP analog or PSPP analog) to form a co-crystal.
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Data Collection and Processing: The diffraction pattern is recorded and processed to determine the electron density map of the molecule.
-
Structure Determination and Refinement: A model of the protein-ligand complex is built into the electron density map and refined to produce an accurate three-dimensional structure.
Conclusion
The binding of farnesyl diphosphate and this compound to squalene synthase represents two distinct stages of the enzyme's catalytic cycle. While FPP binds sequentially as the initial substrate, PSPP is a tightly-bound, processive intermediate with a presumably very high affinity for the enzyme. The experimental techniques outlined in this guide are essential tools for elucidating the specific thermodynamic and kinetic parameters that govern these interactions. A thorough understanding of the binding modes of both FPP and PSPP is critical for the development of potent and selective inhibitors of squalene synthase for therapeutic applications.
The Validation of Presqualene Diphosphate as a Squalene Precursor: A Comparative Guide to Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established role of presqualene diphosphate (B83284) (PSPP) as the direct precursor to squalene (B77637) in eukaryotes with alternative biosynthetic routes identified in bacteria. By presenting key enzymatic data, detailed experimental protocols, and visual representations of the biochemical pathways, this document serves as a valuable resource for researchers investigating lipid metabolism, seeking novel antimicrobial targets, or developing inhibitors of sterol biosynthesis.
Introduction to Squalene Biosynthesis
Squalene is a 30-carbon isoprenoid that serves as a crucial metabolic intermediate in the biosynthesis of sterols in eukaryotes, including cholesterol in mammals and ergosterol (B1671047) in fungi, as well as hopanoids in some bacteria.[1] The synthesis of squalene from two molecules of farnesyl diphosphate (FPP) is a key regulatory point in these pathways. The validation of presqualene diphosphate (PSPP) as the obligate intermediate in this conversion has been a cornerstone in understanding sterol biosynthesis.[1]
This guide will compare the canonical eukaryotic pathway mediated by squalene synthase (SQS) with two alternative bacterial pathways: the three-enzyme HpnCDE system and the squalene-producing activity of dehydrosqualene synthase (CrtM).
Comparison of Squalene Biosynthesis Pathways
The biosynthesis of squalene from FPP is primarily understood through the lens of the eukaryotic enzyme, squalene synthase (SQS). However, alternative pathways in bacteria highlight different evolutionary strategies to produce this key metabolite.
Eukaryotic Squalene Synthase (SQS) Pathway
In eukaryotes, a single bifunctional enzyme, squalene synthase (SQS), catalyzes the two-step conversion of two molecules of FPP to squalene.[2][3]
-
Step 1: Formation of this compound (PSPP). SQS first catalyzes the head-to-head condensation of two FPP molecules to form the stable cyclopropylcarbinyl intermediate, this compound (PSPP).[3]
-
Step 2: Reductive Rearrangement to Squalene. In the presence of the reducing cofactor NADPH, SQS then mediates the rearrangement and reduction of PSPP to yield squalene.[2] In the absence of NADPH, PSPP can accumulate, a key finding that was instrumental in its identification as an intermediate.[3]
Bacterial HpnCDE Pathway
Some bacteria utilize a distinct three-enzyme system to produce squalene from FPP.[4][5]
-
HpnD (this compound Synthase): This enzyme catalyzes the formation of PSPP from two molecules of FPP.[4][5]
-
HpnC (Hydroxysqualene Synthase): HpnC then converts PSPP to hydroxysqualene.[4][5]
-
HpnE (Hydroxysqualene Reductase): Finally, HpnE, an FAD-dependent oxidoreductase, reduces hydroxysqualene to squalene.[4]
This modular pathway contrasts with the single-enzyme system in eukaryotes and offers distinct targets for antimicrobial drug development.
Bacterial Dehydrosqualene Synthase (CrtM) with Squalene-Producing Activity
Dehydrosqualene synthase (CrtM) from Staphylococcus aureus is primarily involved in the synthesis of the carotenoid pigment staphyloxanthin.[6][7] Its main function is to convert FPP to dehydrosqualene. However, studies have shown that CrtM also possesses the ability to produce squalene, indicating a degree of catalytic promiscuity.[6] While dehydrosqualene is the major product, the formation of squalene by CrtM presents another alternative route from FPP.
Quantitative Data Comparison
The following table summarizes the available kinetic parameters for eukaryotic squalene synthase. Comprehensive kinetic data for the individual enzymes of the bacterial HpnCDE pathway and the squalene-producing activity of CrtM are not yet fully established in the literature, precluding a direct quantitative comparison of their efficiencies.
| Enzyme System | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) |
| Squalene Synthase (SQS) | Trypanosoma cruzi | FPP | 5.25 | 1428.56 | 1.05 |
| NADPH | 23.34 | 1853.24 | 1.29 |
Data for Trypanosoma cruzi SQS is presented as a representative example of eukaryotic squalene synthase kinetics.
Experimental Protocols
Validation of PSPP as a Squalene Precursor
This protocol describes the in vitro validation of this compound as an intermediate in squalene biosynthesis by demonstrating its accumulation in the absence of NADPH and its subsequent conversion to squalene upon NADPH addition.
1. Reagents and Buffers:
-
Purified recombinant squalene synthase (SQS)
-
Farnesyl diphosphate (FPP)
-
NADPH
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Quenching Solution: 1 M HCl
-
Extraction Solvent: n-Hexane
-
Thin Layer Chromatography (TLC) supplies (silica gel plates, developing solvent like hexane (B92381):ethyl acetate (B1210297) 95:5)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
2. Experimental Procedure:
-
PSPP Accumulation:
-
Set up a reaction mixture containing purified SQS and FPP in the reaction buffer. Crucially, omit NADPH from this initial reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding the quenching solution.
-
Extract the lipid-soluble components with an equal volume of n-hexane.
-
Analyze the hexane extract by TLC and GC-MS to confirm the presence of a new, more polar compound than squalene, corresponding to the alcohol derivative of PSPP (presqualene monophosphate after dephosphorylation during workup).
-
-
Conversion of PSPP to Squalene:
-
Set up an identical reaction mixture as in the accumulation step.
-
After the initial incubation period to allow for PSPP formation, add NADPH to the reaction mixture.
-
Continue the incubation at 37°C for another 30-60 minutes.
-
Quench and extract the reaction as described above.
-
Analyze the hexane extract by TLC and GC-MS. A decrease in the PSPP-derived peak and the appearance of a peak corresponding to squalene will be observed, confirming the precursor-product relationship.
-
3. Product Analysis:
-
Thin Layer Chromatography (TLC):
-
Spot the hexane extracts onto a silica (B1680970) gel TLC plate alongside squalene and FPP standards.
-
Develop the plate in a suitable solvent system.
-
Visualize the spots using an appropriate method (e.g., iodine vapor or potassium permanganate (B83412) stain). The PSPP derivative will have a different retention factor (Rf) than squalene and FPP.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the extracted samples if necessary (e.g., silylation for the alcohol form of PSPP).
-
Inject the samples into a GC-MS system equipped with a suitable column (e.g., a non-polar column like HP-5MS).[8]
-
Use a temperature program that allows for the separation of FPP, the PSPP derivative, and squalene.
-
Identify the compounds based on their retention times and mass spectra compared to authentic standards. The mass spectrum of squalene will show characteristic fragment ions at m/z 69, 81, and 410.[8]
-
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the biochemical pathways and the experimental workflow for validating PSPP as a squalene precursor.
Caption: Comparative overview of squalene biosynthesis pathways.
Caption: Experimental workflow for validating PSPP as a squalene precursor.
References
- 1. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Presqualene Diphosphate Analogues as Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of various presqualene diphosphate (B83284) (PSDP) analogues as inhibitors of squalene (B77637) synthase. Squalene synthase represents a critical enzymatic step in the biosynthesis of sterols, including cholesterol, making it a significant target for therapeutic intervention. Understanding the comparative kinetics of its inhibitors is paramount for the development of novel drugs targeting hypercholesterolemia and other related metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical pathway.
Comparative Kinetic Data of PSDP Analogues
The inhibitory potential of presqualene diphosphate analogues against squalene synthase is typically evaluated by determining their inhibition constant (Kᵢ). This value, along with the Michaelis constant (Kₘ) of the natural substrate, farnesyl diphosphate (FPP), provides a clear measure of inhibitor potency. The data presented below has been compiled from studies on recombinant yeast squalene synthase.
| Compound | Type of Inhibition | Kᵢ (μM) | Kₘ of FPP (μM) | Source |
| Racemic Aziridine (B145994) Analogue (6-OPP) | Competitive | 0.21 | 20 | [1] |
| (2S,3R)-6-OPP (Aziridine Analogue) | Competitive | - | - | [1] |
| (2R,3S)-6-OPP (Aziridine Analogue) | Competitive | - | - | [1] |
| Zaragozic Acid A (Lapaquistat/TAK-475) | Competitive | - | - | [2] |
Note: Specific Kᵢ values for the individual enantiomers of the aziridine analogue and for Zaragozic Acid A were not explicitly available in the cited literature, though their inhibitory activity is well-established.
Experimental Protocols
The determination of the kinetic parameters listed above relies on robust and reproducible experimental methodologies. Below is a detailed protocol for a typical squalene synthase kinetic assay.
Squalene Synthase Activity Assay
This protocol is adapted from methodologies used for assaying recombinant yeast squalene synthase.[1]
1. Enzyme Preparation:
-
Utilize a purified preparation of recombinant squalene synthase (e.g., from Saccharomyces cerevisiae). The enzyme concentration should be determined and kept constant across all assays.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., pH 7.2) to maintain optimal enzyme activity.
-
The reaction mixture should contain the enzyme, the substrate [³H]farnesyl diphosphate ([³H]FPP) at varying concentrations, and the this compound analogue inhibitor at several concentrations.
-
A typical assay might use [³H]FPP at a concentration of 100 μM with a specific activity of 7.5 μCi/μmol.[1]
3. Incubation:
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a set period during which the reaction rate is linear (e.g., 1 hour).[1]
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding a quenching solution, such as a strong base in an organic solvent (e.g., KOH in methanol).
-
Extract the lipid-soluble product (squalene) using an organic solvent like hexane.
5. Quantification:
-
Quantify the amount of radiolabeled squalene formed using liquid scintillation counting.
6. Data Analysis:
-
Determine the initial reaction velocities at each substrate and inhibitor concentration.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine Vₘₐₓ and Kₘ for FPP.
-
For competitive inhibitors, the Kᵢ can be calculated from the apparent Kₘ values obtained in the presence of the inhibitor.
Fluorescence-Based Squalene Synthase Assay
An alternative, high-throughput method involves monitoring the consumption of the cofactor NADPH, which is fluorescent.[3]
1. Reaction Setup:
-
Combine FPP, NADPH, squalene synthase, and a magnesium ion cofactor in a suitable buffer.
-
Include the PSDP analogue to be tested.
2. Fluorescence Measurement:
-
Excite the reaction mixture with UV light and detect the fluorescent emission of NADPH over time.
-
The rate of decrease in fluorescence is proportional to the rate of squalene synthesis.[3]
3. Data Analysis:
-
Calculate the reaction rate from the change in NADPH concentration.
-
Determine kinetic parameters as described in the previous protocol.
Biochemical Pathway and Inhibition
Squalene synthase catalyzes a two-step reaction that is a committed step in sterol biosynthesis. Understanding this pathway is crucial for appreciating the mechanism of action of PSDP analogues.
Caption: Squalene synthase pathway and mechanism of inhibition by PSDP analogues.
The diagram illustrates the conversion of two molecules of farnesyl diphosphate (FPP) into this compound (PSDP), which is then rearranged and reduced to form squalene.[4][5][6][7] PSDP analogues act as competitive inhibitors, binding to the enzyme's active site and preventing the formation of the natural intermediate, thereby blocking the entire downstream pathway leading to cholesterol and other sterols.
References
- 1. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate Kinase Deficiency and Squalene Synthase Inhibitor (TAK-475): The Balance to Extinguish the Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies [pubmed.ncbi.nlm.nih.gov]
- 7. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Squalene Synthase with Substrate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and inhibition of squalene (B77637) synthase (SQS) by various substrate analogues. Squalene synthase (EC 2.5.1.21) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis: the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This unique position makes it an attractive target for the development of hypocholesterolemic agents.[3] Understanding the interaction of SQS with substrate analogues is crucial for designing potent and specific inhibitors.
Performance Comparison of Substrate Analogues and Inhibitors
The following tables summarize the inhibitory activities of various compounds against squalene synthase. Due to the limited availability of comprehensive quantitative data for a homologous series of direct FPP substrate analogues, this guide presents both qualitative and quantitative findings for different classes of inhibitors.
Table 1: Qualitative and Quantitative Inhibitory Data of Farnesyl Pyrophosphate (FPP) Analogues against Yeast Squalene Synthase
This table is based on the findings of Ortiz de Montellano et al., who synthesized and evaluated a series of FPP analogues. The study determined the inhibitory mechanism but did not provide specific IC50 or K_i values, offering instead a relative ranking of inhibitory strength.[4]
| FPP Analogue | Modification from FPP | Inhibitory Strength (Qualitative Ranking) | Mechanism of Inhibition |
| 2-Methylfarnesyl pyrophosphate | Methyl group at C2 | ++++ | Competitive/Mixed |
| 7,11-Dimethyl-3-ethyl-2,6,10-dodecatrienyl pyrophosphate | Ethyl group at C3 | +++ | Competitive/Mixed |
| 3-Demethylfarnesyl pyrophosphate | Hydrogen instead of methyl at C3 | ++ | Competitive/Mixed |
| 4-Methylthiofarnesyl pyrophosphate | Methylthio group at C4 | ++ | Competitive/Mixed |
| 7,11-Dimethyl-3-iodo-2,6,10-dodecatrienyl pyrophosphate | Iodo group at C3 | ++ | Competitive/Mixed |
| 7,11-Dimethyl-2-iodo-2,6,10-dodecatrienyl pyrophosphate | Iodo group at C2 | ++ | Competitive/Mixed |
| 7,11-Dimethyldodeca-6,10-dien-2-yn-1-yl pyrophosphate | Alkyne bond at C2-C3 | ++ | Competitive/Mixed |
| Phytol pyrophosphate | Saturated side chain | + | Competitive/Mixed |
| 3,7,11-Trimethyl-2-dodecenyl pyrophosphate | Saturated C6-C7 and C10-C11 bonds | + | Competitive/Mixed |
| 3,7,11-Trimethyldodecyl pyrophosphate | Fully saturated side chain | + | Competitive/Mixed |
| Geranyl pyrophosphate | Shorter C10 isoprenoid chain | +/- | Competitive/Mixed |
Note: The inhibitory strength is ranked qualitatively from ++++ (strongest) to +/- (weakest) based on the descriptions in the cited study. All listed analogues act as reversible inhibitors.[4]
Table 2: Quantitative Inhibitory Data of Selected Squalene Synthase Inhibitors
This table includes quantitative data for various classes of squalene synthase inhibitors, which are not all direct analogues of FPP but provide valuable comparative data on inhibitory potency.
| Inhibitor | Class | Enzyme Source | IC50 | K_i | Reference(s) |
| Zaragozic Acid A (Squalestatin 1) | Fungal metabolite (polyketide) | Rat Liver Microsomes | 5-10 nM | 29 pM | [5] |
| Lapaquistat (TAK-475) | Benzoxazepine derivative | Not Specified | ~3.9 nM | - | [6] |
| P-3622 | Diethylaminoethoxystilbene derivative | Rat Liver Microsomes | - | 0.7 µM | [7] |
| (2R,3S)-Aziridine-PSPP analogue | Presqualene pyrophosphate analogue | Recombinant Yeast | 1.2 µM | - | [8] |
| Racemic Aziridine-PSPP analogue | Presqualene pyrophosphate analogue | Recombinant Yeast | - | 0.21 µM | [8] |
| MPEX098 | Bisphosphonate | Recombinant Human | 0.41 µM | - | |
| MPEX211 | Bisphosphonate | Recombinant Human | 0.35 µM | - | |
| MPEX099 | Bisphosphonate | Recombinant Human | 2.42 µM | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of FPP analogues and the enzymatic assay for squalene synthase activity.
Synthesis of Farnesyl Pyrophosphate Analogues
The synthesis of FPP analogues generally involves the chemical modification of farnesol (B120207) or a related precursor, followed by phosphorylation to introduce the pyrophosphate moiety. The following is a generalized procedure based on the work of Ortiz de Montellano et al.[4]
-
Synthesis of Farnesol Analogues:
-
The desired structural modifications to the farnesol backbone are achieved through standard organic synthesis techniques. For example, modifications at the C2, C3, or C4 positions can be introduced starting from appropriate precursors or by direct modification of farnesol.
-
The stereochemistry of the double bonds is typically controlled through the choice of starting materials and reaction conditions.
-
-
Phosphorylation to Farnesyl Monophosphate Analogues:
-
The farnesol analogue is reacted with a phosphorylating agent, such as phosphorus oxychloride in pyridine, to yield the corresponding farnesyl monophosphate analogue.
-
The product is purified by column chromatography.
-
-
Conversion to Farnesyl Pyrophosphate Analogues:
-
The farnesyl monophosphate analogue is converted to its phosphoromorpholidate derivative by reacting it with morpholine (B109124) and dicyclohexylcarbodiimide.
-
The phosphoromorpholidate is then reacted with the tri-n-butylammonium salt of phosphoric acid to yield the farnesyl pyrophosphate analogue.
-
The final product is purified by ion-exchange chromatography.
-
Squalene Synthase Activity Assay (Radiometric Method)
This protocol is a common method for determining squalene synthase activity and inhibition by monitoring the incorporation of a radiolabeled substrate into squalene.
-
Enzyme Preparation:
-
Microsomes containing squalene synthase are prepared from a suitable source, such as yeast or rat liver, by differential centrifugation.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared, typically containing a buffering agent (e.g., 50 mM MOPS, pH 7.2), MgCl₂ (e.g., 20 mM), a detergent (e.g., 2% v/v Tween 80), and a reducing agent (e.g., 1 mM DTT).[8]
-
The reaction mixture contains the reaction buffer, NADPH (e.g., 1 mM), and the radiolabeled substrate, [³H]FPP (e.g., 100 µM).
-
For inhibition studies, varying concentrations of the test compound (substrate analogue) are added to the reaction mixture.
-
-
Enzymatic Reaction:
-
The reaction is initiated by adding the enzyme preparation (e.g., 0.1 µg of protein) to the pre-warmed (e.g., 30°C) reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes).
-
-
Reaction Quenching and Product Extraction:
-
The reaction is stopped by adding a strong base (e.g., 40% aqueous KOH in methanol).[8]
-
The product, [³H]squalene, is extracted from the aqueous mixture using an organic solvent (e.g., hexanes).
-
-
Product Quantification:
-
The organic extract containing [³H]squalene is purified by passing it through a small column of silica (B1680970) gel or alumina.
-
The amount of radioactivity in the purified extract is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The rate of squalene synthesis is calculated from the amount of [³H]squalene produced per unit time.
-
For inhibition studies, the percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Spectrophotometric Assay for Squalene Synthase Activity
An alternative, non-radiometric method involves monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm.
-
Reaction Setup: A similar reaction mixture to the radiometric assay is prepared, but with non-radiolabeled FPP.
-
Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The activity of squalene synthase is proportional to the rate of NADPH consumption.
Visualizations
The following diagrams illustrate key pathways and workflows related to squalene synthase and its inhibition.
References
- 1. Stereospecific synthesis and biological evaluation of farnesyl diphosphate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Inhibition of squalene synthetase by farnesyl pyrophosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel tricyclic compounds as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-chlorophenyl)-2-(4-diethylaminoethoxyphenyl)-A-pentenonitrile monohydrogen citrate and related analogs. Reversible, competitive, first half-reaction squalene synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of Presqualene Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Presqualene Diphosphate Synthase Across Species
A detailed guide for researchers, scientists, and drug development professionals on the structural and functional diversity of a key enzyme in isoprenoid biosynthesis.
Presqualene diphosphate (B83284) (PSDP) synthase catalyzes the first committed step in sterol and hopanoid biosynthesis, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form presqualene diphosphate. This enzyme represents a critical juncture in the isoprenoid pathway and is a target of interest for the development of drugs, including cholesterol-lowering agents and antimicrobial compounds. Understanding the structural and functional variations of PSDP synthase across different species is paramount for designing selective and effective inhibitors. This guide provides a comparative overview of PSDP synthase from various organisms, supported by structural and kinetic data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Structural Comparison of this compound Synthase
The structural architecture of PSDP synthase exhibits notable differences across the domains of life. In eukaryotes, the PSDP synthase activity is typically part of a larger, bifunctional enzyme called squalene (B77637) synthase (SQS), which also catalyzes the subsequent conversion of PSDP to squalene. In contrast, some bacteria and algae possess a monofunctional PSDP synthase that is part of a multi-enzyme pathway for squalene or other triterpenoid (B12794562) biosynthesis.
| Feature | Homo sapiens (Squalene Synthase) | Trypanosoma cruzi (Squalene Synthase) | Zymomonas mobilis (HpnD) | Botryococcus braunii (SSL-1) |
| Amino Acid Count | 343 (for the deposited crystal structure)[1] | 404 (full-length)[2][3] | 291 | 383 (for the related SSL-3) |
| Molecular Weight (kDa) | ~40.08 (for the deposited crystal structure)[1] | ~46.6 (full-length, predicted)[2]; 41.67 (truncated, active form)[3] | ~32.6 | Not explicitly found |
| Structure | Crystal structure available (PDB: 3WEH)[1] | Crystal structure of truncated form available | Computed structure model (AlphaFold) | No experimental structure available |
| Functionality | Bifunctional (PSDP synthase and squalene synthase) | Bifunctional (PSDP synthase and squalene synthase)[2][3] | Monofunctional (PSDP synthase) | Monofunctional (PSDP synthase) |
| Cellular Localization | Endoplasmic Reticulum | Endoplasmic Reticulum | Cytosol | Not explicitly defined |
Kinetic Parameters of this compound Synthase Activity
The catalytic efficiency of PSDP synthase varies among species, reflecting adaptations to different metabolic contexts. The Michaelis-Menten constant (Km) for the substrate FPP and the catalytic rate constant (kcat) are key indicators of enzyme performance. It is important to note that for bifunctional squalene synthases, the reported kinetic parameters often describe the overall reaction from FPP to squalene.
| Parameter | Homo sapiens (Squalene Synthase) | Trypanosoma cruzi (Squalene Synthase) | Zymomonas mobilis (HpnD) | Botryococcus braunii (SSL-1) |
| Km for FPP (µM) | ~1-5 | 5.25[3] | Not Found | 12.8[4] |
| kcat (s⁻¹) | Not explicitly found for PSDP step | 1.05 (for overall reaction)[3] | Not Found | 0.027[4] |
| kcat/Km (M⁻¹s⁻¹) | Not Calculated | 2.0 x 10⁵ | Not Calculated | 2.1 x 10³ |
Biosynthetic Pathways of Squalene Synthesis
The synthesis of squalene from FPP follows different strategies across species, primarily differing in the organization of the enzymes involved.
Caption: A comparison of the eukaryotic and bacterial pathways for squalene biosynthesis.
Experimental Protocols
Expression and Purification of Recombinant this compound Synthase
A common strategy for obtaining purified PSDP synthase for structural and kinetic studies involves the expression of a recombinant, often truncated, form of the enzyme in Escherichia coli. Truncation is frequently necessary to remove transmembrane domains that can hinder solubility.
1. Gene Cloning and Vector Construction:
- The gene encoding the PSDP synthase of interest is amplified by PCR from cDNA or genomic DNA.
- For membrane-associated enzymes like human SQS, the region encoding the C-terminal transmembrane domain is often omitted to enhance solubility. For example, a construct of human SQS might include amino acids 1-370.
- For enzymes like T. cruzi SQS, truncations at both the N- and C-termini have been shown to improve the yield of soluble, active protein[3].
- The amplified gene is cloned into an expression vector, such as pET-28a, which often includes a polyhistidine (His)-tag for affinity purification.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).
- Bacterial cultures are grown in a rich medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic at 37°C to an optimal cell density (OD600 of 0.6-0.8).
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). To improve protein folding and solubility, induction is often carried out at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours).
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
- Cells are lysed by sonication or high-pressure homogenization.
- The cell lysate is clarified by ultracentrifugation to remove cell debris and insoluble proteins.
- The soluble fraction containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
- The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- For higher purity, a second purification step, such as ion-exchange or size-exclusion chromatography, can be performed.
Enzyme Activity Assay
The activity of PSDP synthase can be measured by monitoring the formation of this compound from radiolabeled farnesyl diphosphate. For bifunctional squalene synthases, the overall reaction to squalene is often measured.
1. Reaction Mixture:
- A typical assay mixture (total volume of 100-200 µL) contains:
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Dithiothreitol (DTT) (e.g., 2 mM)
- MgCl₂ (e.g., 5 mM)
- For the overall squalene synthase reaction, NADPH (e.g., 1 mM) is included.
- Purified enzyme (a predetermined amount, e.g., 1-5 µg).
- The reaction is initiated by the addition of [³H]FPP or [¹⁴C]FPP.
2. Incubation:
- The reaction mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes).
3. Reaction Termination and Product Extraction:
- The reaction is stopped by the addition of a strong base (e.g., 1 M HCl or a saturated solution of NaCl).
- The lipid products (PSDP and/or squalene) are extracted with an organic solvent, such as n-hexane or ethyl acetate.
4. Product Analysis:
- The organic phase is separated, and the solvent is evaporated.
- The dried residue is redissolved in a small volume of a suitable solvent.
- The products are separated by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using an appropriate solvent system (e.g., toluene:ethyl acetate, 9:1 v/v).
- The radioactivity of the spots corresponding to PSDP and/or squalene is quantified using a scintillation counter or a phosphorimager.
5. Data Analysis:
The amount of product formed is calculated based on the specific activity of the radiolabeled substrate.
For kinetic studies, the initial reaction rates are determined at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Caption: A generalized workflow for determining the kinetic parameters of PSDP synthase.
Conclusion and Future Directions
The comparative analysis of this compound synthase reveals significant structural and functional divergence across species. The fusion of PSDP synthase with the subsequent enzyme in the pathway in eukaryotes, compared to the distinct monofunctional enzymes in some bacteria and algae, presents a key difference that can be exploited for the development of species-specific inhibitors. The detailed structural information available for the human and T. cruzi enzymes provides a solid foundation for structure-based drug design. However, a deeper understanding of the structure and kinetics of bacterial and algal PSDP synthases is needed to fully leverage these enzymes as targets for novel antimicrobial agents or for biotechnological applications in biofuel production. Future research should focus on obtaining high-resolution crystal structures of these monofunctional enzymes and performing detailed kinetic characterization to elucidate the nuances of their catalytic mechanisms. Such studies will be instrumental in advancing our ability to modulate the activity of this crucial enzyme for therapeutic and industrial purposes.
References
A Head-to-Head Battle for Cholesterol Synthesis: Presqualene Diphosphate Analogs vs. Bisphosphonates as Squalene Synthase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key enzymes in metabolic pathways is a perpetual frontier. Squalene (B77637) synthase (SQS), the enzyme catalyzing the first committed step in cholesterol biosynthesis, represents a prime target for the development of hypocholesterolemic agents. This guide provides an in-depth comparison of two major classes of SQS inhibitors: presqualene diphosphate (B83284) (PSQ-DP) analogs and bisphosphonates, offering a detailed examination of their performance backed by experimental data.
This comprehensive analysis delves into their mechanisms of action, inhibitory potencies, and the broader physiological implications of their use. By presenting quantitative data in a clear, comparative format and detailing the experimental protocols used for their evaluation, this guide aims to equip researchers with the critical information needed to advance their drug discovery and development efforts in this vital therapeutic area.
Mechanism of Action: Mimicking the Transition State vs. Chelating Metal Ions
Presqualene diphosphate (PSQ-DP) analogs are designed as transition-state analogs that mimic the carbocationic intermediate, this compound, formed during the first half-reaction catalyzed by squalene synthase.[1] These analogs bind tightly to the active site of the enzyme, effectively blocking the progression of the catalytic cycle.[2] Their design often incorporates structural features of the natural substrate, farnesyl diphosphate (FPP), and the cyclopropylcarbinyl intermediate.[2]
In contrast, bisphosphonates are structurally related to pyrophosphate and are known to chelate divalent metal ions, such as the magnesium ions (Mg2+) that are essential for the catalytic activity of squalene synthase.[3] While some bisphosphonates are direct competitive inhibitors of SQS, others, particularly nitrogen-containing bisphosphonates (N-BPs), can also inhibit upstream enzymes in the mevalonate (B85504) pathway, such as farnesyl diphosphate synthase (FDPS).[1][4] Their inhibitory action on SQS is thought to involve binding to the FPP binding sites and disrupting the enzyme's ability to catalyze the condensation of two FPP molecules.[5]
Quantitative Comparison of Inhibitory Potency
The efficacy of enzyme inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the reported inhibitory activities of various this compound analogs and bisphosphonate inhibitors against squalene synthase.
Table 1: Inhibitory Potency of this compound Analogs against Squalene Synthase
| Compound Class | Specific Analog | Target Organism/Enzyme Source | IC50 / Ki (nM) | Reference |
| Aziridine Analogs of PSPP | (2R,3S)-N-bishomogeranyl aziridine-2-methyl diphosphate | Recombinant yeast squalene synthase | 1,170 ± 80 | [2] |
| Aziridine Analogs of PSPP | (2S,3R)-N-bishomogeranyl aziridine-2-methyl diphosphate | Recombinant yeast squalene synthase | 4,680 ± 320 | [2] |
| Acyclic Aza Bifarnesyl Analog | N-bishomogeranyl-N-methylfarnesylamine diphosphate | Recombinant yeast squalene synthase | > 300,000 | [2] |
Table 2: Inhibitory Potency of Bisphosphonate Inhibitors against Squalene Synthase
| Compound Name | Target Organism/Enzyme Source | IC50 / Ki (nM) | Reference |
| YM 175 | Rat liver microsomal squalene synthase | 57 (Ki) | [1] |
| EB 1053 | Rat liver microsomal squalene synthase | 208 (IC50) | [1] |
| PHPBP | Rat liver microsomal squalene synthase | 311 (IC50) | [1] |
| Compound 5 (tetrasodium salt of 9-biphenyl-4,8-dimethyl-nona-3,7-dienyl-1,1-bisphosphonic acid) | Recombinant human squalene synthase | 7.1 ± 1.3 (IC50) | [6] |
| Compound 3 (a biphenyl (B1667301) derivative) | Recombinant human squalene synthase | 5.7 ± 1.7 (IC50) | [6] |
| Pamidronate | Rat liver microsomal squalene synthase | > 10,000 (IC50) | [1] |
| Alendronate | Rat liver microsomal squalene synthase | > 10,000 (IC50) | [1] |
Experimental Protocols
Accurate and reproducible experimental methods are the bedrock of inhibitor characterization. Below are detailed methodologies for key experiments cited in the comparison of PSQ-DP analogs and bisphosphonates.
Squalene Synthase Inhibition Assay (Radiolabeled Method)
This protocol is adapted from studies evaluating both this compound analogs and bisphosphonate inhibitors.[2][7]
Materials:
-
Purified recombinant or microsomal squalene synthase
-
[1-³H]-Farnesyl diphosphate ([³H]-FPP)
-
NADPH
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 5 mM MgCl₂, 10 mM DTT, and a detergent (e.g., 4 mM CHAPS or 1% Tween-80)
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, NADPH, and the desired concentration of the inhibitor or vehicle control.
-
Add the squalene synthase enzyme to each tube and pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding [³H]-FPP to each tube.
-
Incubate the reactions for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 40% KOH in methanol/water).
-
Extract the lipid-soluble product, [³H]-squalene, using an organic solvent such as petroleum ether or hexanes.
-
Quantify the amount of [³H]-squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Squalene Synthase Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous assay that monitors the consumption of NADPH, which is stoichiometrically linked to squalene formation.[8][9]
Materials:
-
Purified recombinant or microsomal squalene synthase
-
Farnesyl diphosphate (FPP)
-
NADPH
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Inhibitor stock solutions
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well microplate, add the assay buffer, squalene synthase enzyme, and various concentrations of the test inhibitor or vehicle control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding FPP and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).
-
Calculate the initial rate of NADPH consumption for each inhibitor concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of squalene synthase has downstream consequences on cholesterol biosynthesis and can affect other cellular processes. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor screening.
Broader Cellular and Physiological Effects
The inhibition of squalene synthase, being the first committed step in cholesterol synthesis, is expected to have a more specific effect on cholesterol levels compared to upstream inhibitors like statins.[10] By blocking SQS, the synthesis of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are required for protein prenylation, should theoretically be less affected.[10] Protein prenylation is crucial for the function of various signaling proteins, including small GTPases.[6]
However, the accumulation of the substrate FPP due to SQS inhibition can have other biological consequences. For instance, elevated FPP levels can influence the activity of nuclear receptors like the farnesoid X-activated receptor (FXR), which plays a role in lipid and bile acid metabolism.[10]
Furthermore, studies have shown that reducing cellular cholesterol through SQS inhibition can have effects beyond lipid metabolism. For example, the SQS inhibitor zaragozic acid has been shown to stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor, a key event in Alzheimer's disease pathology.[11] Additionally, bisphosphonate inhibitors of SQS have been demonstrated to protect cells against cholesterol-dependent cytolysins secreted by pathogenic bacteria.[7][12]
Structure-Activity Relationships (SAR)
The development of potent inhibitors relies heavily on understanding the relationship between their chemical structure and biological activity.
For This compound analogs , the stereochemistry of the cyclopropane (B1198618) ring and the nature of the side chains that mimic the farnesyl groups are critical for high-affinity binding.[2] The presence of the diphosphate group, or a stable mimic, is essential for anchoring the inhibitor to the active site.[2]
In the case of bisphosphonates , the structure of the side chain attached to the geminal bisphosphonate group plays a crucial role in determining inhibitory potency.[13] Lipophilic side chains that resemble the isoprenoid structure of FPP generally lead to more potent inhibition of SQS.[6][13] Modifications to the bisphosphonate moiety itself can also influence activity, with some studies exploring phosphonosulfonates as alternatives.[14]
Conclusion: A Tale of Two Inhibitor Classes
Both this compound analogs and bisphosphonates represent promising classes of squalene synthase inhibitors with distinct characteristics.
-
This compound Analogs: These are highly specific, mechanism-based inhibitors that directly target the active site of SQS by mimicking the transition state. Their development, however, can be synthetically challenging.
-
Bisphosphonates: This class includes compounds with potent SQS inhibitory activity. Their synthesis is often more straightforward, and some have shown efficacy in cellular and in vivo models. A key consideration for this class is their potential to inhibit other enzymes in the mevalonate pathway, which could be either a therapeutic advantage or a source of off-target effects.
The choice between these inhibitor classes for further drug development will depend on the specific therapeutic goals, including the desired level of specificity, pharmacokinetic properties, and overall safety profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design the next generation of squalene synthase inhibitors for the treatment of hypercholesterolemia and other related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Inhibition of Squalene Synthase by Aziridine Analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel bisphosphonate inhibitor of squalene synthase combined with a statin or a nitrogenous bisphosphonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol‐dependent cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 10. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,1-Bisphosphonate squalene synthase inhibitors: interplay between the isoprenoid subunit and the diphosphate surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Mechanism of Presqualene Diphosphate Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic rearrangement of presqualene diphosphate (B83284) (PSDP) to squalene (B77637) is a pivotal and rate-limiting step in the biosynthesis of sterols and hopanoids. This crucial transformation is primarily orchestrated by the enzyme squalene synthase (SQS). However, an alternative pathway involving a multi-enzyme system has been identified in bacteria. This guide provides an objective comparison of these mechanisms, supported by experimental data, detailed protocols, and visual representations to aid in understanding this fundamental biochemical process.
Mechanistic Overview: A Tale of Two Pathways
The biosynthesis of squalene from two molecules of farnesyl diphosphate (FPP) predominantly follows two distinct mechanistic routes: the single-enzyme Squalene Synthase (SQS) pathway prevalent in eukaryotes and some bacteria, and a three-enzyme pathway discovered in other bacteria.
1. The Eukaryotic Squalene Synthase (SQS) Pathway:
Squalene synthase is a bifunctional enzyme that catalyzes a two-step reaction. The first step involves the head-to-head condensation of two FPP molecules to form the stable intermediate, presqualene diphosphate (PSDP). In the second step, PSDP undergoes a complex rearrangement and is reductively converted to squalene with the aid of NADPH as a cofactor.[1] This intricate rearrangement proceeds through a series of carbocationic intermediates. The process begins with the ionization of the diphosphate group from PSDP, generating a cyclopropylcarbinyl cation. This cation then undergoes a 1,2-migration of a cyclopropane (B1198618) carbon-carbon bond to form a cyclobutyl carbocation, which subsequently rearranges to a second cyclopropylcarbinyl cation before being reduced by NADPH to yield squalene.[1]
2. The Alternative Bacterial Three-Enzyme Pathway:
A distinct pathway for squalene biosynthesis has been identified in several bacteria, involving three separate enzymes: HpnD, HpnC, and HpnE.[2]
-
HpnD: This enzyme catalyzes the initial condensation of two FPP molecules to form PSDP, analogous to the first half-reaction of SQS.[2]
-
HpnC: Following the formation of PSDP, HpnC catalyzes the hydrolytic rearrangement of PSDP to hydroxysqualene.[2]
-
HpnE: The final step is the reduction of hydroxysqualene to squalene, a reaction catalyzed by HpnE.[2]
This modular, three-enzyme system presents a fascinating alternative to the single, bifunctional SQS enzyme and offers potential new targets for antimicrobial drug development.
Comparative Kinetic Performance
The efficiency of these enzymatic pathways can be quantitatively compared by examining their kinetic parameters. The following table summarizes the available kinetic data for Squalene Synthase from various organisms.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Trypanosoma cruzi (recombinant, truncated) | Farnesyl Diphosphate | 5.25 | 1.05 | 2.0 x 105 | [3] |
| Trypanosoma cruzi (recombinant, truncated) | NADPH | 23.34 | 1.29 | 5.5 x 104 | [3] |
| Saccharomyces cerevisiae (recombinant, truncated) | Farnesyl Diphosphate | 2.5 | 0.53 | 2.1 x 105 | [4] |
| Saccharomyces cerevisiae (recombinant, truncated) | NADPH | 500 | - | - | [4] |
| Saccharomyces cerevisiae (recombinant, truncated) | NADH | 3600 | - | - | [4] |
| Saccharomyces cerevisiae (recombinant, truncated) | Farnesyl Diphosphate | 40 | 3.3 | 8.25 x 104 | [5] |
Note: Kinetic data for the individual enzymes of the bacterial HpnCDE pathway are not yet available in the reviewed literature, highlighting an area for future research.
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase Activity Assay (Radiochemical Method)
This protocol is adapted from methodologies used for characterizing squalene synthase activity by measuring the incorporation of a radiolabeled substrate into squalene.[6]
Materials:
-
Enzyme: Purified recombinant squalene synthase or microsomal preparations.
-
Substrate: [14C]Farnesyl diphosphate (FPP).
-
Cofactor: NADPH.
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Quenching Solution: 1 M HCl.
-
Extraction Solvent: Hexane (B92381).
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the enzyme preparation in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]FPP to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the lipid-soluble products, including [14C]squalene, by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.
-
Evaporate the hexane under a stream of nitrogen.
-
Redissolve the residue in a small volume of hexane and transfer to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [14C]squalene using a scintillation counter.
Protocol 2: Squalene Synthase Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound on squalene synthase by monitoring the consumption of NADPH.[7]
Materials:
-
Enzyme: Purified recombinant squalene synthase.
-
Substrate: Farnesyl diphosphate (FPP).
-
Cofactor: NADPH.
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
In a 96-well microplate, add the assay buffer, SQS enzyme solution, and the test inhibitor at various concentrations (or vehicle control).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding FPP and NADPH to all wells.
-
Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes), which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing the Mechanisms
To facilitate a clearer understanding of the molecular events in both pathways, the following diagrams have been generated using Graphviz.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression, purification, and kinetic characterization of a carboxyl-terminal-truncated yeast squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Bacterial vs. Eukaryotic Squalene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the squalene (B77637) biosynthesis pathways in bacteria and eukaryotes. Squalene is a crucial intermediate in the biosynthesis of sterols in eukaryotes and hopanoids in bacteria, both of which are vital for membrane integrity and function. Understanding the differences between these two pathways offers opportunities for the development of selective inhibitors targeting pathogenic bacteria without affecting the host's sterol biosynthesis.
Key Differences at a Glance
| Feature | Eukaryotic Squalene Synthesis | Bacterial Squalene Synthesis |
| Primary Pathway | Mevalonate (MVA) Pathway for isoprenoid precursors. | Primarily the Methylerythritol 4-Phosphate (MEP) Pathway for isoprenoid precursors.[1][2] |
| Enzymology | A single bifunctional enzyme, Squalene Synthase (SQS), catalyzes the conversion of two molecules of Farnesyl Diphosphate (B83284) (FPP) to squalene.[3][4] | Typically a three-enzyme system: HpnD, HpnC, and HpnE. Some bacteria possess a eukaryotic-like Squalene Synthase.[3][4][5] |
| Intermediate | Presqualene diphosphate (PSPP) is a transient intermediate that is not released from the enzyme.[6] | This compound (PSPP) is synthesized by HpnD and is a distinct intermediate that is then acted upon by HpnC.[3][7] |
| Final Product | Squalene is a precursor to sterols like cholesterol.[3] | Squalene is primarily a precursor to hopanoids.[3][8] |
| Oxygen Requirement | The subsequent conversion of squalene to sterols is oxygen-dependent.[9] | The cyclization of squalene to hopanoids is oxygen-independent.[9] |
Quantitative Comparison of Key Enzymes
Quantitative kinetic data for the bacterial squalene synthesis enzymes (HpnC, HpnD, and HpnE) are not extensively available in the current literature. The characterization of this pathway has primarily focused on the identification of intermediates and final products. In contrast, eukaryotic Squalene Synthase (SQS) has been extensively studied.
Eukaryotic Squalene Synthase (SQS) Kinetic Parameters
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Saccharomyces cerevisiae (Yeast) | FPP | 40 | 3.3 | ~7.5 | 30-37 | [7] |
| Trypanosoma cruzi | FPP | 5.25 | 1.05 | 7.5 | 37 | [10] |
| Trypanosoma cruzi | NADPH | 23.34 | 1.29 | 7.5 | 37 | [10] |
| Rat Liver | FPP | 1.5 - 5.0 | N/A | 7.4 | 37 | |
| Human | FPP | ~1 | N/A | 7.4 | 37 |
Inhibitors of Eukaryotic Squalene Synthase
| Inhibitor | Organism/Enzyme Source | IC₅₀ | Reference |
| Zaragozic Acid A (Squalestatin 1) | Rat Liver SQS | 5 - 20 nM | |
| Lapaquistat (TAK-475) | Human SQS | 8.8 nM | |
| E5700 | Trypanosoma cruzi SQS | 0.4 nM | [5] |
| ER-119884 | Trypanosoma cruzi SQS | 0.9 nM | [5] |
| BPQ-OH | Trypanosoma cruzi SQS | 2.5 µM | [5] |
Signaling Pathways and Experimental Workflows
Eukaryotic Squalene Synthesis Pathway
Caption: Eukaryotic squalene synthesis from FPP by a single enzyme.
Bacterial Squalene Synthesis Pathway
Caption: Bacterial squalene synthesis via the three-enzyme HpnCDE pathway.
Experimental Workflow: Squalene Synthase Activity Assay (Spectrophotometric)
Caption: Workflow for a spectrophotometric squalene synthase inhibition assay.
Experimental Protocols
Recombinant Expression and Purification of Eukaryotic Squalene Synthase (e.g., from Saccharomyces cerevisiae)
This protocol is adapted from established methods for producing soluble, active SQS.[7]
a. Gene Cloning and Vector Construction:
-
The gene encoding SQS (e.g., ERG9 from S. cerevisiae) is amplified by PCR. To enhance solubility, the C-terminal membrane-anchoring domain is often truncated.
-
The truncated gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing an N-terminal affinity tag (e.g., 6x-His tag) for purification.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged SQS is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged SQS is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.
Squalene Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of SQS by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
a. Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
Enzyme: Purified recombinant SQS.
-
Substrates: Farnesyl diphosphate (FPP) and NADPH.
-
Inhibitor (for inhibition studies): Dissolved in a suitable solvent (e.g., DMSO).
b. Procedure:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Assay Buffer.
-
SQS enzyme solution.
-
Inhibitor solution at various concentrations or vehicle control (DMSO).
-
-
Bring the total volume in each well to a pre-final volume with the assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer.
c. Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conceptual Framework for Assaying Bacterial HpnC, HpnD, and HpnE Activity
While detailed kinetic data is sparse, the individual activities of the bacterial enzymes can be assayed through chromatographic and mass spectrometric methods.
a. HpnD (this compound Synthase) Assay:
-
Principle: Measure the conversion of radiolabeled FPP to PSPP.
-
Protocol Outline:
-
Incubate purified recombinant HpnD with radiolabeled [³H]FPP.
-
Stop the reaction and extract the lipids.
-
Separate the products by thin-layer chromatography (TLC).
-
Identify and quantify the radiolabeled PSPP spot using a phosphorimager or by scraping and scintillation counting.
-
b. HpnC (Hydroxysqualene Synthase) Assay:
-
Principle: Measure the conversion of PSPP to hydroxysqualene (HSQ).
-
Protocol Outline:
-
Incubate purified recombinant HpnC with PSPP (generated enzymatically by HpnD or chemically synthesized).
-
Stop the reaction and extract the lipids.
-
Analyze the products by TLC or gas chromatography-mass spectrometry (GC-MS) to identify and quantify HSQ.
-
c. HpnE (Hydroxysqualene Reductase) Assay:
-
Principle: Measure the conversion of HSQ to squalene. This reaction is FAD-dependent.
-
Protocol Outline:
-
Incubate purified recombinant HpnE with HSQ and a reducing agent for FAD regeneration.
-
Stop the reaction and extract the lipids.
-
Analyze the products by GC-MS to identify and quantify squalene.
-
d. Coupled Assay for the Complete Bacterial Pathway:
-
A coupled assay can be performed by incubating all three purified enzymes (HpnC, HpnD, and HpnE) with FPP and necessary cofactors. The final product, squalene, can then be detected and quantified by GC-MS.
Conclusion
The squalene synthesis pathways in bacteria and eukaryotes present a fascinating example of convergent evolution for the production of a key metabolic intermediate, yet with distinct enzymatic strategies. The single-enzyme eukaryotic pathway is a well-characterized target for cholesterol-lowering drugs. The three-enzyme bacterial pathway, on the other hand, offers a unique set of potential targets for the development of novel antibacterial agents. Further research into the kinetic characterization and inhibition of the HpnC, HpnD, and HpnE enzymes is warranted to exploit these differences for therapeutic benefit.
References
- 1. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. EC 2.5.1.103 [iubmb.qmul.ac.uk]
- 4. EC 4.2.3.156 [iubmb.qmul.ac.uk]
- 5. enzyme-database.org [enzyme-database.org]
- 6. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Farnesyl diphosphate synthase: the art of compromise between substrate selectivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Presqualene Diphosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the biosynthesis of sterols and hopanoids, presqualene diphosphate (B83284) (PSPP) serves as a critical chiral intermediate. The accurate assignment of its absolute configuration is essential for understanding enzymatic mechanisms and for the development of targeted therapeutic agents. This guide provides an objective comparison of the primary method used to confirm the absolute configuration of PSPP, enantioselective synthesis, with alternative analytical techniques, supported by experimental principles and protocols.
The naturally occurring enantiomer of presqualene diphosphate has been unequivocally identified as (+)-(1R,2R,3R)-presqualene diphosphate.[1][2] This determination was definitively established through its enantioselective chemical synthesis, which remains the gold standard for confirmation. However, advancements in spectroscopic techniques offer alternative and complementary approaches for the stereochemical elucidation of chiral molecules like PSPP. This guide will explore the established synthetic route alongside powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Techniques
The selection of a method for determining absolute configuration depends on factors such as sample availability, the presence of suitable functional groups or chromophores, and the need for a reference standard. The following table summarizes the key aspects of enantioselective synthesis, NMR with chiral derivatizing agents, and VCD.
| Feature | Enantioselective Synthesis | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Stereocontrolled chemical reactions to produce a single enantiomer with a known configuration. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.[3][4] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] |
| Sample Requirement | Requires starting materials for a multi-step synthesis. | Typically in the milligram range; the sample is chemically modified. | Typically 1-10 mg of purified sample in solution. |
| Directness | Provides an unambiguous, direct confirmation of the absolute configuration. | Indirect method; requires a chiral agent of known absolute configuration. | Indirect method; requires comparison with quantum chemical calculations of the predicted spectrum for a known enantiomer. |
| Throughput | Low; multi-step synthesis is time and labor-intensive. | Moderate; derivatization and NMR analysis can be completed relatively quickly. | High; rapid data acquisition once the sample is prepared and the computational model is established. |
| Key Advantage | Definitive and foundational for establishing the absolute configuration of a new chiral molecule. | Applicable to a wide range of molecules with suitable functional groups for derivatization. | Non-destructive to the chiral center and highly sensitive to the overall 3D structure. |
| Limitations | Complex and may have low overall yields.[1] | The derivatization reaction must proceed to completion without racemization or kinetic resolution.[6] | Requires access to specialized instrumentation and computational resources. The accuracy of the result is dependent on the quality of the theoretical calculations. |
Experimental Protocols
Enantioselective Synthesis of (+)-(1R,2R,3R)-Presqualene Diphosphate
The landmark enantioselective synthesis of (+)-PSPP provides the most definitive confirmation of its absolute configuration. The key step in this synthesis is the asymmetric intramolecular cyclopropanation of farnesyl diazoacetate using a chiral rhodium catalyst.[1]
Simplified Workflow:
Key Experimental Steps:
-
Preparation of Farnesyl Diazoacetate: Farnesol is converted to farnesyl diazoacetate through a multi-step process.
-
Asymmetric Cyclopropanation: The farnesyl diazoacetate is treated with a chiral rhodium catalyst to induce an intramolecular cyclopropanation, forming a chiral lactone with high enantiomeric excess.[1]
-
Conversion to Presqualene Alcohol: The resulting lactone is then converted to (+)-(1R,2R,3R)-presqualene alcohol (PSOH) through reduction and hydrolysis.
-
Phosphorylation: The chiral alcohol is phosphorylated to yield the final product, (+)-(1R,2R,3R)-presqualene diphosphate.[1]
The optical rotation and spectroscopic data of the synthesized (+)-PSPP are then compared with the naturally derived material to confirm the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents
This technique can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of a chiral alcohol like presqualene alcohol (the precursor to PSPP). The principle involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form diastereomers, which have distinct NMR spectra.[3][4]
General Protocol:
-
Derivatization: The chiral alcohol (e.g., presqualene alcohol) is reacted with a CDA of known absolute configuration, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters.[3]
-
NMR Analysis: The 1H and/or 19F NMR spectra of the resulting diastereomeric mixture are recorded.
-
Spectral Comparison: The chemical shifts of the protons or fluorine atoms near the newly formed chiral center will differ for the two diastereomers. By analyzing these differences and applying established models (like the Mosher's method), the absolute configuration of the original alcohol can be deduced.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized infrared light. It is particularly useful for complex molecules and can provide a "fingerprint" of the molecule's absolute configuration in solution.[5]
General Protocol:
-
Sample Preparation: A solution of the purified chiral molecule (e.g., a stable derivative of PSPP or PSOH) is prepared in a suitable solvent that is transparent in the infrared region of interest.
-
VCD Spectrum Acquisition: The VCD and infrared absorption spectra are measured using a specialized VCD spectrometer.
-
Quantum Chemical Calculations: The 3D structure of one enantiomer of the molecule is modeled, and its theoretical VCD spectrum is calculated using quantum chemistry software (e.g., using Density Functional Theory, DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the sample.[7]
Conclusion
The absolute configuration of this compound as (+)-(1R,2R,3R) has been rigorously established through enantioselective synthesis. This method, while demanding, provides an unambiguous and foundational confirmation. For researchers working with PSPP, its analogues, or other novel chiral isoprenoids, understanding the principles and protocols of alternative methods like NMR with chiral derivatizing agents and Vibrational Circular Dichroism is crucial. These spectroscopic techniques offer less labor-intensive and higher-throughput options for stereochemical analysis and can be powerful tools in the drug discovery and development pipeline. The choice of method will ultimately be guided by the specific research question, available resources, and the chemical nature of the molecule under investigation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bates.edu [bates.edu]
- 7. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Presqualene Diphosphate: A Potential but Unvalidated Biomarker in Metabolic Studies - A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic pathways is critical. This guide provides a comparative analysis of presqualene diphosphate (B83284) (PSDP) against established biomarkers for cholesterol synthesis and absorption, offering insights into their current and potential utility in metabolic studies.
While presqualene diphosphate holds a pivotal position in the cholesterol biosynthesis pathway, its validation as a clinical biomarker remains elusive. In contrast, other sterol intermediates have been extensively studied and are routinely used to provide valuable information on cholesterol metabolism. This guide will delve into the established roles of lathosterol (B1674540), desmosterol (B1670304), and cholestanol (B8816890), presenting supporting experimental data and detailed methodologies, while also exploring the theoretical potential and current limitations of PSDP.
The Cholesterol Biosynthesis Pathway and Key Biomarkers
The endogenous synthesis of cholesterol is a complex, multi-step process. Biomarkers within this pathway can offer a window into the rate of cholesterol production and absorption, which is crucial for understanding various metabolic diseases and the efficacy of therapeutic interventions like statins.
The formation of this compound is the first committed step in cholesterol synthesis, making it a theoretically ideal point for monitoring the flux of this pathway.[1] It is synthesized from two molecules of farnesyl pyrophosphate (FPP) by the enzyme squalene (B77637) synthase.[1] Subsequently, PSDP is reduced to squalene.[1]
Comparison of Biomarkers for Cholesterol Metabolism
While PSDP is a key upstream intermediate, its clinical utility as a biomarker has not been established. In contrast, downstream products like lathosterol and desmosterol are well-validated markers of cholesterol synthesis, and cholestanol serves as a reliable indicator of cholesterol absorption.
| Biomarker | Type | Typical Plasma Concentration (Healthy Adult) | Correlation with Cholesterol Metabolism | Clinical Utility |
| This compound (PSDP) | Synthesis | Not established in human plasma | Theoretical strong correlation with synthesis rate | Not validated for clinical use. Potential for research applications. |
| Lathosterol | Synthesis | ~6.23 ± 3.14 µmol/L | Strong positive correlation with whole-body cholesterol synthesis (r ≈ 0.70-0.74)[2] | Widely used to assess baseline cholesterol synthesis and response to statin therapy.[2] |
| Desmosterol | Synthesis | 0 - 65 µmol x 100/mmol of Total Cholesterol[3] | Positive correlation with cholesterol synthesis | Used to assess hepatic cholesterol synthesis; high levels may indicate a good response to statins.[3] |
| Cholestanol | Absorption | Variable, often reported as a ratio to total cholesterol | Positive correlation with intestinal cholesterol absorption | Used to identify individuals who are "high absorbers" of cholesterol and may benefit from absorption inhibitors.[4][5] |
Experimental Protocols
Accurate and reproducible measurement is fundamental to the utility of any biomarker. The following are established protocols for the quantification of lathosterol, desmosterol, and cholestanol in human plasma.
Protocol 1: Quantification of Lathosterol and Desmosterol by GC-MS
This method is widely used for the simultaneous measurement of cholesterol synthesis markers.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., 1 µg of 5α-cholestane).
-
Saponify the sample by adding 1 mL of 1 mol/L KOH in ethanol (B145695) and incubating at 60°C for 1 hour.[6]
-
Extract the non-saponifiable sterols with hexane (B92381).
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a solution of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (1:1, v/v).[6]
-
Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[1][6]
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
-
Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized sterols:
Protocol 2: Quantification of Cholestanol by GC-MS
This protocol is similar to that for lathosterol and desmosterol, often being performed in the same analytical run.
1. Sample Preparation and Derivatization:
-
Follow the same steps for sample preparation and derivatization as described in Protocol 1.
2. GC-MS Analysis:
-
Use the same GC-MS system and temperature program as in Protocol 1.
-
For quantification of cholestanol, monitor the following characteristic ions for its TMS derivative in SIM mode. (Note: Specific ions should be determined based on in-house validation, but are similar to other sterols).
The Case for this compound: Potential and Challenges
Theoretical Advantages: As the product of the first committed step in cholesterol biosynthesis, the levels of PSDP could, in theory, provide a more direct and immediate measure of the pathway's flux compared to downstream metabolites. Its measurement could be particularly useful for assessing the direct effects of squalene synthase inhibitors.
Current Challenges and Lack of Validation: Despite its theoretical advantages, there are significant hurdles to establishing PSDP as a clinical biomarker:
-
Lack of Clinical Data: There is a notable absence of studies measuring PSDP concentrations in human plasma in either healthy or diseased states.
-
Analytical Difficulties: PSDP is a polar, phosphorylated intermediate, making its extraction from biological matrices and subsequent analysis more challenging than for the non-polar sterols. While methods like HPLC-MS/MS have been used to detect PSDP in vitro, these have not been adapted and validated for routine clinical use.[7]
-
Stability: The stability of PSDP in plasma and serum during collection, processing, and storage has not been characterized, which is a critical step in biomarker validation.
Conclusion
For metabolic studies requiring the assessment of cholesterol synthesis and absorption, lathosterol, desmosterol, and cholestanol are the current biomarkers of choice , supported by a wealth of validation data and established analytical protocols. They provide reliable insights into cholesterol metabolism and the effects of therapeutic interventions.
This compound, while a theoretically promising candidate due to its position in the cholesterol biosynthesis pathway, remains an unvalidated biomarker for clinical applications. Significant research is required to develop and validate robust analytical methods for its quantification in human samples and to establish its correlation with metabolic diseases. Until such data becomes available, PSDP's role in metabolic studies will be confined to preclinical and basic research settings. Future advancements in analytical techniques may, however, pave the way for the clinical validation of this and other upstream intermediates in the cholesterol biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Statin pharmacogenomics: pursuing biomarkers for predicting clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic alterations in plasma from patients with familial and idiopathic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of statins for primary prevention in people at low cardiovascular risk: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite and peptide levels in plasma and CSF differentiating healthy controls from patients with newly diagnosed Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Farnesyl Pyrophosphate Analogues as Farnesyltransferase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of various farnesyl pyrophosphate (FPP) analogues against farnesyltransferase (FTase) is critical in the pursuit of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the inhibitory potency of different FPP analogues, supported by quantitative data and detailed experimental protocols. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block the action of FTase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, including the Ras family of oncoproteins.[1][2] By inhibiting FTase, these analogues disrupt the proper localization and function of these proteins, thereby impeding cancer cell proliferation and survival.[3]
Comparative Inhibitory Potency of FPP Analogues
The inhibitory potency of FPP analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a selection of nitrogen-containing bisphosphonates (N-BPs), a prominent class of FPP analogue inhibitors, against human farnesyl pyrophosphate synthase (FPPS), an enzyme structurally and functionally related to FTase.[4] It is important to note that the potency of these compounds can be influenced by pre-incubation with the enzyme, indicating a time-dependent inhibition mechanism.[4]
| FPP Analogue (N-BP) | Initial IC50 (nM) | IC50 after 10 min Pre-incubation (nM) |
| Zoledronate (ZOL) | Not Reported | 4.1 |
| Risedronate (RIS) | Not Reported | 5.7 |
| Ibandronate (IBA) | 1000 | 25 |
| YM-175 | Not Reported | 61 |
| Alendronate (ALN) | 2250 | 260 |
| Pamidronate (PAM) | 1900 | 353 |
| Neridronate (NER) | 2400 | 390 |
Data sourced from a study on the time-dependent inhibition of human farnesyl pyrophosphate synthase.[4]
Signaling Pathway and Inhibition Mechanism
Farnesyltransferase plays a key role in the Ras signaling pathway, which is a central regulator of cell growth, differentiation, and survival.[5] The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, a prerequisite for their activation and downstream signaling.[2][6] FPP analogues act as competitive inhibitors of the natural substrate, farnesyl pyrophosphate, thereby preventing the farnesylation of Ras and other target proteins.[7] This disruption of the signaling cascade can inhibit tumor growth and progression.[3]
Figure 1. Simplified signaling pathway of Ras farnesylation and the inhibitory action of FPP analogues.
Experimental Protocols for Determining Inhibitory Potency
The inhibitory potency of FPP analogues is commonly determined using in vitro enzyme assays. A widely used method is the fluorescence-based assay, which offers a simple and high-throughput-compatible approach to measure FTase activity and its inhibition.[1][2]
Fluorescence-Based Farnesyltransferase Inhibition Assay
Principle: This assay measures the transfer of the farnesyl group from FPP to a fluorescently labeled peptide substrate (e.g., dansyl-peptide).[1] The attachment of the hydrophobic farnesyl group to the peptide alters the fluorescence properties of the dansyl group, leading to an increase in fluorescence intensity.[5] FTase inhibitors prevent this reaction, resulting in a decrease in the fluorescence signal. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.[1]
Materials:
-
Recombinant Farnesyltransferase (e.g., human or rat FTase)[1]
-
Farnesyl Pyrophosphate (FPP)[1]
-
Dansyl-peptide substrate[1]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)[1]
-
Test FPP analogue compounds (dissolved in a suitable solvent like DMSO)[1]
-
Positive control inhibitor (e.g., a known FTase inhibitor)[1]
-
Black, flat-bottom 96-well or 384-well microplates[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test FPP analogue and create a series of dilutions in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[2]
-
Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in the assay buffer at their optimal concentrations.[2]
-
-
Assay Setup:
-
In a microplate, set up the following reactions in triplicate:
-
Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).[1]
-
Control (no inhibitor): Add FTase enzyme and the substrate mix.[1]
-
Test Compound: Add FTase enzyme, the substrate mix, and the test FPP analogue at various concentrations.[1]
-
Positive Control: Add FTase enzyme, the substrate mix, and the positive control inhibitor.[1]
-
-
Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate mix (FPP and dansyl-peptide) to all wells.[2]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[2]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Figure 2. Experimental workflow for the fluorescence-based FTase inhibition assay.
This guide provides a foundational understanding of the comparative inhibitory potency of FPP analogues and the methodologies to assess them. For more in-depth analysis, researchers are encouraged to consult the primary literature for specific analogues and detailed structure-activity relationship studies.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. From pure FPP to mixed FPP and CAAX competitive inhibitors of farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydrosqualene Synthase and Squalene Synthase: Products, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dehydrosqualene synthase (CrtM) and squalene (B77637) synthase (SQS), two key enzymes in isoprenoid biosynthesis. It delves into their respective product profiles, enzymatic performance, and detailed experimental protocols for their analysis, offering valuable insights for researchers in drug development and metabolic engineering.
Introduction: Key Players in Isoprenoid Biosynthesis
Dehydrosqualene synthase (CrtM) and squalene synthase (SQS) are homologous enzymes that catalyze the first committed step in distinct but related biosynthetic pathways. Both enzymes utilize two molecules of farnesyl pyrophosphate (FPP) as substrates in a two-step condensation reaction. The initial step for both is the formation of the intermediate presqualene pyrophosphate (PSPP). However, their final products diverge, leading to different downstream metabolic fates. SQS is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes, producing squalene, the precursor to cholesterol and other sterols.[1][2] In contrast, CrtM, found in bacteria such as Staphylococcus aureus, produces dehydrosqualene, a precursor for the biosynthesis of carotenoids like staphyloxanthin, a virulence factor for the bacterium.[2][3] Understanding the differences in their products and enzymatic performance is critical for the development of specific inhibitors, particularly for antimicrobial drug discovery targeting CrtM.
Product Profile Comparison
The primary distinction between CrtM and SQS lies in the final product of their catalyzed reactions. While SQS produces the fully saturated triterpene squalene, CrtM synthesizes the unsaturated analogue, dehydrosqualene.
A recent groundbreaking study has revealed an unexpected promiscuity in the catalytic activity of Staphylococcus aureus CrtM. In vitro and in vivo experiments have demonstrated that CrtM can also synthesize squalene, and surprisingly, at a significantly higher yield than the squalene synthase from Bacillus megaterium.[4][5] This finding has significant implications for metabolic engineering and the potential use of CrtM as a "squalene hyperproducer."[4][5]
Table 1: Comparison of Dehydrosqualene Synthase and Squalene Synthase
| Feature | Dehydrosqualene Synthase (CrtM) from S. aureus | Squalene Synthase (SQS) |
| Primary Product | Dehydrosqualene[2][3] | Squalene[1][2] |
| Secondary Product(s) | Squalene, Phytoene[4][5] | Dehydrosqualene (in the absence of NADPH)[2] |
| Substrate(s) | Farnesyl pyrophosphate (FPP)[2][3] | Farnesyl pyrophosphate (FPP)[1][2] |
| Cofactor Requirement | None for dehydrosqualene synthesis; NAD(P)H for squalene synthesis[4] | NADPH[1][2] |
| Reaction Mechanism | Two-step condensation of FPP via PSPP intermediate[2][3] | Two-step condensation of FPP via PSPP intermediate, followed by NADPH-dependent reduction[1][2] |
| Kinetic Parameters | ||
| Km for FPP | Data not available in current literature | ~5.25 µM (T. cruzi) |
| Km for NADPH | Data not available in current literature | ~23.34 µM (T. cruzi) |
| kcat | Data not available in current literature | Data varies by species and experimental conditions |
| Optimal pH | Estimated to be in the range of 7.0-7.5 (based on optimal growth of S. aureus) | Data varies by species and experimental conditions |
| Optimal Temperature | Estimated to be around 37°C (based on optimal growth of S. aureus) | Data varies by species and experimental conditions |
| Product Yield Comparison | Higher squalene yield than B. megaterium SQS in a comparative study[4][5] | Lower squalene yield than S. aureus CrtM in a comparative study[4][5] |
Signaling Pathways and Experimental Workflow
Biosynthetic Pathways
The following diagram illustrates the distinct biosynthetic pathways catalyzed by CrtM and SQS, starting from the common substrate FPP.
Caption: Biosynthetic pathways of dehydrosqualene and squalene.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical experimental workflow for the comparative analysis of CrtM and SQS products.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Recombinant Expression and Purification of CrtM and SQS
Objective: To obtain highly pure and active CrtM and SQS for in vitro assays.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for S. aureus CrtM and a selected SQS (e.g., from B. megaterium or human) with an N-terminal His6-tag. Clone the genes into a suitable expression vector (e.g., pET-28a(+)).
-
Transformation: Transform the expression constructs into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Purity and Concentration Determination:
-
Assess the purity of the eluted protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C in a storage buffer containing glycerol.
-
In Vitro Enzyme Activity Assay
Objective: To determine and compare the product profiles of CrtM and SQS.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
For the SQS reaction and for testing the squalene production by CrtM, add NADPH to a final concentration of 1 mM.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, purified enzyme (e.g., 1-5 µg), and FPP (e.g., 50 µM final concentration).
-
For reactions containing NADPH, pre-incubate the enzyme and NADPH for 5 minutes at the desired reaction temperature.
-
Initiate the reaction by adding FPP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or by adding a solution of EDTA to chelate the Mg2+ ions.
Product Extraction and Analysis by HPLC-MS or GC-MS
Objective: To identify and quantify the enzymatic products (dehydrosqualene and squalene).
Methodology:
-
Product Extraction:
-
Add an equal volume of n-hexane to the quenched reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane (B92381) layer containing the lipophilic products.
-
Repeat the extraction twice.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) for HPLC or hexane for GC).
-
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or isopropanol.
-
Detection: Mass spectrometry (e.g., ESI-MS) in positive ion mode, monitoring for the m/z of dehydrosqualene ([M+H]+ ≈ 409.7) and squalene ([M+H]+ ≈ 411.7).
-
Quantification: Use authentic standards of dehydrosqualene and squalene to create calibration curves for accurate quantification.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient suitable for the elution of C30 triterpenes.
-
Detection: Mass spectrometry in electron ionization (EI) mode, monitoring for characteristic fragment ions of dehydrosqualene and squalene.
-
Quantification: Use authentic standards and an internal standard (e.g., squalane) for accurate quantification.
-
Conclusion
The comparative analysis of dehydrosqualene synthase and squalene synthase reveals both fundamental similarities in their reaction mechanism and critical differences in their products and cofactor requirements. The recent discovery of the promiscuous squalene-producing capability of S. aureus CrtM, even surpassing that of a bacterial SQS, opens new avenues for the biotechnological production of squalene. For drug development professionals, the distinct nature of the CrtM-catalyzed reaction continues to make it an attractive target for the design of novel anti-infective agents against S. aureus. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these fascinating enzymes and exploit their potential in various scientific and industrial applications.
References
Safety Operating Guide
Proper Disposal of Presqualene Diphosphate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of presqualene diphosphate (B83284), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will mitigate risks and ensure responsible chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for presqualene diphosphate. If an SDS is not available, treat the compound as a potentially hazardous substance. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential aerosols.
The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first steps toward safe disposal.
-
Uncontaminated this compound: Pure, unused, or spilled this compound that has not been mixed with any other hazardous chemicals.
-
Contaminated this compound: this compound that is mixed with other hazardous materials (e.g., solvents, other chemicals). The disposal protocol must then account for the hazards of all constituents.
Actionable Steps:
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Labeling: Label the container as "Hazardous Waste" and list all the contents, including "this compound" and any other chemicals present. Indicate the approximate percentage of each component.
III. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment: For small spills, use appropriate absorbent materials (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and dispose of them as hazardous waste.
IV. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Waste Accumulation:
-
Waste Pickup Request:
-
Once the waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department.
-
Provide accurate information on the waste manifest, including the chemical composition and quantity.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by water.
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for empty chemical containers.
-
V. Quantitative Data Summary
| Parameter | Guideline | Source Recommendation |
| pH Range for Neutralization | If applicable, typically between 6.0 and 8.0 before disposal. | Safety Data Sheet (SDS) |
| Recommended Quenching Agent | If reactive, the specific agent to neutralize reactivity. | Safety Data Sheet (SDS) |
| Solubility for Rinsing | Water, Ethanol, or other specified organic solvents. | Safety Data Sheet (SDS) |
| Regulatory Quantity Limits | Limits for storage in a Satellite Accumulation Area (e.g., 55 gallons for hazardous waste, 1 quart for acutely toxic). | Institutional EHS Guidelines |
VI. Experimental Protocols
Triple-Rinsing of Empty Containers:
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol) to the empty container, ensuring all interior surfaces are wetted.
-
Collection: Pour the rinsate into the designated hazardous waste container for this compound.
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent.
-
Final Rinse: A final rinse with water may be appropriate, with the rinsate also being collected as hazardous waste.
-
Drying: Allow the container to air dry completely in a well-ventilated area.
VII. Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Presqualene Diphosphate
Hazard Identification and Personal Protective Equipment (PPE)
Presqualene diphosphate (B83284), as a pyrophosphate-containing compound, should be handled with care. Pyrophosphates can cause irritation to the eyes, skin, and respiratory system.[6] Ingestion should be avoided.[6] Therefore, a robust personal protective equipment protocol is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling Presqualene Diphosphate
| PPE Category | Item | Specifications | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from potential splashes or dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect before use.[7] | Prevents direct skin contact and potential irritation. |
| Body Protection | Laboratory Coat | Long-sleeved to prevent skin contact. | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust Respirator (e.g., N95) | An approved/certified respirator should be used if handling the powder outside of a fume hood or if dust is generated.[7] | Minimizes the risk of inhaling fine particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Pre-Handling and Preparation
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for pyrophosphate compounds.
-
Engineering Controls: Whenever possible, handle solid this compound within a chemical fume hood to minimize inhalation exposure.[7]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are readily accessible.
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.
Handling the Compound
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside a chemical fume hood to control dust.[7]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Post-Handling and Cleanup
-
Decontamination: Clean all glassware and equipment that came into contact with the chemical.
-
Work Area Cleaning: Wipe down the work surface within the fume hood and any other contaminated areas.[7]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound should be disposed of as chemical waste according to your institution's guidelines.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by your institution's environmental health and safety department. Do not pour down the drain.[8]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. Reactome | Reduction of this compound to form squalene [reactome.org]
- 2. Recombinant squalene synthase. A mechanism for the rearrangement of this compound to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Storage & Handling - Ferricpyrophosphate [ferricpyrophosphate.co.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetrasodium pyrophosphate [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
